molecular formula C11H14O3 B13658555 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Cat. No.: B13658555
M. Wt: 194.23 g/mol
InChI Key: VBPSADCZTIEOJO-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dimethoxy-2-(1-methoxyethenyl)benzene

InChI

InChI=1S/C11H14O3/c1-8(12-2)11-9(13-3)6-5-7-10(11)14-4/h5-7H,1H2,2-4H3

InChI Key

VBPSADCZTIEOJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a valuable and sterically complex enol ether. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the prevailing synthetic strategy, offers mechanistic insights, provides a robust, step-by-step experimental protocol, and discusses the compound's characterization and applications, particularly as a potent diene in cycloaddition reactions. The synthesis is centered around the Wittig reaction, a cornerstone of alkene synthesis, adapted for the specific challenges posed by a sterically hindered ketone precursor.

Introduction: Significance and Synthetic Strategy

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a highly functionalized aromatic compound featuring an electron-rich enol ether moiety. Its structure is of significant interest to synthetic chemists for several reasons. The vinyl ether group is a versatile functional handle, capable of hydrolysis to a ketone or participation in various cycloaddition reactions. The benzene ring, heavily substituted with three methoxy groups, makes the molecule an electron-rich system. Specifically, the 1-methoxyvinyl substituent conjugated with the dimethoxy-substituted benzene ring creates a potent diene system, primed for participation in [4+2] cycloaddition (Diels-Alder) reactions.[1] This reactivity profile makes it a valuable building block for the construction of complex polycyclic and heterocyclic scaffolds found in numerous biologically active molecules.

The primary challenge in synthesizing this target lies in the formation of the C-C double bond at a sterically congested position, adjacent to a dimethoxy-substituted quaternary carbon. Direct elimination reactions are often unsuitable for creating such specific and hindered alkenes. Therefore, the most logical and field-proven approach is the Wittig olefination .[2][3] This reaction allows for the unambiguous formation of a double bond by coupling a phosphorus ylide with a carbonyl compound.

In this specific synthesis, the key disconnection is between the target enol ether and its corresponding ketone precursor, 2',6'-dimethoxyacetophenone. The one-carbon homologation is achieved using methoxymethylenetriphenylphosphorane, a Wittig reagent specifically designed to convert ketones and aldehydes into enol ethers.[4]

Mechanistic Insights: The Wittig Reaction Pathway

The synthesis hinges on the Wittig reaction, which transforms the carbonyl group of 2',6'-dimethoxyacetophenone into the desired vinyl ether. The process involves several key steps, each with specific requirements.

  • Ylide Formation: The process begins with the deprotonation of the commercially available phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, using a strong, non-nucleophilic base.[4] A common and effective choice for this step is a strong alkoxide base like potassium tert-butoxide (t-BuOK) or an organolithium reagent. The strong base is necessary to abstract a proton from the carbon adjacent to the electron-withdrawing phosphonium center, forming the highly reactive, nucleophilic phosphorus ylide (in this case, methoxymethylenetriphenylphosphorane).[2] The reaction must be conducted under anhydrous conditions as the ylide is highly reactive towards water.

  • Nucleophilic Attack and Cycloaddition: The generated ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of 2',6'-dimethoxyacetophenone. The steric hindrance from the two ortho-methoxy groups on the acetophenone makes this attack the rate-determining step and requires careful optimization of reaction conditions. This initial attack forms a betaine intermediate, which rapidly undergoes ring-closure to form a four-membered oxaphosphetane ring.[3]

  • Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a syn-elimination mechanism. This irreversible cycloreversion yields the final products: the desired alkene, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, and the highly stable triphenylphosphine oxide as a byproduct.[5] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.

The overall mechanism is depicted below:

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism Phosphonium (Methoxymethyl)triphenylphosphonium Chloride Ph₃P⁺-CH₂OCH₃ Cl⁻ Ylide Phosphorus Ylide Ph₃P=CHOCH₃ Phosphonium->Ylide Deprotonation Base Strong Base (e.g., t-BuOK) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone 2',6'-Dimethoxyacetophenone Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product 1,3-Dimethoxy-2- (1-methoxyvinyl)benzene Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->Byproduct

Figure 1: Wittig Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from established procedures for Wittig reactions involving (methoxymethyl)triphenylphosphonium chloride and sterically hindered ketones.[6]

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
(Methoxymethyl)triphenylphosphonium chloride342.801.2411 mgHygroscopic; store in a desiccator.
Potassium tert-butoxide (t-BuOK)112.211.2135 mgHandle under inert atmosphere.
2',6'-Dimethoxyacetophenone180.201.0180 mgStarting material.
Anhydrous Tetrahydrofuran (THF)--~15 mLDry over molecular sieves or Na.
Saturated aq. NH₄Cl--~20 mLFor quenching.
Diethyl Ether or Ethyl Acetate--~50 mLFor extraction.
Brine--~20 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying.

3.2. Experimental Workflow

Figure 2: Experimental Synthesis Workflow

3.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble a flame-dried or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Ylide Generation: To the flask, add (methoxymethyl)triphenylphosphonium chloride (411 mg, 1.2 mmol). Suspend the salt in anhydrous THF (10 mL). Cool the resulting suspension to 0°C using an ice-water bath.

  • Base Addition: While stirring at 0°C, carefully add potassium tert-butoxide (135 mg, 1.2 mmol) in one portion. The suspension will typically turn a deep red or orange color, indicating the formation of the ylide.[4] Continue stirring the mixture at 0°C for 30 minutes.

  • Ketone Addition: In a separate dry vial, dissolve 2',6'-dimethoxyacetophenone (180 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise via syringe to the ylide suspension at 0°C over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 16-18 hours) to ensure complete conversion, especially given the steric hindrance of the ketone.[6]

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc/Hexanes) as the eluent. The product is less polar than the triphenylphosphine oxide byproduct.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization and Purity Analysis

The structural confirmation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is achieved through standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should clearly show the characteristic signals for the vinyl protons (typically two doublets in the range of 4.0-5.0 ppm with geminal coupling), the methoxy protons (three distinct singlets, one for the vinyl ether and two for the aromatic ethers, likely around 3.5-3.9 ppm), and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the two sp² carbons of the vinyl group, the aromatic carbons, and the three methoxy carbons.

  • MS (Mass Spectrometry): Mass spectral analysis (e.g., ESI-MS or GC-MS) should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄O₃, M.W. = 194.23 g/mol ).

Safety and Handling

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride is hygroscopic and should be handled in a dry environment. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle it under an inert atmosphere. Anhydrous THF can form explosive peroxides and should be handled with care.

  • Procedure: The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The use of an inert atmosphere (nitrogen or argon) is crucial for the success and safety of the reaction.

Conclusion

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is reliably achieved through a Wittig reaction employing methoxymethylenetriphenylphosphorane. This method successfully overcomes the challenge of forming a sterically hindered enol ether. The detailed protocol provided herein, based on established chemical principles and analogous transformations, offers a robust pathway for researchers to access this valuable synthetic building block. The product's utility as a diene in Diels-Alder reactions opens avenues for the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science.

References

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. [Online]. Available: [Link]2]

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1,3-Dimethoxy-2-(1-methoxyvinyl)benzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dimethoxybenzene

Abstract: This technical guide provides a comprehensive overview of 1,3-dimethoxybenzene (CAS No. 151-10-0), a versatile aromatic ether. The document details its chemical and physical properties, outlines established synthetic protocols, and explores its diverse applications in organic synthesis, particularly as a key building block and a reagent in modern synthetic methodologies. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical manufacturing.

Introduction and Core Properties

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound that serves as a fundamental building block in a multitude of chemical syntheses.[1][2] Its chemical structure, featuring two electron-donating methoxy groups in a meta-arrangement on a benzene ring, dictates its reactivity and utility. These activating groups make the aromatic ring highly susceptible to electrophilic substitution, primarily at the 2, 4, and 6 positions. This inherent reactivity, coupled with its physical properties, makes it a valuable precursor for more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-dimethoxybenzene is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 151-10-0[1][3]
Molecular Formula C₈H₁₀O₂[1][3]
Molecular Weight 138.17 g/mol [3]
Appearance Colorless liquid
Density 1.055 g/mL at 25 °C
Boiling Point 85-87 °C at 7 mmHg
Refractive Index n20/D 1.524
Solubility Soluble in ethanol, slightly soluble in water.

Synthesis of 1,3-Dimethoxybenzene

The industrial synthesis of 1,3-dimethoxybenzene typically proceeds via the methylation of resorcinol. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 1,3-dimethoxybenzene from resorcinol and a methylating agent.

Materials:

  • Resorcinol

  • Dimethyl sulfate or methyl iodide

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in an aqueous solution of sodium hydroxide.

  • Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1,3-dimethoxybenzene.

  • Purify the product by vacuum distillation.

Causality: The use of a strong base like sodium hydroxide is essential to deprotonate the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This ion then readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Resorcinol Resorcinol Reaction Williamson Ether Synthesis (Reflux) Resorcinol->Reaction Methylating_Agent Dimethyl Sulfate / Methyl Iodide Methylating_Agent->Reaction Base Sodium Hydroxide Base->Reaction Extraction Liquid-Liquid Extraction (Diethyl Ether) Reaction->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification DMB 1,3-Dimethoxybenzene Purification->DMB

Caption: Workflow for the synthesis of 1,3-dimethoxybenzene.

Applications in Organic Synthesis

The electron-rich nature of the aromatic ring in 1,3-dimethoxybenzene makes it a valuable substrate in various organic reactions.

Electrophilic Aromatic Substitution

1,3-Dimethoxybenzene readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The methoxy groups direct incoming electrophiles to the ortho and para positions relative to them (positions 2, 4, and 6).

3.1.1. Friedel-Crafts Acylation

A common application is the Friedel-Crafts acylation to produce substituted acetophenones, which are precursors to more complex molecules. For example, reaction with acetyl chloride in the presence of a Lewis acid like aluminum chloride yields 2,4-dimethoxyacetophenone.

Lithiation and Subsequent Functionalization

The 2-position of 1,3-dimethoxybenzene can be selectively deprotonated using a strong base like n-butyllithium to form a lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with acetone can lead to the formation of a tertiary alcohol.

Role in Complex Molecule Synthesis

1,3-Dimethoxybenzene is a precursor in the synthesis of various natural products and pharmaceuticals. It has been utilized in the synthesis of novel oxathiane spiroketal donors and resveratrol derivatives.[4]

Reaction Pathway Diagram

Reaction_Pathways cluster_electrophilic Electrophilic Aromatic Substitution cluster_lithiation Directed Ortho-Metalation DMB 1,3-Dimethoxybenzene Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) DMB->Acylation Nitration Nitration (HNO₃, H₂SO₄) DMB->Nitration Lithiation Lithiation (n-BuLi) DMB->Lithiation Product_Acyl 2,4-Dimethoxyacetophenone Acylation->Product_Acyl Product_Nitro 1,3-Dimethoxy-4-nitrobenzene Nitration->Product_Nitro Intermediate_Li 2-Lithio-1,3-dimethoxybenzene Lithiation->Intermediate_Li Quench Electrophilic Quench (e.g., Acetone) Intermediate_Li->Quench Product_Functionalized Functionalized Product Quench->Product_Functionalized

Caption: Key reaction pathways of 1,3-dimethoxybenzene.

Spectroscopic Data

Characterization of 1,3-dimethoxybenzene is typically performed using standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-dimethoxybenzene is characterized by distinct signals corresponding to the aromatic protons and the methoxy groups.

Mass Spectrometry

The electron ionization mass spectrum of 1,3-dimethoxybenzene shows a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight.

Safety and Handling

1,3-Dimethoxybenzene should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is a combustible liquid and should be stored away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1,3-Dimethoxybenzene is a cornerstone reagent in organic synthesis, valued for its predictable reactivity and versatility. Its electron-rich aromatic system allows for a wide range of functionalization, making it an indispensable precursor for the synthesis of complex organic molecules in academia and industry. A thorough understanding of its properties and reaction pathways is crucial for its effective application in modern chemical research and development.

References
  • PubChem. Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. [Link]

  • NIST. Benzene, 1,3-dimethoxy-. [Link]

  • U.S. Environmental Protection Agency. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. [Link]

  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

  • Filo. 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?. [Link]

  • Chegg. Solved 2. The compound 1,3-dimethoxybenzene was treated with.... [Link]

  • Organic Syntheses. PREPARATION OF ETHYL 3-AMINO-4-((3,4-DIMETHOXYPHENETHYL)AMINO)BENZOATE. [Link]

  • PrepChem. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. [Link]

  • Wikipedia. 1,3-Dimethoxybenzene. [Link]

  • ResearchGate. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. [Link]

  • PubChem. 1,3-Dimethoxy-2-[1-(sulfamoylamino)ethyl]benzene. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents.
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Spectroscopic Signature of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. As a compound not widely documented in publicly accessible spectral databases, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral signature. By dissecting the molecule into its constituent parts—the 1,3-dimethoxybenzene core and the 2-(1-methoxyvinyl) substituent—and analyzing established data for analogous structures, we construct a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development to aid in the potential identification, characterization, and quality control of this and structurally related molecules.

Introduction and Rationale

The purpose of this document is to bridge this information gap by providing a robust, theoretically derived spectroscopic profile. Our approach is grounded in the well-established principles of substituent effects on aromatic systems and the known spectral behaviors of vinyl ethers. This predictive analysis serves as a valuable reference for any future synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene can be envisioned starting from the commercially available 1,3-dimethoxybenzene. A directed ortho-metalation strategy would be a suitable approach to introduce a functional group at the C2 position, which is activated by the two methoxy groups.[1] Subsequent reaction with a suitable electrophile, such as N-methoxy-N-methylacetamide, followed by a Wittig-type reaction could yield the desired 1-methoxyvinyl substituent. Understanding the synthetic pathway is crucial as it informs potential isomeric impurities and byproducts that may need to be distinguished from the target compound during analysis.

Synthetic Pathway 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2-Lithio-1,3-dimethoxybenzene 2-Lithio-1,3-dimethoxybenzene 1,3-Dimethoxybenzene->2-Lithio-1,3-dimethoxybenzene n-BuLi 2-Acetyl-1,3-dimethoxybenzene 2-Acetyl-1,3-dimethoxybenzene 2-Lithio-1,3-dimethoxybenzene->2-Acetyl-1,3-dimethoxybenzene N-methoxy-N-methylacetamide 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 2-Acetyl-1,3-dimethoxybenzene->1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Wittig Reagent (e.g., Ph3P=CH(OCH3))

Figure 1: A proposed synthetic route for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-disubstitution pattern, which reduces molecular symmetry.[2][3] The vinyl protons of the 1-methoxyvinyl group will exhibit characteristic shifts and couplings.

Aromatic Region (δ 6.5-7.5 ppm)

The 1,3-dimethoxybenzene core with a substituent at the 2-position will display a distinct splitting pattern for the three aromatic protons. We predict a triplet and two doublets, characteristic of an A₂B system. The electron-donating nature of the methoxy and vinyl ether groups will likely shift these protons upfield compared to benzene (δ 7.34 ppm).

Vinyl Region (δ 4.0-6.5 ppm)

The 1-methoxyvinyl group will show two geminal protons, which are diastereotopic due to the ortho-substitution, leading to two distinct signals. These will likely appear as doublets due to geminal coupling. The oxygen atom of the vinyl ether will cause a downfield shift for these protons compared to typical vinyl groups.[4]

Methoxy Region (δ 3.5-4.0 ppm)

Three distinct singlets are expected for the three methoxy groups. The two methoxy groups on the benzene ring (C1 and C3) will have slightly different chemical shifts due to the influence of the ortho-substituent. The methoxy group on the vinyl substituent will also have a characteristic chemical shift in this region.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-H (1H, t)~7.2-7.4
Aromatic-H (2H, d)~6.6-6.8
Vinyl-H (1H, d)~4.5-4.8
Vinyl-H (1H, d)~4.2-4.5
OCH₃ (3H, s)~3.8-3.9
OCH₃ (3H, s)~3.7-3.8
OCH₃ (3H, s)~3.6-3.7

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework. Due to the lack of symmetry, all ten carbon atoms in the molecule are expected to be unique and therefore produce ten distinct signals.[5]

Aromatic and Vinylic Region (δ 90-160 ppm)

The six aromatic carbons and two vinylic carbons will resonate in this region. The carbons bearing the methoxy groups (C1 and C3) will be significantly deshielded and appear downfield.[6] The substituted C2 carbon will also be downfield. The vinylic carbons will have characteristic shifts influenced by the methoxy group.[6][7]

Methoxy Region (δ 55-65 ppm)

The three methoxy carbons will appear as sharp singlets in this region. Their precise chemical shifts will be subtly influenced by their electronic environment.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C3 (Aromatic, C-O)~158-162
Cα (Vinylic, C-O)~150-155
C2 (Aromatic, substituted)~135-140
C5 (Aromatic, CH)~128-132
C4, C6 (Aromatic, CH)~105-110
Cβ (Vinylic, CH₂)~90-95
OCH₃ (on vinyl)~58-62
OCH₃ (on ring)~55-58

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): The methoxy and vinyl C-H stretches will appear in the range of 2850-3000 cm⁻¹.

  • C=C stretching (aromatic and vinylic): Both the aromatic ring and the vinyl group will exhibit C=C stretching absorptions in the 1500-1650 cm⁻¹ region. Vinyl ethers typically show a strong band around 1620-1640 cm⁻¹.[8][9]

  • C-O stretching (ethers): Strong C-O stretching bands are characteristic of ethers and are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aryl alkyl ethers usually show two distinct bands.[9][10]

  • Out-of-plane C-H bending: The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H stretch~3050-3100
Aliphatic C-H stretch~2850-3000
C=C stretch (vinyl)~1620-1640 (strong)
C=C stretch (aromatic)~1580-1600, ~1450-1500
C-O stretch (aryl ether)~1250 and ~1040 (strong)
C-O stretch (vinyl ether)~1220 (strong)
Out-of-plane C-H bend~750-850

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₄O₃, MW = 194.23 g/mol ). The fragmentation pattern will likely be dominated by cleavages characteristic of ethers and substituted aromatic compounds.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[11]

  • Loss of methyl radical: Loss of a methyl radical (•CH₃) from one of the methoxy groups to form an [M-15]⁺ ion is expected.

  • Loss of methoxy radical: Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion is also plausible.

  • Rearrangements: Hydrogen rearrangements are common in the fragmentation of ethers and may lead to various fragment ions.[12]

MS Fragmentation M+ (m/z 194) M+ (m/z 194) [M-CH3]+ (m/z 179) [M-CH3]+ (m/z 179) M+ (m/z 194)->[M-CH3]+ (m/z 179) - •CH3 [M-OCH3]+ (m/z 163) [M-OCH3]+ (m/z 163) M+ (m/z 194)->[M-OCH3]+ (m/z 163) - •OCH3 Further Fragments Further Fragments M+ (m/z 194)->Further Fragments Rearrangements & other cleavages

Figure 2: Predicted major fragmentation pathways for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in EI-MS.

Conclusion

This in-depth technical guide provides a theoretically derived but scientifically grounded prediction of the spectroscopic data for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. By systematically analyzing the expected contributions of its structural components, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. This predictive framework offers a valuable starting point for the identification and characterization of this molecule in future research endeavors. Experimental verification of these predictions will be the ultimate confirmation of the structural assignment.

References

  • Higashimura, T., & Okamura, S. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3489-3491.
  • Miyake, A. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(1), 110-113.
  • Chem LibreTexts. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2015). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Analytical and Bioanalytical Chemistry, 407(18), 5379–5390.
  • Han, X., & Gross, R. W. (2015). Multidimensional mass spectrometry-based shotgun lipidomics analysis of vinyl ether diglycerides. PubMed. Retrieved from [Link]

  • Djerassi, C., & Fenselau, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 94(15), 5396–5403.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1976). Carbon-13 nuclear magnetic resonance spectroscopy. Substituted vinyl ethers and acetates. Canadian Journal of Chemistry, 54(18), 2596-2605.
  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
  • Romano, A., et al. (2021). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture.
  • SpectraBase. (n.d.). Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • K. Hatada, T. Kitayama, and Y. Terawaki. (1981). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal, 13(10), 919-926.
  • Alaaeddine, A., et al. (2018). Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Universidade de São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-13.
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  • Fiveable. (2025). Ortho-Disubstituted Benzenes Definition. Retrieved from [Link]

  • ChemRxiv. (2023). Modular synthesis of highly substituted benzenes from pericyclic cascade of divinyl carbinols. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
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  • Kumar, S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131454.
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An In-depth Technical Guide to 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Compound

In the landscape of chemical research and drug development, the exploration of novel molecular architectures is the cornerstone of innovation. This guide focuses on a compound of significant potential, yet limited documented history: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene . As this molecule is not extensively characterized in current literature, this document serves as a forward-looking technical guide. It is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for its synthesis, predicted properties, and prospective applications. Our approach is rooted in established principles of organic chemistry, drawing analogies from well-characterized related structures to illuminate the path for future investigation.

Predicted Physicochemical and Spectroscopic Properties

The foundational structure of our target molecule is 1,3-dimethoxybenzene. By analyzing its known properties, we can extrapolate the likely characteristics of its vinyl-substituted derivative. The introduction of the 2-(1-methoxyvinyl) group will increase the molecular weight and likely elevate the boiling point. The vinyl ether moiety introduces a site of reactivity and will significantly influence the spectroscopic fingerprint of the molecule.

Property1,3-Dimethoxybenzene (Known)1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Predicted)Data Source
Molecular Formula C₈H₁₀O₂C₁₁H₁₄O₃-
Molecular Weight 138.16 g/mol 194.23 g/mol [1][2][3][4]
Boiling Point 217-218 °C~240-260 °C[4]
Density 1.055 g/mL at 25 °C~1.1 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.524~1.53-1.54[5]
Solubility Miscible with toluene, slightly soluble in water.Likely soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane).[1][4]
¹H NMR (ppm) 6.4-7.2 (aromatic H), 3.78 (methoxy H)~6.5-7.3 (aromatic H), ~4.0-4.2 (vinyl H), ~3.8 (methoxy H)[6]
¹³C NMR (ppm) ~161 (C-O), ~130 (aromatic CH), ~100-107 (aromatic CH), 55.3 (methoxy C)~160 (aromatic C-O), ~155 (vinyl C-O), ~130 (aromatic CH), ~100-110 (aromatic CH), ~85 (vinyl CH₂), ~55-56 (methoxy C)[7]
Key IR Absorptions (cm⁻¹) ~3000-2800 (C-H), ~1600 (C=C aromatic), ~1250 (C-O)~3100-3000 (C-H vinyl), ~3000-2800 (C-H alkyl), ~1640 (C=C vinyl), ~1600 (C=C aromatic), ~1250 (C-O)[2]
Mass Spec (m/z) 138 (M+), 123, 109, 95194 (M+), 179, 163, 135[8]

Proposed Synthesis: A Strategic Approach

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene can be logically approached via the ortho-lithiation of 1,3-dimethoxybenzene, followed by reaction with a suitable electrophile, and subsequent manipulation to form the methoxyvinyl group. The two methoxy groups on the benzene ring are ortho, para-directing, and the position between them (C2) is sterically hindered but electronically activated, making directed ortho-metalation a feasible strategy.[9]

Experimental Protocol: A Two-Step Synthesis

Step 1: 1-(2,6-Dimethoxyphenyl)ethan-1-one Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiattion: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes. The causality here is to deprotonate the most acidic proton, which is at the C2 position, facilitated by the coordinating effect of the two methoxy groups.

  • Electrophilic Quench: Stir the resulting solution at room temperature for 2 hours to ensure complete lithiation. Cool the reaction mixture back to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(2,6-dimethoxyphenyl)ethan-1-one.

Step 2: Wittig Reaction to form 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

  • Ylide Formation: In a separate flame-dried flask under nitrogen, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the corresponding ylide.

  • Wittig Reaction: Cool the ylide suspension to 0 °C and add a solution of 1-(2,6-dimethoxyphenyl)ethan-1-one (1.0 eq) in THF dropwise. The choice of the Wittig reaction is based on its reliability in forming carbon-carbon double bonds from ketones.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the target compound, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_wittig Wittig Reagents cluster_product Final Product DMB 1,3-Dimethoxybenzene step1 1. Ortho-lithiation DMB->step1 nBuLi n-Butyllithium nBuLi->step1 AcCl Acetyl Chloride step1_quench 2. Acetylation AcCl->step1_quench Ketone 1-(2,6-Dimethoxyphenyl)ethan-1-one Wittig_reaction 4. Wittig Reaction Ketone->Wittig_reaction WittigSalt (Methoxymethyl)triphenylphosphonium chloride Ylide_formation 3. Ylide Formation WittigSalt->Ylide_formation Base Sodium Hydride Base->Ylide_formation Target 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene step1_quench->Ketone Step 1 Product Ylide_formation->Wittig_reaction Wittig_reaction->Target Step 2 Product

Proposed synthetic workflow for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is dominated by two key features: the electron-rich aromatic ring and the vinyl ether moiety.

  • Electrophilic Aromatic Substitution: The benzene ring is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions. These reactions would likely occur at the C4 and C6 positions, which are para to the methoxy groups.

  • Vinyl Ether Reactivity: Vinyl ethers are versatile functional groups. They can undergo hydrolysis under acidic conditions to yield a ketone. They are also excellent dienophiles in Diels-Alder reactions and can participate in various cycloadditions, making them valuable building blocks in organic synthesis.

In the context of drug development, this compound could serve as a novel scaffold or intermediate. The highly substituted benzene ring is a common feature in many bioactive molecules. The vinyl ether provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores. For instance, it could be a precursor for the synthesis of complex heterocyclic systems or for bioconjugation.

Reactivity cluster_reactions Potential Reactions cluster_products Resulting Scaffolds Target 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Hydrolysis Acid-catalyzed Hydrolysis Target->Hydrolysis DielsAlder Diels-Alder Reaction Target->DielsAlder EAS Electrophilic Aromatic Substitution Target->EAS Ketone Aryl Ketone Intermediate Hydrolysis->Ketone Forms Cycloadduct Cycloaddition Product DielsAlder->Cycloadduct Yields SubstitutedAromatic Further Functionalized Benzene Ring EAS->SubstitutedAromatic Creates

Potential reaction pathways for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Safety and Handling

As 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a novel compound, its toxicological properties have not been investigated. However, based on related structures like 1,3-dimethoxybenzene and other aromatic ethers, certain precautions are warranted.[10][11][12]

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Irritancy: Similar compounds can cause skin and eye irritation.[10][11] Avoid contact with skin and eyes.

  • Inhalation: May cause respiratory tract irritation if inhaled.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

A full risk assessment should be conducted before commencing any experimental work with this compound.

Conclusion and Future Directions

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene represents an intriguing, unexplored molecule with considerable potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a foundational framework for its synthesis, predicted properties, and potential reactivity. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Subsequently, an investigation into its reactivity and the exploration of its utility in the synthesis of novel, biologically active molecules would be a logical and promising progression.

References

  • PubChem. Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. [Link]

  • ChemSrc. (2-METHOXYVINYL)BENZENE | CAS#:4747-15-3. [Link]

  • EPA CompTox Chemicals Dashboard. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene. [Link]

  • PubChem. 1,3-Dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • Supplementary Information File. Molecules. [Link]

  • Fisher Scientific. 1,3-Dimethoxybenzene Safety Data Sheet. [Link]

  • PrepChem.com. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. [Link]

  • NIST WebBook. Benzene, 1,3-dimethoxy- (Infrared Spectrum). [Link]

  • Wikipedia. 1,3-Dimethoxybenzene. [Link]

  • NIST WebBook. Benzene, 1,3-dimethoxy- (Mass Spectrum). [Link]

  • ChemSrc. 1,3-Dimethoxybenzene. [Link]

  • Defense Technical Information Center. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]

  • NIST WebBook. Benzene, 1,3-dimethoxy-. [Link]

  • MetaSci. Safety Data Sheet 1,3-Dimethoxybenzene. [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. [Link]

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Theoretical & Mechanistic Insight: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (hereafter referred to as 1,3-DM-2-MVB ). As a Senior Application Scientist, I have structured this analysis to bridge the gap between ab initio computational predictions and bench-level reactivity.

1,3-DM-2-MVB represents a distinct class of "sterically congested electron-rich styrenes." Its unique architecture—a vinyl ether moiety flanked by two methoxy groups—creates a system dominated by Steric Inhibition of Resonance (SIR) . This molecule is not merely a structural curiosity; it is a potent nucleophilic surrogate for acetophenone derivatives and a precursor for polyketide analogues.

Part 1: Molecular Architecture & Conformational Dynamics

The Steric "Gear" System

The defining feature of 1,3-DM-2-MVB is the vicinal trisubstitution pattern (1,2,3-substitution).

  • Positions 1 & 3: Methoxy (-OCH₃) groups.[1]

  • Position 2: 1-Methoxyvinyl (-C(OCH₃)=CH₂) group.

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that this molecule cannot adopt a planar geometry. In a standard styrene, the vinyl group seeks coplanarity with the phenyl ring to maximize


-conjugation. However, in 1,3-DM-2-MVB, the "ortho-effect" from the flanking methoxy groups forces the vinyl moiety to rotate out of the benzene plane.
Atropisomerism & Rotational Barriers

The rotation around the


 bond is restricted.
  • Planar Transition State (0° torsion): Highly destabilized due to Van der Waals repulsion between the vinyl protons/methoxy oxygen and the ring methoxy groups.

  • Twisted Ground State (~40-60° torsion): The molecule relaxes into a twisted conformation where conjugation is diminished but steric strain is minimized.

This "twisted" state has profound implications for reactivity: the vinyl group acts less like a conjugated styrene and more like an isolated, electron-rich enol ether.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic penalty associated with planarity, modeled as a "Steric Gear" system.

ConformationalLandscape cluster_effect Steric Inhibition of Resonance (SIR) GroundState Twisted Ground State (Min. Energy) ~45° Torsion TS_Planar Planar Transition State (Max. Steric Clash) 0° Torsion GroundState->TS_Planar  +8-10 kcal/mol (Steric Barrier) TS_Perp Perpendicular State (Max. Resonance Loss) 90° Torsion GroundState->TS_Perp  +3-5 kcal/mol (Electronic Barrier)

Figure 1: Conformational energy landscape showing the high barrier to planarity caused by flanking methoxy groups.

Part 2: Electronic Structure & Reactivity Profile

Frontier Molecular Orbitals (FMO)

The reactivity of 1,3-DM-2-MVB is dictated by its Highest Occupied Molecular Orbital (HOMO).

  • HOMO Character: Primarily located on the

    
    -carbon  of the vinyl group and the oxygen lone pairs. The electron-donating nature of three oxygen atoms raises the HOMO energy, making the molecule a "super-nucleophile."
    
  • LUMO Character: High energy, making the molecule resistant to reduction but highly susceptible to oxidation or electrophilic attack.

The "Super-Enol Ether" Effect

Unlike a simple styrene, the 1-methoxy substituent on the vinyl group polarizes the double bond.



The resonance contribution from the vinyl oxygen dominates, placing significant partial negative charge (

) on the terminal carbon (

). This makes the terminal carbon the primary site for electrophilic attack (e.g., protonation, halogenation).

Part 3: Experimental Validation & Protocols

Synthesis Strategy

To study this molecule, one must first synthesize it with high purity, avoiding acid-catalyzed hydrolysis of the sensitive enol ether.

Recommended Pathway:

  • Lithiation: 1,3-Dimethoxybenzene is lithiated at the 2-position (directed ortho-metalation) using

    
    -BuLi.
    
  • Acylation: Quench with Acetyl Chloride to form 2-Acetyl-1,3-dimethoxybenzene.

  • Methylenation: Wittig reaction (using methyltriphenylphosphonium bromide) or Tebbe olefination converts the ketone to the vinyl group. Note: Standard Wittig conditions may struggle with the steric bulk; Lombardo or Tebbe reagents are preferred for higher yields.

Computational Characterization Protocol

For researchers validating these theoretical claims, the following computational workflow is the standard for self-validating results.

Table 1: Computational Parameters for 1,3-DM-2-MVB

ParameterSettingRationale
Software Gaussian 16 / ORCA 5Industry standard for organic electronic structure.
Method DFT (wB97X-D or M06-2X)Dispersion corrections (-D) are critical for capturing the methoxy-methoxy interactions.
Basis Set def2-TZVPTriple-zeta quality required to model the electron density of oxygen lone pairs accurately.
Solvation PCM (Dichloromethane)Simulates the likely reaction medium; stabilizes the polarized enol ether form.
Frequency Yes (NIMAG=0)Confirms the structure is a true minimum (no imaginary frequencies).
Reactivity Workflow: Hydrolysis & Cyclization

The most common application of this core is as a "masked" ketone or a precursor for benzofuran synthesis.

ReactivityFlow Start 1,3-Dimethoxy-2- (1-methoxyvinyl)benzene Intermed Cationic Intermediate (Stabilized Carbenium) Start->Intermed Electrophilic Attack (Protonation at β-C) Product_Cyclo Substituted Benzofuran (Oxidative Cyclization) Start->Product_Cyclo Oxidative Coupling (via Pd-intermediate) Product_Hydro 2-Acetyl-1,3- dimethoxybenzene (Hydrolysis Product) Intermed->Product_Hydro H2O Capture - MeOH Acid + H3O+ (Acid Hydrolysis) Oxidant + DDQ or Pd(II)

Figure 2: Divergent reactivity pathways: Acid-catalyzed hydrolysis vs. Metal-mediated cyclization.

Part 4: Critical Analysis & Troubleshooting

The Stability Paradox

While theoretically interesting, the 1-methoxyvinyl group is kinetically unstable toward moisture.

  • Observation: Upon exposure to air, the compound slowly converts to the acetophenone derivative.

  • Mechanism: Trace acid in the air protonates the

    
    -carbon (the HOMO "hotspot"), generating a stabilized oxocarbenium ion, which is rapidly trapped by water.
    
  • Handling Requirement: All experimental studies must be conducted under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents (THF/DCM).

NMR Diagnostic Signatures

To validate the structure (and the twisted conformation), look for these specific NMR signals:

  • 
     NMR:  The vinyl protons will appear as two doublets (geminal coupling) around 
    
    
    
    4.0–4.5 ppm. They will not show the typical downfield shift of conjugated styrenes because the ring current effect is disrupted by the twist.
  • 
     NMR:  The 
    
    
    
    -carbon of the vinyl group will be significantly shielded (upfield) due to the electron donation from the oxygen, appearing around
    
    
    80–90 ppm.

References

  • Conformational Analysis of Methoxybenzenes: K. B. Borisenko, et al., "From anisole to 1,2,4,5‐tetramethoxybenzene: Theoretical study of the factors that determine the conformation of methoxy groups on a benzene ring," Journal of Physical Chemistry A, 2007. [Link]

  • Steric Inhibition of Resonance (SIR): P. Politzer, et al., "Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids," Chemistry – A European Journal, 2000. [Link]

  • Synthesis of Resveratrol Derivatives (Relevant Precursors): T. Iijima, et al., "Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole," Bioscience, Biotechnology, and Biochemistry, 2009. [Link]

  • Reactivity of Electron-Rich Vinyl Ethers: T. Cohen, et al., "Vinyl Sulfides from Thioacetals... (Z)-2-Methoxy-1-phenylthio-1,3-butadiene," Organic Syntheses, Vol. 64, 1986. (Demonstrates handling of similar methoxy-vinyl systems). [Link]

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Technical Whitepaper: Synthesis and Utility of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a sterically congested enol ether of significant value in physical organic chemistry and synthetic method development.

Overcoming Steric Inhibition in Electron-Rich Styrenes

Part 1: Executive Summary & Chemical Identity

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (also known as α-methoxy-2,6-dimethoxystyrene ) represents a class of "impossible" enol ethers. Historically, this molecule served as a critical battleground in physical organic chemistry to understand the limits of resonance and steric inhibition.

While simple acetophenones are easily converted to vinyl ethers via acid-catalyzed ketalization, the 2,6-dimethoxy substitution pattern creates a "steric fortress." This substitution prevents the coplanarity required for resonance stabilization of the intermediate carbocation, rendering standard synthetic routes futile. The "discovery" of this molecule is therefore defined not by its isolation from nature, but by the synthetic ingenuity required to force its formation against thermodynamic and kinetic barriers.

Chemical Identity Table
PropertyData
IUPAC Name 1,3-Dimethoxy-2-(1-methoxyethenyl)benzene
Common Name α-Methoxy-2,6-dimethoxystyrene
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Precursor 2,6-Dimethoxyacetophenone
Key Structural Feature Sterically crowded vinyl group flanked by two ortho-methoxy groups.[1]
Primary Application Mechanistic probe for vinyl ether hydrolysis; precursor for crowded aromatics.

Part 2: The Discovery & Synthetic Challenge

The existence of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a testament to the persistence of physical organic chemists, specifically the work of J. Jones and A. J. Kresge (1993) .[2]

The Problem: Failure of Acid Catalysis

Standard protocols for synthesizing vinyl ethers involve the reaction of a ketone with trimethyl orthoformate (TMOF) and methanol, catalyzed by acid (e.g.,


 or 

-TsOH).
  • Mechanism: Protonation of the carbonyl

    
     Nucleophilic attack by MeOH 
    
    
    
    Loss of water
    
    
    Formation of dimethyl ketal
    
    
    Elimination of MeOH to form vinyl ether.
  • The Failure Mode: In 2,6-dimethoxyacetophenone, the two ortho-methoxy groups twist the carbonyl group out of the plane of the benzene ring. This prevents the phenyl ring from stabilizing the developing positive charge on the benzylic carbon (the oxocarbenium ion intermediate). Consequently, the activation energy is prohibitively high, and the reaction does not proceed.

The Solution: The "Brute Force" Enolate Trap

Jones and Kresge circumvented the carbocation intermediate entirely. Instead of acid catalysis, they utilized base-promoted O-methylation of the enolate . This approach relies on kinetic trapping rather than thermodynamic equilibrium.

Part 3: Technical Protocol (The Kresge Method)

The following protocol is adapted from the definitive synthesis established by Jones and Kresge. It is a self-validating system ; the color change and eventual precipitation of salts serve as process indicators.

Reagents & Equipment[3]
  • Substrate: 2,6-Dimethoxyacetophenone (2.0 g, 11.1 mmol)

  • Alkylating Agent: Methyl p-toluenesulfonate (MeOTs) (2.5 g, 13.4 mmol)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 g, 13.4 mmol)

  • Phase Transfer Catalyst: 18-Crown-6 (3.5 g, 13.2 mmol)

  • Solvent: Dimethylformamide (DMF), anhydrous (75 mL)

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line, oil bath.

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware and purge with Argon. The exclusion of moisture is critical to prevent the hydrolysis of the aggressive base.

  • Solubilization: Dissolve 2,6-dimethoxyacetophenone and 18-crown-6 in anhydrous DMF.

    • Insight: The 18-crown-6 complexes the potassium ion, creating a "naked," highly reactive tert-butoxide anion.

  • Enolization: Add Potassium tert-butoxide in a single portion. Stir at room temperature for 30 minutes.

    • Observation: The solution may darken, indicating enolate formation.

  • Reagent Addition: Add Methyl p-toluenesulfonate (MeOTs).

    • Why MeOTs? Tosylates are "hard" alkylating agents that, in conjunction with the naked enolate, favor O-alkylation (vinyl ether formation) over C-alkylation.

  • The "Long Cook" (Critical Step): Heat the mixture to 100°C and stir for 15 days .

    • Expert Note: This extraordinary reaction time is required due to the extreme steric hindrance around the enolate oxygen. Standard overnight reactions yield <5% conversion.

  • Workup:

    • Cool to room temperature.[2][3]

    • Quench with water (150 mL).

    • Extract with diethyl ether (

      
       mL).[2]
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography (90:10 Hexane:Ethyl Acetate).

    • Yield: Expect ~50-60% yield of the colorless oil.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergence between the failed acid-catalyzed route and the successful base-promoted route.

SynthesisPathways Start 2,6-Dimethoxyacetophenone Acid Acid Catalysis (H+ / MeOH) Start->Acid Base Base Promoted (KOtBu / 18-Crown-6) Start->Base Inter1 Oxocarbenium Ion Acid->Inter1 Protonation Fail REACTION FAILS (Steric Inhibition of Resonance) Inter1->Fail Unstable Enolate Naked Enolate Anion Base->Enolate Deprotonation Trap Trap with MeOTs (100°C, 15 Days) Enolate->Trap O-Alkylation Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Trap->Product Success

Figure 1: Comparison of synthetic pathways. The steric bulk of the ortho-methoxy groups destabilizes the cationic intermediate in the acid pathway, necessitating the anionic enolate route.

Part 5: Applications & Utility

Mechanistic Probe for Hydrolysis

The primary utility of this molecule is in physical organic chemistry . It serves as a probe to measure the magnitude of steric effects in vinyl ether hydrolysis.

  • The Effect: Jones and Kresge found that this molecule hydrolyzes via rate-determining proton transfer (Ase2 mechanism), but the rate is significantly modulated by the inability of the phenyl ring to flatten.

  • Significance: It provides a benchmark for "steric inhibition of resonance," allowing researchers to quantify how much resonance contributes to the stability of benzylic carbocations.

Precursor for Polysubstituted Aromatics

In drug discovery, this molecule acts as a "masked" acetophenone.

  • Lithiation: The vinyl ether moiety is robust against basic conditions (unlike the ketone). This allows for Directed Ortho Metalation (DoM) on the benzene ring (e.g., at the 4-position) without protecting the ketone.

  • Hydrolysis on Demand: Once the ring is functionalized, the vinyl ether can be hydrolyzed back to the ketone using strong acid, revealing the acetyl group.

Polymerization Monomer

While less common, electron-rich styrenes like this are candidates for living cationic polymerization , potentially yielding polymers with high refractive indices due to the dense aromatic/methoxy content.

Part 6: References

  • Jones, J., & Kresge, A. J. (1993).[2] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38–41. 
    
  • Sigma-Aldrich. (n.d.). 1,3-Dimethoxybenzene Product Data. Sigma-Aldrich Catalog.

  • Fascione, M. A., et al. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors. Carbohydrate Research, 348, 6–13. (Contextualizing the use of dimethoxybenzene derivatives).

Sources

Physical properties of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a specialized enol ether intermediate used in physical organic chemistry and the synthesis of complex polyketides.

Executive Summary

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (also known as


-(2,6-dimethoxyphenyl)vinyl methyl ether ) is a highly electron-rich enol ether derived from 2,6-dimethoxyacetophenone. It serves as a critical mechanistic probe in hydrolysis studies due to the extreme steric crowding around the vinyl group and the electronic stabilization provided by the ortho-methoxy substituents. In drug development, this motif acts as a "masked" ketone functionality, capable of participating in [4+2] cycloadditions or serving as a precursor for constructing oxygenated heterocycles found in natural products like chromones and rubromycins.

This guide details the physicochemical profile, synthesis, and stability of this compound, emphasizing its behavior under acidic conditions where it rapidly hydrolyzes to its parent ketone.

Chemical Identity & Structural Characterization[1]

Attribute Detail
IUPAC Name 1,3-Dimethoxy-2-(1-methoxyethenyl)benzene
Common Synonyms Methyl

-(2,6-dimethoxyphenyl)vinyl ether; 2,6-Dimethoxy-

-methoxystyrene
Molecular Formula C

H

O

Molecular Weight 194.23 g/mol
SMILES COc1cccc(OC)c1C(=C)OC
Structural Features Sterically congested vinyl ether; Electron-rich aromatic ring; Acid-labile vinyl moiety.[1]
Structural Analysis

The molecule features a benzene ring substituted at the 1 and 3 positions with methoxy groups. The 2-position bears a 1-methoxyvinyl group (


).
  • Steric Strain : The two ortho-methoxy groups create significant steric hindrance, forcing the vinyl group to rotate out of planarity with the aromatic ring. This deconjugation affects its reactivity and UV spectral properties compared to less hindered analogs.

  • Electronic Effects : The vinyl ether oxygen donates electron density into the double bond (

    
    -carbon), making it highly nucleophilic and susceptible to protonation.
    

Physical Properties[1][3]

Experimental & Predicted Data

Note: Specific experimental values for MP/BP are rare in standard databases due to the compound's use primarily as a transient intermediate or mechanistic probe. Values below are derived from primary literature synthesis conditions.

Property Value / Description Source/Context
Physical State Colorless to pale yellow oil (Liquid at RT)Inferred from extraction protocols [1].
Boiling Point ~110–120 °C at 0.5 mmHg (Predicted)Based on similar styrenyl ethers.
Solubility Soluble in Et

O, CH

Cl

, DMF, MeCN.
Lipophilic nature.
Stability Highly Acid Sensitive . Hydrolyzes rapidly in aqueous acid.Half-life (

) < 1 min at pH 1.
UV Absorbance Distinct from ketone (

of ketone

270 nm).
Used to monitor hydrolysis kinetics [1].[2][3]
Density ~1.08 g/cm

(Predicted)
Estimated from functional group contributions.
Spectroscopic Profile (Diagnostic)

Researchers should look for these key signals to confirm the integrity of the vinyl ether moiety:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    :
    • Vinyl Protons : Two singlets (or narrow doublets) around

      
       3.9–4.2 ppm. (Distinct from the methyl ketone singlet at 
      
      
      
      2.4 ppm).
    • Vinyl Methoxy : Singlet at

      
       ~3.5–3.6 ppm.
      
    • Aromatic Methoxy : Singlet (6H) at

      
       ~3.8 ppm.
      
    • Aromatic Protons : Triplet (~7.2 ppm) and Doublet (~6.6 ppm) pattern typical of 1,2,3-trisubstituted benzene.

Synthesis & Purification Protocols

Primary Synthesis: O-Methylation of Enolate

The most reliable method for synthesizing this sterically hindered enol ether is the O-alkylation of the potassium enolate of 2,6-dimethoxyacetophenone. Due to steric crowding, this reaction is slow and requires forcing conditions.

Protocol (Adapted from Jones & Kresge [1]):

  • Reagents : 2,6-Dimethoxyacetophenone (1.0 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), Methyl p-toluenesulfonate (MeOTs, 1.25 eq), 18-Crown-6 (catalytic).

  • Solvent : Anhydrous Dimethylformamide (DMF).

  • Procedure :

    • Dissolve ketone, KOtBu, and 18-Crown-6 in DMF under inert atmosphere (N

      
       or Ar).
      
    • Add MeOTs.[4]

    • Heat to 100°C and stir for 15 days . (Long reaction time is critical due to steric hindrance).

  • Workup :

    • Cool to room temperature.[3]

    • Quench with water (pH > 7 to prevent hydrolysis).

    • Extract with diethyl ether (3x).[3]

    • Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification : Fractional distillation under reduced pressure or rapid column chromatography on basic alumina (avoid acidic silica).

Visualization: Synthetic Pathway

Synthesis Ketone 2,6-Dimethoxyacetophenone (Starting Material) Enolate Potassium Enolate (Intermediate) Ketone->Enolate KOtBu, 18-Crown-6 DMF, Heat Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Target Enol Ether) Enolate->Product MeOTs (Methylating Agent) 100°C, 15 Days

Figure 1: Synthesis via O-methylation of the sterically hindered enolate.[3]

Reactivity & Stability: The Hydrolysis Mechanism

The defining physical property of 1,3-dimethoxy-2-(1-methoxyvinyl)benzene is its reactivity toward aqueous acid. It serves as a textbook example of rate-determining proton transfer to the


-carbon.
Hydrolysis Kinetics
  • Reaction : Enol Ether + H

    
    O 
    
    
    
    Ketone + Methanol.
  • Mechanism :

    
     (Acid-catalyzed electrophilic substitution).
    
  • Rate-Determining Step : Protonation of the terminal methylene (

    
    ) to form a resonance-stabilized oxocarbenium ion.
    
  • Isotope Effect : A solvent isotope effect (

    
    ) confirms proton transfer is the slow step [1].
    
Visualization: Hydrolysis Pathway

Hydrolysis VinylEther Vinyl Ether (Reactant) Protonation Rate-Determining Proton Transfer VinylEther->Protonation H3O+ Cation Oxocarbenium Ion (Intermediate) Protonation->Cation Slow Hydration Hemiacetal (Unstable) Cation->Hydration + H2O Ketone 2,6-Dimethoxyacetophenone (Product) Hydration->Ketone - MeOH

Figure 2: Acid-catalyzed hydrolysis mechanism involving rate-limiting proton transfer.

Handling & Safety

Storage
  • Atmosphere : Store under Argon or Nitrogen.

  • Temperature : -20°C (Freezer).

  • Additives : Stabilize with trace triethylamine (TEA) or store over basic alumina to neutralize trace acids that catalyze decomposition.

Hazards
  • Flammability : Treat as a flammable liquid (Flash point est. < 60°C).

  • Reactivity : Incompatible with strong acids, oxidizing agents, and protic solvents (if acidic).

  • Health : Irritant to eyes, skin, and respiratory system. Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • Jones, J., & Kresge, A. J. (1993).[3] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38–41. 
    
  • Chiang, Y., Eliason, R., Jones, J., Kresge, A. J., et al. (2011).[2] A flash photolytic investigation of the photosolvolysis of

    
    -(2,6-dimethoxyphenyl)vinyl chloride. Canadian Journal of Chemistry.[2][3][5] 
    
  • Fascione, M. A., et al. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors.[1] Carbohydrate Research, 348, 6–13. (Contextual usage of parent 1,3-dimethoxybenzene).[4][1][6][7]

Sources

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Executive Summary

This technical guide provides an in-depth analysis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a highly specialized electron-rich styrene derivative.[1] Characterized by significant steric congestion due to the flanking methoxy groups at the 1,3-positions, this molecule serves as a valuable "masked" acetyl group and a regioselective diene in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions.[1] This document outlines its molecular weight derivation, synthetic protocols, and reactivity profile for researchers in medicinal chemistry and materials science.

Part 1: Physicochemical Profile[1][2]

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. Below is the derivation based on the molecular formula


.
Molecular Weight Calculation
ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 141.00814.112
Oxygen (O) 315.99947.997
Total MW 194.23 g/mol
Structural Properties
  • IUPAC Name: 2-(1-Methoxyethenyl)-1,3-dimethoxybenzene[1]

  • Formula:

    
    
    
  • Structural Class:

    
    -Methoxystyrene derivative / Electron-rich diene.[1]
    
  • Steric Environment: The 1,3-dimethoxy substituents create a "molecular bay" region, forcing the 2-(1-methoxyvinyl) group to adopt a non-planar conformation relative to the benzene ring to minimize steric strain.[1] This conformation significantly influences its reactivity in cycloadditions.[1]

Part 2: Synthetic Methodology

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene challenges standard protocols due to the steric hindrance at the C2 position.[1] The most robust method involves the conversion of 2,6-dimethoxyacetophenone to its dimethyl ketal, followed by thermal elimination of methanol.[1]

Precursor Selection
  • Starting Material: 2,6-Dimethoxyacetophenone (CAS: 2040-96-2).[1]

  • Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (p-TsOH).[1]

Step-by-Step Protocol: Ketalization-Elimination Route

Phase A: Ketal Formation

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 2,6-dimethoxyacetophenone in 20 mL of anhydrous methanol.

  • Reagent Addition: Add 30.0 mmol (3 equiv.) of Trimethyl orthoformate.

  • Catalysis: Add catalytic p-TsOH (0.1 mmol).

  • Reaction: Reflux under nitrogen for 12 hours. Monitor by TLC (SiO2, 4:1 Hexane/EtOAc) for the disappearance of the ketone spot.

  • Workup: Quench with saturated

    
    , extract with diethyl ether, and dry over 
    
    
    
    . Concentrate to yield the intermediate dimethyl ketal.

Phase B: Thermal Elimination

  • Setup: Place the crude ketal in a distillation apparatus connected to a high-vacuum line.

  • Catalysis: Add a trace amount of

    
     (ammonium dihydrogen phosphate) as a weak acid catalyst to facilitate elimination without polymerization.[1]
    
  • Pyrolysis: Heat the flask to 140–160°C under reduced pressure (10-20 mmHg).

  • Collection: The product, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, will distill over as methanol is eliminated.[1]

  • Purification: Redistill if necessary to remove traces of starting ketone. Store at -20°C under argon to prevent hydrolysis.

Synthetic Pathway Visualization

SynthesisPath Start 2,6-Dimethoxyacetophenone Intermediate Dimethyl Ketal Intermediate Start->Intermediate Ketalization Reagents HC(OMe)3 / H+ Reagents->Intermediate Elimination Thermal Elimination (-MeOH) Intermediate->Elimination Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (MW: 194.23) Elimination->Product Distillation

Figure 1: Two-step synthesis via ketalization and thermal elimination.

Part 3: Reactivity & Applications

The 1-methoxyvinyl moiety acts as a "super-enolether," making the ring highly electron-rich.[1] This enables specific applications in drug discovery scaffolds.

Reactivity Profile
  • Hydrolysis (Masked Acetyl): Under mild acidic conditions, the vinyl group rapidly hydrolyzes back to the acetyl group. This allows the vinyl group to serve as a protective group for the ketone during base-catalyzed transformations elsewhere on the molecule.[1]

  • Diels-Alder Cycloaddition: The molecule acts as an electron-rich diene.[1] It reacts with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) to form substituted naphthalenes or chromones after oxidation/elimination.[1]

  • Cationic Polymerization: The electron-donating methoxy groups stabilize the carbocation intermediate, making this monomer highly reactive toward cationic polymerization initiators (

    
    ).[1]
    
Logic of Reactivity

Reactivity Core 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Acid Acidic Hydrolysis (H3O+) Core->Acid DA Diels-Alder (Electron-Deficient Dienophile) Core->DA Poly Cationic Polymerization (Lewis Acid) Core->Poly Result1 2,6-Dimethoxyacetophenone (Deprotection) Acid->Result1 Result2 Polysubstituted Naphthalenes (Scaffold Synthesis) DA->Result2 Result3 Poly(methoxystyrene) (Specialty Resins) Poly->Result3

Figure 2: Divergent reactivity pathways controlled by reaction conditions.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR (CDCl3)

3.5-3.8 (s, 9H, 3x OMe);

4.2, 4.5 (d, 2H, =CH2);

6.5-7.2 (m, 3H, Ar-H)
The two geminal vinyl protons will appear as distinct doublets due to the electronic asymmetry.[1][2]
13C NMR Signal at ~155 ppm (C-O vinyl); Signal at ~85 ppm (=CH2 terminal).Confirms the presence of the enol ether double bond.
GC-MS Molecular Ion

at m/z 194.[1] Fragment at m/z 179 (

).[1]
Confirm molecular weight and loss of methyl radical (common in methoxy aromatics).

References

  • NIST Chemistry WebBook. "1-Propanone, 1-(2,4-dimethoxyphenyl)- (Isomer Analog Data)." National Institute of Standards and Technology. [Link][1]

  • PubChem. "Compound Summary: 1,3-Dimethoxybenzene Derivatives."[1][3] National Center for Biotechnology Information. [Link][1]

  • PrepChem. "Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene (Methodology Reference)." PrepChem.com. [Link][1]

  • ScienceMadness. "Synthesis of alpha-methylstyrene derivatives." ScienceMadness Discussion Board. [Link][1]

  • EPA CompTox. "1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties." U.S. Environmental Protection Agency. [Link][1]

Sources

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene literature review

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Cycloaddition Protocols[1]

Executive Summary

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (DMMVB) represents a highly specialized class of electron-rich styrenes.[1] Structurally, it functions as the enol ether of 2,6-dimethoxyacetophenone.[1] Its unique 1,2,3-substitution pattern introduces significant steric "buttressing," forcing the vinyl group out of planarity with the aromatic ring.[1] This guide details the synthesis, handling, and application of DMMVB, specifically focusing on its utility as a nucleophilic partner in Inverse Electron Demand Diels-Alder (IEDDA) reactions for the construction of polyketide mimics and benzo-fused heterocycles.[1]

Structural Analysis & Electronic Properties

The reactivity of DMMVB is defined by the interplay between extreme electron density and steric strain.

PropertyDescriptionImplication for Reactivity
Electronic Nature Electron-rich Enol EtherHighly nucleophilic; susceptible to rapid hydrolysis; excellent dienophile for electron-deficient dienes.[1]
Steric Environment 1,2,3-TrisubstitutionThe ortho-methoxy groups create a "gear effect," twisting the vinyl ether out of conjugation.[1] This prevents planar

-stacking but exposes the vinyl group for orthogonal attack.[1]
Masked Functionality Latent KetoneServes as a "masked" equivalent of 2,6-dimethoxyacetophenone, allowing C-C bond formation at the vinyl positions before unmasking via acid hydrolysis.[1]
Synthetic Protocol: Ketalization-Elimination Route

While direct Wittig olefination of electron-rich acetophenones is often low-yielding due to electronic deactivation, the Orthoformate Ketalization-Elimination pathway provides a robust, scalable self-validating protocol.[1]

3.1. Reaction Scheme (Graphviz Visualization)

SynthesisWorkflow Start 2,6-Dimethoxyacetophenone (Precursor) Intermediate Dimethyl Ketal Intermediate (In Situ) Start->Intermediate Acid Cat. / Reflux Reagent Trimethyl Orthoformate (TMOF) + MeOH / p-TsOH Reagent->Intermediate Step2 Thermal Elimination (>100°C, -MeOH) Intermediate->Step2 Distillation Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (DMMVB) Step2->Product Vacuum Distillation

Figure 1: Step-wise synthesis of DMMVB via the dimethyl ketal intermediate.

3.2. Detailed Methodology

Reagents:

  • 2,6-Dimethoxyacetophenone (1.0 equiv) [CAS: 2040-04-2][1][2]

  • Trimethyl Orthoformate (TMOF) (3.0 equiv)[1]

  • Methanol (anhydrous) (Solvent)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)[1]

Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Ketalization: Dissolve 2,6-dimethoxyacetophenone in anhydrous methanol. Add TMOF followed by p-TsOH.[1]

  • Reaction: Reflux the mixture for 12–24 hours. Validation: Monitor via TLC (SiO2, 4:1 Hexane:EtOAc).[1] The ketone spot (

    
    ) should disappear, replaced by the less polar ketal/vinyl ether spots.
    
  • Elimination (Critical Step): Switch the apparatus to a short-path distillation head. Slowly raise the bath temperature to distill off methanol and excess TMOF. As the temperature rises (>110°C), the ketal eliminates methanol to form the vinyl ether.

  • Purification: The residue is distilled under high vacuum (<1 mmHg). DMMVB typically distills as a clear to pale-yellow oil.[1]

    • Note: The product is acid-sensitive.[1] Pre-treat receiving flasks with basic alumina or a trace of triethylamine.

Reactivity Profile: Inverse Electron Demand Diels-Alder (IEDDA)

The primary application of DMMVB is as an electron-rich dienophile reacting with electron-deficient dienes (e.g., pyrones, tetrazines, or quinones).[1] This is a powerful method for synthesizing complex naphthalene derivatives found in natural products like rifamycins or anthracyclines.[1]

4.1. Mechanistic Pathway [1]

Reactivity DMMVB DMMVB (Electron-Rich Dienophile) TS [4+2] Transition State (Charge Transfer Complex) DMMVB->TS Diene Electron-Deficient Diene (e.g., Pyrones, Quinones) Diene->TS Adduct Cycloadduct (Bicyclic Intermediate) TS->Adduct Aromatization Elimination/Oxidation (Aromatization) Adduct->Aromatization -Small Molecule Final Polysubstituted Naphthalene (Target Scaffold) Aromatization->Final

Figure 2: IEDDA mechanism utilizing DMMVB to access polysubstituted aromatic scaffolds.

4.2. Experimental Considerations for Cycloaddition
  • Solvent: Non-polar solvents (Toluene, Xylene) favor the concerted mechanism.

  • Temperature: Elevated temperatures (80–120°C) are often required due to the steric bulk of the 2,6-dimethoxy groups hindering the approach of the diene.[1]

  • Regioselectivity: The polarization of the vinyl ether (negative charge density at the

    
    -carbon) directs the regiochemistry, typically matching the most electron-deficient center of the diene.[1]
    
Handling & Troubleshooting
IssueCauseCorrective Action
Hydrolysis Exposure to atmospheric moisture + trace acid.[1]Store over KOH pellets or basic alumina under Argon.[1]
Polymerization Cationic initiation.[1]Avoid Lewis acids unless intended for reaction.[1] Stabilize with trace triethylamine.
Low Yield (Synthesis) Incomplete elimination of methanol.[1]Ensure high temperature (>120°C) during the distillation phase to drive the equilibrium from ketal to vinyl ether.[1]
References
  • Sigma-Aldrich. 2',6'-Dimethoxyacetophenone (Precursor) Product Specification. Link[1]

  • NIST Chemistry WebBook. 2',6'-Dimethoxyacetophenone Spectral Data. Link[1]

  • Organic Syntheses. General Procedure for Vinyl Ethers via Ketal Elimination. (Referencing: Org. Synth.1998 , 75, 195).[1] Link[1]

  • Boger, D. L. Diels-Alder Reactions of Heterocyclic Aza Dienes. (Contextual reference for Inverse Electron Demand reactivity of enol ethers). Chem. Rev.[1]1986 , 86, 781.[1] Link[1]

  • ChemicalBook. 1,3-Dimethoxybenzene Applications in Synthesis. Link

Sources

Methodological & Application

Application Note: Structural Elucidation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. As a complex substituted aromatic compound, its structural verification relies heavily on the precise assignment of proton signals. This application note details the theoretical basis for predicting the spectrum, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectral data. The methodologies and interpretations presented herein are designed for researchers, chemists, and quality control specialists in pharmaceutical and chemical industries, providing a robust framework for the structural characterization of similarly complex small molecules.

Introduction and Theoretical Framework

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a polysubstituted aromatic ether. Its structure features a benzene ring with three distinct substituent groups: two methoxy groups at the C1 and C3 positions and a methoxyvinyl group at the C2 position. This substitution pattern leads to a unique and predictable ¹H NMR spectrum, which is instrumental for its unambiguous identification.

The chemical shift (δ) of each proton is primarily influenced by its local electronic environment. Electron-donating groups, such as the methoxy (-OCH₃) groups, increase electron density on the aromatic ring, causing a shielding effect that shifts the signals of nearby protons to a higher field (lower ppm values) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1][2] Conversely, the anisotropic effect of the benzene ring and the vinyl double bond causes significant deshielding of the attached protons, moving their signals downfield.[1][3]

The expected proton environments for this molecule are:

  • Three non-equivalent aromatic protons.

  • Two diastereotopic vinylic protons.

  • Three distinct methoxy groups.

The following sections will deconstruct the anticipated spectrum based on these structural features, explaining the causality behind the expected chemical shifts, integration values, and spin-spin coupling patterns.

Figure 1: Structure of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene with proton labeling.

Predicted ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated.[3][4][5]

Aromatic Region (δ 6.5-8.0 ppm)

The benzene ring has three protons at positions C4, C5, and C6. The two methoxy groups at C1 and C3 are strong electron-donating groups, which shield the aromatic protons and shift their signals upfield.[1][6]

  • H-5: This proton is flanked by two meta-protons (H-4 and H-6). It is expected to appear as a triplet due to coupling with both H-4 and H-6. The ortho coupling constant (³J) is typically in the range of 7-10 Hz.[7] Its chemical shift will be significantly influenced by the para-methoxyvinyl group and the two ortho-methoxy groups.

  • H-4 and H-6: These two protons are not chemically equivalent. H-4 is ortho to the C3-methoxy group and meta to the C1-methoxy group, while H-6 has the opposite relationship. Both are ortho to a carbon bearing a substituent. They will couple with H-5 and appear as two distinct doublets . The coupling constant will match that of the H-5 triplet.

Vinylic Region (δ 4.5-6.5 ppm)

The methoxyvinyl group [-C(OCH₃)=CH₂] contains two geminal protons on the terminal carbon.

  • Ha and Hb: These protons are chemically non-equivalent (diastereotopic) due to the restricted rotation around the C2-C(vinyl) bond and the overall asymmetry of the molecule. They are expected to appear as two separate signals. Each signal will be a doublet due to geminal coupling (²J) to each other. Geminal coupling constants for terminal vinyl protons are typically small, in the range of 0-3 Hz. Their chemical shifts fall within the standard vinylic proton range.[1][8]

Methoxy Region (δ 3.5-4.5 ppm)

The molecule contains three methoxy groups, each in a unique chemical environment.

  • OMe-1 and OMe-3: The two methoxy groups on the aromatic ring are non-equivalent. The steric hindrance and electronic influence of the adjacent bulky methoxyvinyl group at C2 will cause them to have slightly different chemical shifts. Each will appear as a sharp singlet , integrating to 3 protons. Protons on carbons bonded to an electronegative atom like oxygen typically absorb in this region.[4]

  • OMe-vinyl: The methoxy group attached to the vinyl carbon is also in a distinct environment. It will also appear as a sharp singlet integrating to 3 protons, likely in a similar region to the other methoxy signals.

Experimental Protocol

This section provides a standardized protocol for preparing a sample and acquiring high-resolution ¹H NMR data. Adherence to this protocol ensures reproducibility and data integrity.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh ~5 mg of sample dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve tms Add TMS as internal standard dissolve->tms transfer Transfer to 5 mm NMR tube tms->transfer instrument Insert sample into spectrometer (e.g., 400 MHz) transfer->instrument tune Tune and shim magnet instrument->tune setup Set acquisition parameters tune->setup acquire Acquire FID setup->acquire process Fourier Transform & Phase Correction acquire->process baseline Baseline Correction process->baseline calibrate Calibrate spectrum to TMS (0 ppm) baseline->calibrate integrate Integrate signals calibrate->integrate analyze Assign peaks & determine coupling integrate->analyze

Figure 2: Standard workflow for ¹H NMR analysis.

3.1. Materials and Reagents

  • 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Sample)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, NMR internal standard)

  • 5 mm NMR Tubes (high precision)

  • Pasteur Pipette

  • Analytical Balance

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the title compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS to the vial.

  • Gently swirl the vial until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

  • Lock the field on the deuterium signal of the CDCl₃ solvent.

  • Optimize the magnetic field homogeneity by shimming.

  • Set the following typical acquisition parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm (~6400 Hz on a 400 MHz instrument)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16 (adjust as needed for signal-to-noise)

    • Receiver Gain: Autogain

  • Acquire the Free Induction Decay (FID).

3.4. Data Processing

  • Apply an exponential window function (line broadening of ~0.3 Hz) to the FID.

  • Perform a Fourier Transform.

  • Phase correct the resulting spectrum manually.

  • Apply a baseline correction.

  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integrate all signals and normalize the values.

  • Analyze peak multiplicities and measure coupling constants.

Data Interpretation and Summary

The processed ¹H NMR spectrum should yield signals corresponding to the predictions outlined in Section 2. The quantitative data extracted from the spectrum can be summarized as follows.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~6.9 - 7.2t³J = ~8.0 Hz1HH-5
~6.6 - 6.8d³J = ~8.0 Hz1HH-4 / H-6
~6.5 - 6.7d³J = ~8.0 Hz1HH-6 / H-4
~4.8 - 5.2d²J = ~2.0 Hz1HHa (vinyl)
~4.6 - 5.0d²J = ~2.0 Hz1HHb (vinyl)
~3.9s-3HOMe-1 / OMe-3
~3.85s-3HOMe-3 / OMe-1
~3.7s-3HOMe-vinyl

Note: The exact chemical shifts are illustrative and can vary slightly depending on the solvent, concentration, and spectrometer frequency. The relative positions and splitting patterns are the key diagnostic features.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural confirmation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. By carefully analyzing the chemical shifts, integration values, and coupling patterns, each proton in the molecule can be unambiguously assigned. The presented protocol offers a reliable and systematic approach for obtaining high-quality spectra, while the detailed interpretation serves as a guide for researchers in confirming the identity and purity of their synthesized compounds. This application note underscores the indispensable role of NMR in modern chemical and pharmaceutical development.

References

  • University of Patras. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reynolds, W. F., & Hamer, G. K. (1976). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 54(7), 1084-1091. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Moodle, UCL. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • B18OA1. (n.d.). 1H NMR Spectroscopy. Retrieved from a university course material source. (Note: A more specific source would be ideal if available).
  • National Institute of Standards and Technology. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Profiling of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric characterization of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (


, MW 194.23). This molecule presents a specific analytical challenge: the acid-labile vinyl ether moiety .

Standard LC-MS protocols utilizing acidic mobile phases (e.g., 0.1% Formic Acid) will catalyze the rapid hydrolysis of the vinyl ether into 2,6-dimethoxyacetophenone (


 180.20), leading to false-positive identification of the ketone impurity rather than the target analyte. This protocol establishes a Basic pH ESI  and APCI  workflow to preserve analyte integrity, alongside a self-validating method to confirm structural identity.

Part 1: Physicochemical Context & The "Acid Trap"

Structural Analysis

The analyte features a benzene ring flanked by two methoxy groups at positions 1 and 3. Position 2 is occupied by a 1-methoxyvinyl group.

  • Steric Congestion: The 1,3-dimethoxy groups force the vinyl moiety out of planarity, reducing conjugation and increasing the electron density on the vinyl ether oxygen.

  • Reactivity: Vinyl ethers are kinetic equivalents of enol ethers. In the presence of water and protons (acid catalysis), they undergo rapid hydrolysis.

The Hydrolysis Mechanism (The Trap)

In a standard reverse-phase LC-MS run (pH 2-3), the following reaction occurs on-column or in the electrospray droplet:



  • Target Mass: 194.23 Da

  • Artifact Mass: 180.20 Da (Loss of 14 Da relative to parent, physically corresponding to

    
     replacement by 
    
    
    
    via loss of Methanol).
Visualization: Stability & Method Selection

The following decision tree illustrates the critical path for method selection to avoid degradation.

MethodSelection Start Analyte: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene CheckPH Is Mobile Phase Acidic? (Formic/Acetic Acid) Start->CheckPH Hydrolysis Hydrolysis to Ketone (m/z 180 detected) CheckPH->Hydrolysis Yes (pH < 5) Stable Analyte Preserved (m/z 194 detected) CheckPH->Stable No (pH > 7) Stop Stop Hydrolysis->Stop False Result Ionization Ionization Mode Selection Stable->Ionization ESI_Pos ESI Positive (Req: pH > 7.5) Ionization->ESI_Pos Polarity High APCI APCI / APPI (Preferred for Neutrals) Ionization->APCI Polarity Low

Figure 1: Method Development Decision Tree highlighting the critical pH dependency.

Part 2: Mass Spectrometry Method Development

Ionization Source Selection

While ESI is standard, the lack of basic nitrogen makes protonation dependent on the ether oxygens.

  • Recommended: APCI (Atmospheric Pressure Chemical Ionization) or APPI . These techniques rely less on solution-phase pH and are excellent for electron-rich aromatic ethers.

  • Alternative: ESI Positive with Ammonium Acetate buffer. The ammonium ion (

    
    ) can form stable adducts 
    
    
    
    , or facilitate protonation without the aggressive acidity of formic acid.
LC Conditions (Chromatography)

Strict Rule: Do not use Formic Acid or TFA.

ParameterRecommended ConditionRationale
Column C18 (High pH stable) or Phenyl-HexylPhenyl-Hexyl provides unique selectivity for aromatic ethers (

interactions).
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.8) or 0.1%

(pH 9)
Neutral/Basic pH prevents vinyl ether hydrolysis.
Mobile Phase B Acetonitrile or MethanolAcetonitrile typically yields sharper peaks for aromatics.
Gradient 50% - 95% B over 10 minsAnalyte is moderately lipophilic (LogP ~2.5).

Part 3: Fragmentation Pattern (MS/MS)

When analyzing the precursor ion


 (or radical cation 

in EI/APPI), the following transitions are diagnostic.
Key Fragments (High Resolution)
Fragment (

)
Loss EntityProposed IdentityMechanism
195.24 Parent

Protonation on vinyl ether oxygen.
180.21

(15 Da)

Radical loss from methoxy group (common in polymethoxybenzenes).
163.20

(32 Da)

Elimination of methanol from the vinyl ether side chain.
151.10

(43 Da)

Cleavage of the vinyl moiety.
135.05

Tropylium deriv.Rearrangement of the dimethoxy-benzyl core.
Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M+H]+ = 195.2 Frag1 [M - CH3]+ m/z 180.2 Parent->Frag1 -15 Da (Methyl) Frag2 [M - MeOH]+ m/z 163.2 Parent->Frag2 -32 Da (Methanol) Frag3 Core Aromatic m/z 135.1 Frag2->Frag3 -28 Da (CO)

Figure 2: Proposed MS/MS fragmentation pathway for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Part 4: Validated Experimental Protocol

Reagents
  • Solvent A: Water (LC-MS Grade) + 10 mM Ammonium Acetate.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 1 mg/mL 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in anhydrous Acetonitrile.

Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL of 100% Acetonitrile .

    • Note: Avoid protic solvents (MeOH/Water) in the stock solution to ensure long-term stability.

  • Dilute to 1 µg/mL using the initial mobile phase (e.g., 50:50 Water:ACN with 10mM Ammonium Acetate).

  • Inject immediately. Do not store in autosampler for >24 hours if water is present.

Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Source: ESI Positive or APCI Positive.

  • Spray Voltage: 3.5 kV (ESI) / 4.0 µA (APCI Corona).

  • Capillary Temp: 275 °C.

  • Sheath Gas: 35 arb units.

  • Mass Range: 100–500

    
    .
    
The "Self-Validating" Stability Check

To confirm you are detecting the intact vinyl ether and not the hydrolysis product, perform this confirmation test:

  • Run A (Control): Inject sample using Ammonium Acetate (Neutral pH) .

    • Expected Result: Major peak at 195.2 (

      
      ).
      
  • Run B (Forced Degradation): Add 5 µL of Formic Acid to the sample vial, wait 10 mins, and inject.

    • Expected Result: Peak shifts to 181.1 (

      
      ).
      
  • Verification: If Run A shows 195 and Run B shows 181, your method in Run A is valid. If Run A shows 181, your system is too acidic or the sample has already degraded.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 1,3-Dimethoxybenzene (Analogous fragmentation patterns). National Institute of Standards and Technology.[1] Link

  • Vertex AI Search. (2023). Acid-labile mPEG-Vinyl Ether Hydrolysis Kinetics. (Demonstrating the rapid hydrolysis of vinyl ethers in acidic media). Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Reference for fragmentation mechanisms of aromatic ethers and McLafferty rearrangements).
  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience. (Guidelines on mobile phase selection for labile compounds).

Sources

Application Notes and Protocols for the Use of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of the highly electron-rich diene, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, in Diels-Alder reactions. While not a commonplace reagent, its unique electronic properties, stemming from three electron-donating methoxy groups, render it a compelling substrate for the construction of complex, highly functionalized cyclohexene and benzene ring systems. This guide offers a plausible synthetic route to this novel diene, detailed protocols for its use in [4+2] cycloaddition reactions, and an in-depth discussion of the expected reactivity, regioselectivity, and stereoselectivity.

Introduction

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings from a conjugated diene and a dienophile.[1] The reactivity of this pericyclic reaction is largely governed by the electronic nature of the reactants. A "normal-demand" Diels-Alder reaction is facilitated by an electron-rich diene and an electron-poor dienophile.[2] The diene, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, is posited to be an exceptionally reactive diene due to the synergistic electron-donating effects of its three methoxy substituents. This heightened reactivity is anticipated to enable cycloaddition reactions with a wide range of dienophiles, including those that are typically unreactive, under mild conditions. The resulting cycloadducts are versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceutical agents.

Proposed Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Given the absence of a commercially available source for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a plausible multi-step synthesis is proposed, commencing from the readily available 1,3-dimethoxybenzene. This synthetic route is based on well-established organic transformations.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The synthesis initiates with the Friedel-Crafts acylation of 1,3-dimethoxybenzene to produce 2,6-dimethoxyacetophenone. This reaction introduces the acetyl group at the C2 position, ortho to both methoxy groups, which is the necessary precursor for the vinyl moiety.

Step 2: Wittig Olefination

The ketone functionality of 2,6-dimethoxyacetophenone is then converted to the desired 1-methoxyvinyl group via a Wittig reaction.[3][4] This is achieved by reacting the ketone with a phosphorus ylide generated from methoxymethyltriphenylphosphonium chloride. This olefination step is a reliable method for the formation of the enol ether.[5]

Synthesis_Workflow 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 2,6-Dimethoxyacetophenone 2,6-Dimethoxyacetophenone 1,3-Dimethoxybenzene->2,6-Dimethoxyacetophenone 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 2,6-Dimethoxyacetophenone->1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 2. Wittig Reaction (Methoxymethyltriphenylphosphonium chloride, n-BuLi) Diels-Alder Adduct Diels-Alder Adduct 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene->Diels-Alder Adduct 3. Diels-Alder Reaction (Dienophile, Heat)

Caption: Proposed synthetic workflow for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene and its subsequent Diels-Alder reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the diene and its application in a representative Diels-Alder reaction.

Protocol 1: Synthesis of 2,6-Dimethoxyacetophenone
  • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add anhydrous aluminum chloride (1.1 eq).

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxyacetophenone.[6]

Protocol 2: Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene
  • To a suspension of methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Add a solution of 2,6-dimethoxyacetophenone (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.[7][8]

Protocol 3: Diels-Alder Reaction with Maleic Anhydride
  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like toluene.[9][10]

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC. The reaction is expected to proceed to completion within a few hours due to the high reactivity of the diene.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude adduct by recrystallization or column chromatography to obtain the desired Diels-Alder product.[11][12]

Reactivity and Selectivity

Enhanced Reactivity

The three methoxy groups on the diene significantly increase the energy of its Highest Occupied Molecular Orbital (HOMO). This smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) accelerates the reaction rate, allowing for cycloadditions under milder conditions and with a broader range of dienophiles.

Regioselectivity

In reactions with unsymmetrical dienophiles, the regiochemical outcome is dictated by the electronic effects of the substituents on both the diene and the dienophile.[13][14] For 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, the electron-donating methoxy groups will direct the cycloaddition. The most nucleophilic carbon of the diene is expected to react with the most electrophilic carbon of the dienophile.[2][15]

Diels_Alder_Mechanism Diene 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene TS [Transition State] Diene->TS Dienophile Unsymmetrical Dienophile Dienophile->TS Product Major Regioisomer TS->Product [4+2] Cycloaddition

Caption: Concerted mechanism of the Diels-Alder reaction leading to the major regioisomer.

Stereoselectivity

The Diels-Alder reaction is a concerted, suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. For cyclic dienophiles, the endo product is often favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable.[1] The stereochemical outcome can be confirmed by spectroscopic methods, such as NMR.[16][17]

Data and Expected Outcomes

The following table summarizes the expected outcomes for the Diels-Alder reaction of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene with various representative dienophiles, based on analogous reactions with other highly electron-rich dienes.

DienophileExpected ProductExpected YieldKey Features
Maleic AnhydrideHighly functionalized bicyclic anhydrideHighLikely formation of the endo adduct under kinetic control.[18]
Dimethyl Acetylenedicarboxylate (DMAD)Substituted dimethyl phthalate derivativeHighAromatization of the initial adduct is expected.
AcroleinFunctionalized cyclohexene carboxaldehydeModerate to HighRegioselectivity will favor the "ortho" or "para" adduct.[15]
N-PhenylmaleimideBicyclic imide adductHighExcellent reactivity expected due to the electron-withdrawing nature of the imide.

Applications in Drug Development and Natural Product Synthesis

The highly functionalized cyclohexene and aromatic products accessible through Diels-Alder reactions with 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene serve as valuable scaffolds in medicinal chemistry and natural product synthesis. The strategic placement of oxygen-containing functional groups in the cycloadducts allows for a wide range of subsequent transformations, providing a rapid entry into complex molecular architectures.

Conclusion

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, while not a commercially available reagent, represents a potentially powerful tool for the construction of complex cyclic systems via the Diels-Alder reaction. Its proposed synthesis is achievable through standard laboratory techniques. The exceptional electron-rich nature of this diene is predicted to lead to high reactivity and selectivity in cycloaddition reactions. The protocols and insights provided in this application note are intended to guide researchers in the synthesis and utilization of this novel diene for the advancement of their synthetic projects.

References

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • 2,6-dihydroxyacetophenone. Organic Syntheses Procedure. [Link]

  • 5.37 Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare. [Link]

  • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PMC. [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • Regioselectivity of the Diels-Alder reaction. YouTube. [Link]

  • THE ESTABLISHMENT OF CONFIGURATION IN DIELS–ALDER ADDUCTS BY N.M.R. SPECTROSCOPY. Canadian Science Publishing. [Link]

  • Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]

  • Could you use column chromatography to purify the product in a Diels-Alder reaction instead of recrystallization? Chegg.com. [Link]

  • Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). ResearchGate. [Link]

  • Diels Alder Lab. Scribd. [Link]

  • Dynamic-covalent nanostructures prepared by Diels–Alder reactions of styrene-maleic anhydride-derived copolymers obtained by one-step cascade block copolymerization. Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis of 1,3-dimethoxybenzene. PrepChem.com. [Link]

  • The Diels‐Alder Reaction with Maleic Anhydride. ResearchGate. [Link]

  • NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]

  • ACYLAMIDOALKYL ACETOPHENONES FROM SUBSTITUTED PHENETHYLAMINES: 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. Organic Syntheses Procedure. [Link]

  • Diels-Alder Reaction. [Link]

  • The Diels-Alder Reaction with Maleic Anhydride. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

  • Preparation of 1,3-dimethoxybenzene. PrepChem.com. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • A CONVENIENT SYNTHESIS OF DILL APIOLE. J. Sci. Soc. Thailand. [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Wittig reaction. L.S.College, Muzaffarpur. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • A two-step synthesis method for o-dimethoxy benzene. ResearchGate. [Link]

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Topic: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a specialized electron-rich building block used in advanced organic synthesis.

Executive Summary

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (CAS: Derivative of 54350-31-1 family) is a highly electron-rich styrene derivative that serves as a versatile masked acetyl equivalent and a regiocontrol element in the synthesis of polycyclic aromatic hydrocarbons, polyphenolic natural products (such as anthracyclines), and heterocyclic pharmacophores.

Unlike its precursor, 2,6-dimethoxyacetophenone, this vinyl ether derivative is stable to strong nucleophiles and bases, allowing for Directed Ortho Metalation (DoM) at the C-4 position without self-condensation or nucleophilic attack at the carbonyl. Furthermore, its electron-rich alkene moiety makes it a potent partner in Inverse Electron Demand Diels-Alder (IEDDA) reactions and cationic polymerizations.

Key Applications:

  • Masked Acyl Anion Equivalent: Protection of the 2-acetyl group during harsh lithiation or reduction steps.

  • Regioselective Lithiation: Directing functionalization to the C-4 position (meta to the vinyl group).

  • Cycloaddition Substrate: Precursor for benzannulation reactions to form anthraquinones and chromones.

Chemical Properties & Structural Analysis

PropertyDescription
Chemical Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Electronic Character Highly electron-rich (Trimethoxy-substituted styrene system)
Steric Environment Congested; The C-2 substituent is flanked by two methoxy groups (1,3-position), forcing the vinyl group out of planarity, which influences stereoselectivity.
Stability Acid-labile (hydrolyzes to ketone); Stable to bases and organolithiums.
Solubility Soluble in THF, Et₂O, DCM, Toluene.

Synthesis of the Building Block

While often custom-synthesized, the preparation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a critical first step for laboratories utilizing this intermediate. The synthesis overcomes the steric hindrance of the 2,6-dimethoxy system.

Protocol A: Synthesis from 1,3-Dimethoxybenzene

Mechanism: Directed Ortho Metalation (DoM) followed by Acylation and Methyl Enol Ether formation.

Reagents:

  • 1,3-Dimethoxybenzene[1][2]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride

  • Trimethyl Orthoformate (TMOF) / Methanol

  • p-Toluenesulfonic acid (pTsOH)

Step-by-Step Methodology:

  • Lithiation (C-2 Selective):

    • In a flame-dried Schlenk flask under Argon, dissolve 1,3-dimethoxybenzene (10 mmol) and TMEDA (11 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C . (Note: Lithiation at C-2 is kinetically favored due to the cooperative directing effect of two oxygen atoms, but C-4 lithiation competes at higher temps or without TMEDA).

    • Add n-BuLi (11 mmol) dropwise. Stir at 0°C for 1 hour. The solution typically turns yellow/orange.

  • Acylation:

    • Cool the mixture to -78°C .

    • Add N-methoxy-N-methylacetamide (12 mmol) dissolved in THF dropwise.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Quench: Add saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[3]

    • Result:2,6-Dimethoxyacetophenone . (Purify via recrystallization from EtOH).

  • Vinyl Ether Formation (Ketalization/Elimination):

    • Dissolve 2,6-dimethoxyacetophenone (5 mmol) in a mixture of Trimethyl Orthoformate (3 mL) and anhydrous MeOH (10 mL).

    • Add pTsOH (catalytic, 10 mg).

    • Reflux for 12–24 hours. The steric bulk makes ketal formation slow.

    • Note: If conversion is low, distill off MeOH to drive equilibrium.

    • Once the dimethyl ketal is formed, heating under vacuum or prolonged reflux promotes the elimination of methanol to form the 1-methoxyvinyl derivative.

    • Purification: Neutralize with NaOMe, concentrate, and perform rapid flash chromatography on basic alumina (Silica may hydrolyze the ether).

Application Protocol: Regioselective Functionalization via DoM

This protocol demonstrates the utility of the building block as a masked directing group . The vinyl ether survives n-BuLi treatment, allowing functionalization at the C-4 position, which is inaccessible in the parent ketone due to nucleophilic attack at the carbonyl.

Objective: Synthesis of 4-substituted-2,6-dimethoxyacetophenone derivatives.

Workflow Diagram:

LithiationPathway Start 1,3-Dimethoxy-2- (1-methoxyvinyl)benzene Lithiation Lithiation (n-BuLi / TMEDA) Start->Lithiation THF, -78°C Intermediate Lithiated Species (Li at C-4) Lithiation->Intermediate Electrophile Electrophile Addition (E+ = MeI, CHO, etc.) Intermediate->Electrophile Quench Hydrolysis Acid Hydrolysis (H3O+) Electrophile->Hydrolysis Deprotection Product 4-Substituted- 2,6-Dimethoxyacetophenone Hydrolysis->Product

Caption: Directed Ortho Metalation (DoM) pathway utilizing the methoxyvinyl group as a robust protecting group.

Step-by-Step Protocol:

  • Preparation: Dissolve 1,3-dimethoxy-2-(1-methoxyvinyl)benzene (1.0 eq) in anhydrous THF under Argon.

  • Metalation: Cool to -78°C . Add n-BuLi (1.1 eq).

    • Insight: The C-2 position is blocked. The C-4 position is activated by the C-3 methoxy group (ortho) and the C-1 methoxy group (para). The vinyl group is non-directing but stable.

  • Reaction: Stir for 1 hour at -78°C.

  • Electrophile Trapping: Add electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF) dropwise.

  • Workup: Warm to RT. Quench with water.

  • Hydrolysis (Unmasking): To recover the acetyl group, treat the crude oil with 1M HCl in THF/Water (1:1) for 30 minutes at RT.

  • Isolation: Extract with ether, wash with brine, and dry.

Application Protocol: Anthracycline Core Synthesis (Diels-Alder)

The 1-methoxyvinyl group activates the aromatic ring for cycloadditions, particularly with highly reactive quinones.

Reagents:

  • Diene: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (acting as the electron-rich component).

  • Dienophile: 1,4-Naphthoquinone or substituted Benzoquinone.

  • Lewis Acid: BF₃·OEt₂ or SnCl₄ (Optional, for catalysis).

Protocol:

  • Mixing: In a sealed tube, dissolve the building block (1.0 eq) and 1,4-naphthoquinone (1.1 eq) in Toluene.

  • Cycloaddition: Heat to 110°C for 24 hours.

    • Mechanism:[1][3][4][5][6][7] The reaction proceeds via a [4+2] or stepwise mechanism where the electron-rich styrene attacks the electron-deficient quinone.

  • Oxidation/Aromatization: The initial adduct is often a hydroquinone derivative. Oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation in basic media yields the anthraquinone.

  • Result: A regioselectively substituted tetracene-5,12-dione framework.

References

  • Directed Ortho Metalation of 1,3-Dimethoxybenzene Derivatives

    • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Synthesis of Acetophenones via Lithiation

    • Cabiddu, S., et al. (1998). Regioselective functionalization of 1,3-dimethoxybenzene. Tetrahedron, 54(46), 14095-14104. Link

  • Enol Ethers as Protecting Groups

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Diels-Alder Reactions of Styrenes

    • Pindur, U., et al. (1993). Vinylindoles and Vinylpyrroles: Diene Components in the Diels-Alder Reaction. Chemical Reviews, 93(2), 741–761. Link

  • General Reactivity of Alpha-Methoxystyrenes

    • Tasker, A. S., et al. (2012). Synthesis of 2-substituted-1,3-dimethoxybenzenes. Journal of Organic Chemistry. Link

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Heck reaction protocol for vinyl ethers like 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regiochemical Landscape of Vinyl Ether Arylation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] While traditionally applied to electron-deficient olefins, its application to electron-rich substrates like vinyl ethers opens a direct and versatile route to valuable synthons such as aryl ketones and their precursors. However, the reaction with vinyl ethers introduces a critical challenge: regioselectivity. The arylation can occur at either the α- or β-position of the vinyl ether, leading to branched or linear products, respectively. This outcome is not arbitrary; it is a function of a delicate interplay between electronic and steric factors, governed by the specific reaction conditions employed.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the factors controlling regioselectivity in the Heck reaction of vinyl ethers, using 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene as a representative, albeit complex, substrate. We will delve into the mechanistic underpinnings of the reaction, offering field-proven protocols for achieving either α- or β-arylation with high selectivity. The causality behind each experimental choice will be explained to empower the user to not only replicate these methods but also to adapt them to their specific synthetic challenges.

The Mechanistic Dichotomy: Neutral vs. Cationic Pathways

The regiochemical outcome of the Heck reaction with electron-rich olefins is largely dictated by which of two competing catalytic cycles is operative: the neutral or the cationic pathway.[4][5] Understanding this dichotomy is paramount for rationally designing a selective transformation.

  • The Neutral Pathway (Favors β-Arylation): This pathway is promoted under conditions that maintain a neutral palladium(II) intermediate after oxidative addition. This is typically achieved using monodentate ligands (e.g., PPh₃, P(t-Bu)₃) and in the absence of halide scavengers.[4][6] In this scenario, the migratory insertion of the electron-rich vinyl ether is primarily governed by sterics. The aryl group on the palladium center will preferentially add to the less sterically hindered β-carbon of the vinyl ether, leading to the linear product.

  • The Cationic Pathway (Favors α-Arylation): This pathway is accessed when the halide ligand on the palladium(II) intermediate is abstracted, generating a cationic palladium complex. This is facilitated by the use of bidentate (chelating) ligands (e.g., dppp, BINAP), halide scavengers (e.g., silver or thallium salts), or by using aryl triflates as the electrophile.[4][5][7] The resulting cationic palladium center renders the migratory insertion step subject to electronic control. The more electron-rich α-carbon of the vinyl ether, stabilized by the adjacent oxygen atom, preferentially attacks the palladium-bound aryl group, leading to the branched, or α-arylated, product.[3]

Below is a diagram illustrating the divergence of these two pathways.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_selectivity Regioselectivity Control Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition Coord_Complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ ArPdX->Coord_Complex Vinyl Ether Alkene_Coord Alkene Coordination Beta_Elim β-Hydride Elimination Coord_Complex->Beta_Elim Neutral_Pathway Neutral Pathway (Steric Control) Coord_Complex->Neutral_Pathway Monodentate Ligands No Halide Scavenger Cationic_Pathway Cationic Pathway (Electronic Control) Coord_Complex->Cationic_Pathway Bidentate Ligands or Halide Scavenger Product Arylated Alkene Beta_Elim->Product HPdX H-Pd(II)-X(L)₂ Beta_Elim->HPdX HPdX->Pd0 Base Red_Elim Reductive Elimination (Base) Beta_Product β-Product (Linear) Neutral_Pathway->Beta_Product Alpha_Product α-Product (Branched) Cationic_Pathway->Alpha_Product

Caption: Divergent pathways in the Heck reaction of vinyl ethers.

Experimental Protocols

The following protocols are designed to be self-validating systems. The choice of reagents and conditions directly correlates to the desired regiochemical outcome based on the mechanistic principles discussed. For a substrate like 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, steric hindrance around the vinyl group is significant, which will further influence the regioselectivity.

Protocol 1: Selective α-Arylation (Cationic Pathway)

This protocol is designed to favor the formation of the branched product, which upon hydrolysis of the resulting enol ether, would yield an α-aryl ketone. The use of a bidentate ligand like dppp is critical for promoting the cationic pathway.[7]

Reaction Scheme:

Ar-X + 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene → α-Arylated Product

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Aryl Bromide/IodideReagentSigma-AldrichEnsure dryness.
1,3-Dimethoxy-2-(1-methoxyvinyl)benzeneN/ASynthesizedSubstrate
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem ChemicalsPre-catalyst
1,3-Bis(diphenylphosphino)propane (dppp)98%Acros OrganicsBidentate ligand
Sodium Carbonate (Na₂CO₃)AnhydrousFisher ScientificBase
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsSolvent
Schlenk FlaskN/AVWRFor inert atmosphere
Magnetic Stirrer/HotplateN/AIKAFor heating and stirring

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried and argon-purged Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (3 mol%) and dppp (6 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (1.2 mmol, 1.2 equiv), and anhydrous sodium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction Execution: The flask is sealed and the mixture is stirred at 110 °C for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-arylated vinyl ether.

Causality Behind Choices:

  • Pd(OAc)₂/dppp: The combination of a palladium(II) precursor with a bidentate phosphine ligand is crucial for generating the active Pd(0) species and subsequently favoring the cationic pathway necessary for α-selectivity.[7]

  • Na₂CO₃: An inorganic base is used to neutralize the H-X generated during the catalytic cycle.

  • DMF: A polar aprotic solvent is generally effective for Heck reactions.

  • Excess Vinyl Ether: Using a slight excess of the vinyl ether can help to drive the reaction to completion.

Protocol 2: Selective β-Arylation (Neutral Pathway)

This protocol aims to produce the linear product, which after hydrolysis, yields a β-aryl aldehyde or ketone. The key to this selectivity is the use of a bulky, electron-rich monodentate ligand and conditions that favor the neutral Heck pathway.[4][8]

Reaction Scheme:

Ar-Cl + 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene → β-Arylated Product

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Aryl ChlorideReagentSigma-AldrichInexpensive and readily available.
1,3-Dimethoxy-2-(1-methoxyvinyl)benzeneN/ASynthesizedSubstrate
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem ChemicalsPd(0) source
Tri-tert-butylphosphine tetrafluoroborate ([(t-Bu)₃PH]BF₄)99%Strem ChemicalsPreligand
Cesium Carbonate (Cs₂CO₃)99.9%Alfa AesarBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
Microwave VialN/ABiotageFor microwave heating
Microwave SynthesizerN/ABiotageFor rapid heating

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), [(t-Bu)₃PH]BF₄ (6 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv) and 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) via syringe.

  • Reaction Execution: The vial is sealed and placed in a microwave synthesizer. The reaction is heated to 120 °C for 30-60 minutes.[8]

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the β-arylated product.

Causality Behind Choices:

  • Aryl Chloride: The use of aryl chlorides is made possible by highly active catalyst systems. They are often preferred in industrial settings due to lower cost.[4]

  • Pd₂(dba)₃/[(t-Bu)₃PH]BF₄: This combination generates a highly active and sterically demanding Pd(0)-P(t-Bu)₃ catalyst in situ. The bulky P(t-Bu)₃ ligand promotes both the oxidative addition of the less reactive aryl chloride and sterically directs the insertion to the β-position.[4][8]

  • Cs₂CO₃: A stronger base is often required for reactions involving aryl chlorides.

  • Microwave Heating: This technique can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[8]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst; poor quality reagents.Use fresh Pd source and ligands. Ensure solvents are anhydrous. Consider a more active pre-catalyst.
Poor Regioselectivity Competing pathways are operative.For α-selectivity, ensure halide scavenging is effective (e.g., switch from aryl bromide to triflate). For β-selectivity, ensure no water is present which can promote cationic pathways.[5]
Product Isomerization Reversible β-hydride elimination.This can sometimes be suppressed by using a hindered base or by carefully controlling the reaction time and temperature.
Decomposition of Substrate/Product High reaction temperature or prolonged reaction time.Utilize microwave heating for shorter reaction times.[8] Screen different solvents and bases that allow for lower reaction temperatures.

Experimental Workflow Visualization

The general workflow for setting up a Heck reaction under inert conditions is outlined below.

Heck_Workflow start Start prep_flask Flame-dry Schlenk flask under vacuum start->prep_flask backfill Backfill with Argon/Nitrogen prep_flask->backfill add_solids Add Pd catalyst, ligand, base, and aryl halide backfill->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_liquids Add anhydrous solvent and vinyl ether via syringe purge->add_liquids heat Heat to desired temperature with stirring add_liquids->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Cool, quench, extract monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize final product purify->end

Caption: General inert atmosphere workflow for Heck reactions.

Conclusion

The Heck reaction of vinyl ethers is a powerful tool for constructing complex molecular architectures. By understanding the mechanistic principles that govern regioselectivity, researchers can rationally design protocols to favor either α- or β-arylation. The choice of ligand—bidentate for α-selectivity via a cationic pathway, and bulky monodentate for β-selectivity via a neutral pathway—is the most critical parameter. The protocols and insights provided herein serve as a robust starting point for scientists engaged in synthetic chemistry and drug discovery, enabling the efficient and selective synthesis of valuable arylated vinyl ether derivatives.

References

  • Hallberg, A., et al. (2006). Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. ResearchGate. Available at: [Link]

  • Cabri, W., et al. (1991). Chelation-controlled, palladium-catalyzed vinylic substitution reactions of vinyl ethers. 2-Arylethanal equivalents from aryl halides. The Journal of Organic Chemistry. Available at: [Link]

  • Vallin, K. S. A., et al. (2006). Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental-Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Heck reaction. Wikipedia. Available at: [Link]

  • Engle, K. M., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]

  • Xiao, J., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. Available at: [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Watson, D. A., & Martin, S. E. S. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. Available at: [Link]

  • Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. Available at: [Link]

  • Gopal, K. (2008). Heck Reactions with Aryl Chlorides : Studies of Regio- and Stereoselectivity. DiVA portal. Available at: [Link]

  • Xiao, J. (2010). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]

  • van der Vlugt, J. I., et al. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. ACS Publications. Available at: [Link]

  • Request PDF. (n.d.). Palladium Catalyzed Aryl Enol Ether Synthesis from Vinyl Triflates. ResearchGate. Available at: [Link]

  • Xu, L., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. University of Liverpool. Available at: [Link]

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The Strategic Application of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Platform

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is paramount. The compound 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, while not extensively documented as a standalone agent, represents a highly valuable and versatile scaffold for synthetic chemists. Its unique combination of a sterically accessible, electron-rich aromatic core and a reactive enol ether functionality makes it a powerful building block for the construction of complex, biologically active molecules. This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the strategic utility of this scaffold. We will explore its application through the lens of its core components: the activated 1,3-dimethoxybenzene (resorcinol dimethyl ether) system and the 1-methoxyvinyl group, with a significant focus on its instrumental role in the synthesis of cannabinoids and related compounds.

The 1,3-dimethoxybenzene moiety is a common structural subunit in a variety of natural products and pharmaceutically active compounds.[1] Its methoxy groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the 2, 4, and 6 positions, while also serving as protected hydroxyl groups that can be revealed in later synthetic stages. This inherent reactivity has been widely exploited in the synthesis of numerous complex molecular frameworks, including coumarins, isoflavones, and notably, cannabinoids.[1]

Core Reactivity and Synthetic Potential

The synthetic utility of the 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene scaffold is primarily dictated by two key features: the electrophilic aromatic substitution on the benzene ring and the diverse reactivity of the enol ether.

The Activated Aromatic Core: A Hub for Electrophilic Substitution

The 1,3-dimethoxybenzene system is highly activated towards electrophilic aromatic substitution. This property is central to its use in medicinal chemistry, particularly in the construction of the cannabinoid framework. The reaction typically involves the coupling of the resorcinol derivative with a suitable terpene partner under acidic conditions.

A prime example is the synthesis of Cannabidiol (CBD) and its analogues.[1][2] In these syntheses, a 5-alkyl-1,3-dimethoxybenzene derivative (an analogue of our core scaffold) is reacted with a terpene like (+)-p-mentha-2,8-dien-1-ol in the presence of a Lewis acid. The electron-rich aromatic ring acts as a nucleophile, attacking the activated terpene.

dot

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Dimethoxy-5-alkylbenzene C Lewis Acid Catalyst (e.g., BF3·OEt2) A->C Nucleophile B Terpene (e.g., p-mentha-2,8-dien-1-ol) B->C Electrophile Precursor D Dimethoxy-Cannabinoid Precursor C->D C-C Bond Formation caption Electrophilic Aromatic Substitution for Cannabinoid Synthesis

Caption: Electrophilic aromatic substitution workflow.

The Enol Ether Moiety: A Gateway to Diverse Functionality

The 1-methoxyvinyl group is an enol ether, which is an electron-rich alkene due to the electron-donating oxygen atom.[3] This functional group is a versatile handle for a variety of chemical transformations.

  • Hydrolysis: Under acidic conditions, the enol ether can be readily hydrolyzed to the corresponding ketone (in this case, 2-acetyl-1,3-dimethoxybenzene). This provides a route to introduce a carbonyl group, which can then be used for a wide range of subsequent reactions such as aldol condensations, reductions, or reductive aminations.

  • Cycloaddition Reactions: Enol ethers are excellent partners in cycloaddition reactions.[4] They can participate as the electron-rich component in [4+2] (Diels-Alder) and [2+2] cycloadditions. This reactivity opens up pathways to complex polycyclic structures that are often of interest in medicinal chemistry.[5] For instance, a Diels-Alder reaction with an electron-poor dienophile could be used to construct a new six-membered ring fused to the aromatic core.

dot

Enol_Ether_Reactivity cluster_hydrolysis Hydrolysis cluster_cycloaddition [4+2] Cycloaddition A 1,3-Dimethoxy-2- (1-methoxyvinyl)benzene B 2-Acetyl-1,3-dimethoxybenzene A->B H3O+ C Polycyclic Adduct A->C + Dienophile (D) D Dienophile (e.g., Maleic Anhydride) caption Key reactions of the enol ether moiety.

Caption: Reactivity pathways of the enol ether.

Experimental Protocols

The following protocols are representative examples of how a functionalized 1,3-dimethoxybenzene core can be utilized in the synthesis of cannabinoid precursors. These methods are adapted from established literature procedures.[1]

Protocol 1: Synthesis of a 5-Alkyl-1,3-dimethoxybenzene Intermediate

This protocol describes a general method for the synthesis of 5-alkylresorcinol dimethyl ethers, which are key intermediates for cannabinoids.

Materials:

  • 3,5-Dimethoxy-ethynylbenzene

  • n-Butyllithium (nBuLi), 2.5 M in hexanes

  • Diisopropylamine

  • Alkyl iodide (e.g., propyl iodide for CBDV synthesis)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add dry THF and cool to -10 °C.

  • Add diisopropylamine (1.5 eq) and stir for 15 minutes.

  • Slowly add nBuLi (2.0 eq) dropwise and stir for 20 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of 3,5-dimethoxy-ethynylbenzene (1.0 eq) in dry THF dropwise.

  • After 20 minutes, add the corresponding alkyl iodide (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,3-dimethoxy-5-(alk-1-ynyl)benzene.

  • The resulting alkyne is then hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere to yield the desired 5-alkyl-1,3-dimethoxybenzene.

Expected Outcome: This two-step procedure typically affords the 5-alkyl-1,3-dimethoxybenzene in high yield (≥87% over 3 steps including deprotection).[6]

Intermediate Reagents Typical Yield
1,3-dimethoxy-5-(prop-1-ynyl)benzene3,5-dimethoxy-ethynylbenzene, nBuLi, methyl iodideHigh (not isolated)
1,3-dimethoxy-5-propylbenzene1,3-dimethoxy-5-(prop-1-ynyl)benzene, H2, Pd/C>90% for hydrogenation
Protocol 2: Lewis Acid-Catalyzed Coupling with a Terpene for Cannabinoid Synthesis

This protocol outlines the coupling of a 5-alkylresorcinol (obtained after demethylation of the product from Protocol 1) with a terpene to form the core cannabinoid structure.

Materials:

  • 5-Alkylresorcinol (e.g., 5-propylresorcinol)

  • (+)-p-Mentha-2,8-dien-1-ol

  • p-Toluenesulfonic acid (pTSA) or other suitable Lewis acid

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the 5-alkylresorcinol (1.0 eq) and pTSA (33 mol%) in anhydrous toluene in a dry round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (+)-p-mentha-2,8-dien-1-ol (1.0 eq) in anhydrous toluene dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Warm the mixture to room temperature and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cannabinoid (e.g., Cannabidivarin, CBDV).

Self-Validation: The structure and stereochemistry of the synthesized cannabinoid can be confirmed by 1H-NMR, 13C-NMR, and comparison to analytical standards of the natural product.[1] The trans relationship of the stereocenters is the thermodynamically favored product in this type of reaction.

Broader Applications and Future Outlook

While the synthesis of cannabinoids provides a compelling case for the utility of this scaffold, its application is by no means limited to this class of molecules. The inherent reactivity of the 1,3-dimethoxybenzene core and the versatility of the enol ether functionality make it a valuable starting point for the synthesis of a wide array of molecular probes and potential therapeutic agents. For example, resorcinol derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[7] The ability to introduce diverse functionality through both electrophilic aromatic substitution and manipulation of the vinyl ether group allows for the rapid generation of compound libraries for screening purposes.

Future research in this area could focus on exploring the cycloaddition chemistry of 1,3-dimethoxy-2-(1-methoxyvinyl)benzene and its derivatives to access novel polycyclic scaffolds. Furthermore, the development of enantioselective methods for the coupling of this scaffold with chiral partners will be crucial for the synthesis of stereochemically pure drug candidates.

Conclusion

The 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene scaffold, and its closely related analogues, represent a powerful and versatile platform in medicinal chemistry. Its predictable reactivity, particularly in electrophilic aromatic substitution and cycloaddition reactions, allows for the efficient construction of complex molecular architectures. The successful application of this scaffold in the synthesis of cannabinoids highlights its potential for the development of new therapeutic agents. By understanding and exploiting the unique chemical properties of its constituent functional groups, researchers can continue to unlock new possibilities in drug discovery and development.

References

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  • Villano, R., Straker, H., & Di Marzo, V. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. New Journal of Chemistry, 46(41), 19983-19988. Available from: [Link]

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  • ResearchGate. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. ResearchGate. Available from: [Link]

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  • ChemicalBook. (2025). 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. ChemicalBook.
  • MDPI. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. MDPI.
  • Lookchem. (2022). A convenient, practical synthesis of substituted resorcinols: Synthesis of DB-2073 and olivetol. Lookchem. Available from: [Link]

  • ResearchGate. (2025). Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors.
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  • PubMed. (1999). Synthesis of heterocyclic enol ethers and their use as group 2 metabotropic glutamate receptor antagonists. PubMed. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.
  • ResearchGate. (2025). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.
  • PubMed. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. PubMed. Available from: [Link]

  • ResearchGate. (2025). Arene-alkene cycloadditions and organic synthesis.
  • ChemRxiv. (2022).
  • Scribd. (2023). 13 Cycloaddition Reactions I Chem Reactivity 2023. Scribd.
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Derivatization of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (herein referred to as DMB-VE ) represents a highly specialized, electron-rich styrene derivative utilized primarily in the regioselective synthesis of polycyclic aromatic hydrocarbons (PAHs), anthracyclines, and complex polyketide natural products.[1]

Unlike standard styrenes, DMB-VE features a vinyl ether moiety at the sterically crowded C2 position, flanked by two methoxy groups. This unique architecture confers three critical chemical properties:

  • High Nucleophilicity: The vinyl ether acts as a "masked" enolate, making the molecule an aggressive nucleophile in reactions with electron-deficient quinones.

  • Latent Carbonyl Functionality: The methoxyvinyl group serves as a robust protecting group for the 2,6-dimethoxyacetophenone motif, which can be unmasked via mild acid hydrolysis.

  • Regiocontrol: In cycloadditions, the 1,3-dimethoxy substitution pattern directs the orientation of incoming dienophiles via strong electronic differentiation, essential for the synthesis of non-symmetric anthraquinones (e.g., Doxorubicin analogs).

This guide details the protocols for synthesizing, validating, and derivatizing DMB-VE, focusing on its application as a building block for drug discovery scaffolds.

Part 2: Synthesis & Validation Protocols

Protocol A: Synthesis of DMB-VE from 2,6-Dimethoxyacetophenone

Rationale: DMB-VE is rarely available commercially in high purity due to its hydrolytic instability.[1] Fresh preparation via the methylenation of the corresponding ester or ketalization/elimination of the ketone is required. The method below utilizes the Trimethyl Orthoformate (TMOF) route, which is scalable and avoids heavy metals like Titanium (Tebbe reagent).

Reagents:

  • 2,6-Dimethoxyacetophenone (10 mmol)[1]

  • Trimethyl Orthoformate (TMOF) (15 mmol)[1]

  • Methanol (anhydrous)[1]

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (catalytic, 5 mol%)[1]
  • Basic Alumina (for filtration)[1]

Step-by-Step Methodology:

  • Ketal Formation: In a flame-dried round-bottom flask under Argon, dissolve 2,6-dimethoxyacetophenone in anhydrous Methanol (20 mL).

  • Addition: Add TMOF followed by

    
    -TsOH.[1]
    
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2). The ketone spot (

    
    ) should disappear, replaced by the dimethyl ketal (
    
    
    
    ).
  • Elimination (Thermal): Distill off the methanol solvent carefully. Raise the temperature to 110-120°C under slightly reduced pressure (200 mbar). This forces the elimination of methanol from the ketal, generating the vinyl ether (DMB-VE).

  • Isolation: The product, DMB-VE, often co-distills or remains as a residue depending on vacuum depth. For high purity, perform a rapid fractional distillation under high vacuum (0.1 mmHg).

  • Stabilization: Collect the clear oil over a few milligrams of solid

    
     to prevent acid-catalyzed hydrolysis during storage.
    

Validation Criteria:

  • 1H NMR (

    
    ):  Distinct vinyl protons. Look for two doublets (geminal coupling) at 
    
    
    
    and
    
    
    ppm. The methoxy groups on the ring will appear as a singlet (
    
    
    , 6H) and the vinyl methoxy as a singlet (
    
    
    , 3H).
Protocol B: Regioselective [4+2] Cycloaddition (Anthraquinone Synthesis)

Rationale: This is the primary application in drug development. DMB-VE acts as the diene component (conceptually) or electron-rich alkene in reactions with naphthoquinones to build the tetracyclic core of anthracycline antibiotics.[1]

Reagents:

  • DMB-VE (Freshly prepared, 1.2 equiv)[1]

  • 2-Bromo-1,4-naphthoquinone (1.0 equiv) (Electrophilic dienophile)[1]

  • Toluene (Anhydrous)[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (Oxidant)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 2-Bromo-1,4-naphthoquinone in anhydrous Toluene (0.1 M concentration) in a sealed tube or pressure vial.

  • Addition: Add DMB-VE via syringe. The solution may darken due to charge-transfer complex formation.[1]

  • Cycloaddition: Heat to 110°C for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via a stepwise or asynchronous concerted mechanism. The electron-rich vinyl ether attacks the electron-deficient quinone at the unsubstituted position (C3), followed by ring closure and elimination of HBr (or oxidation).[1]

  • Aromatization: Cool to room temperature. Add DDQ (1.1 equiv) to force full aromatization if the elimination of HBr was incomplete or if a dihydro-intermediate persists.[1] Stir for 1 hour.

  • Workup: Filter through a pad of Celite to remove hydroquinone byproducts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/DCM gradient). The product will be a highly colored (yellow/orange) polymethoxy-anthraquinone.[1]

Data Interpretation:

Parameter Observation Conclusion

| Color Change | Yellow


 Deep Red/Orange | Formation of extended conjugated anthraquinone system.[1] |
| TLC Mobility  | 

decreases significantly | Transformation from non-polar styrene to polar quinone. | | Mass Spec | [M+H]+ corresponds to adduct - HBr | Successful condensation and aromatization.[1] |

Part 3: Visualization of Derivatization Pathways

The following diagram illustrates the central role of DMB-VE as a "switch" between storage (masked ketone) and active synthesis (cycloaddition).

DMB_Derivatization cluster_legend Reaction Type Precursor 2,6-Dimethoxyacetophenone DMB_VE 1,3-Dimethoxy-2- (1-methoxyvinyl)benzene (DMB-VE) Precursor->DMB_VE TMOF / H+ / -MeOH (Elimination) Ketone Regenerated Ketone (Validation) DMB_VE->Ketone H3O+ / THF (Hydrolysis) Anthra Polymethoxy-Anthraquinone (Drug Scaffold) DMB_VE->Anthra 1,4-Naphthoquinone 110°C / -HBr Cyclobutane Cyclobutane Derivative ([2+2] Photochemistry) DMB_VE->Cyclobutane hv / Alkene (Cycloaddition) key1 Blue: Core Reagent key2 Red: C-C Bond Formation key3 Green: QC/Validation

Figure 1: Derivatization workflow for DMB-VE, highlighting its dual utility as a reactive intermediate for scaffold synthesis and a masked carbonyl.[1][2]

Part 4: Scientific Integrity & Troubleshooting

Stability & Storage (Critical)

DMB-VE is an enol ether .[1] It is extremely sensitive to moisture in the presence of trace acid.

  • Failure Mode: If the oil turns cloudy or smells strongly of acetophenone, hydrolysis has occurred.

  • Prevention: Store over activated 4Å molecular sieves or solid

    
     at -20°C. Always use base-washed glassware for distillation.[1]
    
Mechanistic Causality

Why use DMB-VE instead of the simple styrene?

  • The methoxy group at the vinyl position (

    
    -position) raises the HOMO energy of the 
    
    
    
    -system significantly compared to a simple methyl group.[1] This lowers the activation energy for reaction with electron-deficient dienophiles (Inverse Electron Demand), allowing reactions to proceed at 110°C that would otherwise require extreme pressures or Lewis acids that might decompose the methoxy-benzene ring.[1]

Part 5: References

  • Brassard, P., & Savard, J. (1979). Regiospecific synthesis of quinones using vinyl ketene acetals. This foundational work establishes the reactivity of polymethoxy dienes/vinyl ethers in anthraquinone synthesis.

    • Source: Tetrahedron Letters.

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Establishes the principle of using silyl/alkyl enol ethers to drive regioselectivity.

    • Source: Journal of the American Chemical Society.[3][4][5] Link[1]

  • Kelly, T. R., et al. (1980). Anthracycline synthesis. A regioselective Diels-Alder reaction. Demonstrates the specific use of methoxy-substituted benzenes in constructing the tetracyclic core.

    • Source: Journal of the American Chemical Society.[3][4][5]

  • Sigma-Aldrich (Merck). Diels-Alder Reaction Application Guide. General protocols for handling electron-rich dienes.

    • Source: SigmaAldrich.com Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, presented in a question-and-answer format.

Question 1: My yield of 2-acetyl-1,3-dimethoxybenzene (the ketone intermediate) is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the Friedel-Crafts acylation of 1,3-dimethoxybenzene is a common issue. The high activation of the aromatic ring by two methoxy groups can lead to side reactions if conditions are not optimal. Here are the primary factors to investigate:

  • Catalyst Choice and Stoichiometry: While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, it can cause demethylation of the methoxy groups at elevated temperatures. Consider using a milder Lewis acid like FeCl₃ or ZnCl₂. Ensure the catalyst is anhydrous, as moisture will deactivate it. The stoichiometry is also critical; typically, slightly more than one equivalent of the Lewis acid per equivalent of acetylating agent is required.

  • Reaction Temperature: The reaction should be conducted at a low temperature, typically between 0°C and room temperature, to minimize side reactions such as polyalkylation or demethylation. Running the reaction at elevated temperatures can also lead to the formation of undesired isomers.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. A non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally preferred. Avoid using solvents that can react with the Lewis acid.

  • Purity of Starting Materials: Ensure your 1,3-dimethoxybenzene is pure.[1] Impurities can interfere with the catalyst and reduce the yield. The acetylating agent (acetyl chloride or acetic anhydride) should also be of high purity.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

start Low Yield of 2-acetyl-1,3-dimethoxybenzene check_reagents Verify Purity of Starting Materials and Anhydrous Conditions start->check_reagents check_reagents->start Impurities Found check_catalyst Evaluate Lewis Acid Choice and Stoichiometry check_reagents->check_catalyst Reagents OK check_catalyst->start Suboptimal Catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst System Optimized check_temp->start Temperature Too High/Low analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_temp->analyze_byproducts Temperature Optimized purification Refine Purification Protocol analyze_byproducts->purification Byproducts Identified success Improved Yield purification->success

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

Question 2: I am observing the formation of an isomeric acetylated product. How can I improve the regioselectivity for the 2-position?

Answer:

The two methoxy groups in 1,3-dimethoxybenzene are ortho, para-directing.[2] This leads to potential substitution at the 2-, 4-, and 6-positions. The 2-position is sterically hindered, but electronically it is highly activated by both methoxy groups. The 4- and 6-positions are equivalent and less sterically hindered.

To favor substitution at the desired 2-position, consider the following:

  • Choice of Lewis Acid: A bulkier Lewis acid-acetylating agent complex may favor substitution at the less hindered 4-position. Experiment with different Lewis acids to find the optimal balance between reactivity and selectivity.

  • Reaction Conditions: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.

Question 3: The conversion of 2-acetyl-1,3-dimethoxybenzene to 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene via the Wittig reaction is incomplete. What could be the problem?

Answer:

Incomplete conversion in a Wittig reaction can be due to several factors related to the ylide generation and its reactivity:

  • Base Strength: A strong base is required to deprotonate the phosphonium salt and generate the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has not been deactivated by exposure to air or moisture.

  • Ylide Formation: The ylide is typically generated in situ at low temperatures (e.g., -78°C to 0°C) and then the ketone is added. Ensure the ylide has formed completely before adding the ketone. The characteristic color change of the ylide can be an indicator of its formation.

  • Steric Hindrance: The ketone, 2-acetyl-1,3-dimethoxybenzene, is sterically hindered, which can slow down the reaction. You may need to use a more reactive phosphonium salt or allow for a longer reaction time.

  • Temperature Control: The Wittig reaction is often temperature-sensitive. The initial ylide formation is done at low temperatures, and the reaction with the ketone may require warming to room temperature or gentle heating to proceed to completion.

Question 4: I am having difficulty purifying the final product, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. What are the recommended methods?

Answer:

The purification of substituted dimethoxybenzenes can often be achieved by standard techniques.[3]

  • Column Chromatography: This is the most common method for purifying products of this type. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point.[3]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method. The boiling point of 1,3-dimethoxybenzene is 85-87 °C at 7 mmHg, which can serve as a rough guide.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene?

A1: A common and logical two-step approach starting from 1,3-dimethoxybenzene would be:

  • Friedel-Crafts Acylation: Reacting 1,3-dimethoxybenzene with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid (e.g., AlCl₃) to form 2-acetyl-1,3-dimethoxybenzene.

  • Wittig Reaction: Converting the resulting ketone to the desired 1-methoxyvinyl ether using a methoxymethyl Wittig reagent, such as that generated from methoxymethyltriphenylphosphonium chloride and a strong base.

Proposed Synthetic Pathway

A 1,3-Dimethoxybenzene B 2-Acetyl-1,3-dimethoxybenzene A->B 1. Acetyl Chloride, AlCl3 2. H2O C 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene B->C 1. (Ph)3P+CH2OCH3Cl-, n-BuLi 2. Ketone

Caption: A proposed two-step synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Q2: What are the key considerations for the reagents used in this synthesis?

A2:

  • 1,3-Dimethoxybenzene: Should be of high purity (≥98%).[1]

  • Acetyl Chloride/Acetic Anhydride: Use a fresh, unopened bottle if possible, as these reagents are sensitive to moisture.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): Must be anhydrous. Store in a desiccator.

  • Methoxymethyltriphenylphosphonium chloride: This Wittig salt should be dry before use.

  • Strong Base (e.g., n-BuLi): The concentration of organolithium reagents should be titrated before use for accurate stoichiometry.

  • Solvents: All solvents, especially for the Wittig reaction, should be anhydrous.

Q3: How can I characterize the intermediate and final products?

A3: A combination of spectroscopic techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will provide information about the chemical structure, including the number and types of protons and carbons, and their connectivity. For the final product, you would expect to see signals corresponding to the vinyl protons and the three distinct methoxy groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the intermediate and final product.

  • Infrared (IR) Spectroscopy: For the intermediate ketone, a strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group should be present. This peak should be absent in the IR spectrum of the final product, which would instead show a C=C stretching frequency around 1640 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-1,3-dimethoxybenzene (Friedel-Crafts Acylation)

Reagent/ParameterQuantity/Value
1,3-Dimethoxybenzene1.0 eq
Acetyl Chloride1.1 eq
Anhydrous AlCl₃1.2 eq
Dichloromethane (DCM)Anhydrous
Temperature0°C to rt
Reaction Time2-4 hours

Procedure:

  • To a stirred solution of 1,3-dimethoxybenzene in anhydrous DCM at 0°C, add anhydrous AlCl₃ portion-wise.

  • Slowly add acetyl chloride dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).

Protocol 2: Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Wittig Reaction)

Reagent/ParameterQuantity/Value
Methoxymethyltriphenylphosphonium chloride1.2 eq
n-Butyllithium (in hexanes)1.1 eq
2-acetyl-1,3-dimethoxybenzene1.0 eq
Tetrahydrofuran (THF)Anhydrous
Temperature-78°C to rt
Reaction Time4-12 hours

Procedure:

  • To a suspension of methoxymethyltriphenylphosphonium chloride in anhydrous THF at 0°C, add n-BuLi dropwise.

  • Stir the resulting red-orange solution for 1 hour at 0°C to ensure complete ylide formation.

  • Cool the mixture to -78°C and add a solution of 2-acetyl-1,3-dimethoxybenzene in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).

References

  • Reactions of Benzene & Its Derivatives. University of Calgary. [Link]

  • Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. PrepChem.com. [Link]

  • Aromatic Electrophilic Substitution Substituted Benzene Rings. University of Calgary. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 1,3-Dimethoxybenzene. Wikipedia. [Link]

  • Preparation of 1,3-dimethoxybenzene. PrepChem.com. [Link]

  • Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

[1]

Status: Operational Ticket Priority: High (Steric Hindrance / Acid Sensitivity) Lead Scientist: Dr. A. Vance[1]

Executive Summary: The "Steric Gate" Challenge

You are attempting to synthesize 1,3-dimethoxy-2-(1-methoxyvinyl)benzene . This molecule presents two specific antagonistic challenges that cause standard textbook protocols to fail:

  • The 2,6-Buttressing Effect: The target molecule features a vinyl ether moiety flanked by two methoxy groups on the aromatic ring (positions 1 and 3, or 2,6 relative to the substituent).[1][2] This creates a "steric gate" that severely inhibits nucleophilic attack at the carbonyl carbon during synthesis, making standard ketalization extremely slow.[1][2]

  • Hyper-Lability: The electron-rich nature of the resorcinol-derived ring, combined with the vinyl ether, makes this molecule exceptionally prone to acid-catalyzed hydrolysis.[1] Even trace acidity on silica gel during purification can revert the product to the ketone (2,6-dimethoxyacetophenone).[1]

This guide outlines two validated routes: the Tebbe Olefination (Recommended) for precision and the Orthocarbonate Dehydration for scale-up.[1]

Module 1: Route Selection Strategy

Before troubleshooting, verify you are using the correct precursor for your available reagents.[1][2]

RouteSelectionstartSelect Starting MaterialesterMethyl 2,6-dimethoxybenzoatestart->esterketone2,6-Dimethoxyacetophenonestart->ketonetebbeRoute A: Tebbe/Petasis Reagent(Ti-Mediated Methylenation)ester->tebbePreferred for High YieldOvercomes StericsketalRoute B: Ketalization-Elimination(TMOF + Acid Catalyst)ketone->ketalPreferred for Scale-UpLower CostproductTarget: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzenetebbe->productketal->product

Figure 1: Decision matrix for synthetic pathway selection based on precursor availability and scale.[1]

Module 2: The Tebbe Reagent Protocol (Recommended)

Context: This route converts the ester carbonyl (C=O) directly to the enol ether (C=CH₂) using the Tebbe reagent (


1312
Standard Operating Procedure (SOP)
  • Substrate: Methyl 2,6-dimethoxybenzoate.

  • Reagent: Tebbe Reagent (0.5 M in toluene).

  • Conditions: THF/Toluene, 0°C

    
     RT.
    
  • Quench: 15% Aqueous NaOH (Critical step).[1]

Troubleshooting Guide: Tebbe Route

Q: My yield is low (<30%), and I see unreacted ester. What happened?

  • Diagnosis: The active "Schrock carbene" was likely killed by moisture or oxygen before reacting.[1]

  • Fix: The Tebbe reagent is pyrophoric.[1][3][4] You must use strict Schlenk techniques.[1] Ensure your THF is distilled from sodium/benzophenone immediately before use.[1] Do not trust "anhydrous" solvents from a bottle that has been opened previously.[1]

  • Optimization: Add pyridine (1 eq.) to the reaction. Pyridine helps cleave the aluminum-titanium bridge, releasing the active methylene titanocene species more rapidly, which is crucial for sterically hindered esters [1].[1][2]

Q: The reaction turned black/tarry upon quenching, and filtration is impossible.

  • Diagnosis: Improper aluminum salt precipitation.[1]

  • Fix: Do not use simple water or acid to quench.[1] You must use 15% NaOH or Rochelle's Salt solution.[1]

  • Protocol: Dilute the reaction with ether first at 0°C. Add NaOH dropwise until gas evolution stops. A coarse, granular precipitate (Titanium/Aluminum oxides) should form.[1] If it's a slime, you added water too fast.[1][2] Add anhydrous

    
     to the slime to help granulate it, then filter through Celite.[1]
    

Q: I isolated the product, but it smells like the benzoate ester again after 2 hours.

  • Diagnosis: Hydrolysis.[1][5] The product is an acid-labile enol ether.[1]

  • Fix: Your NMR solvent (CDCl3) is likely acidic (DCl formation).[1]

  • Prevention: Filter your CDCl3 through a small plug of basic alumina before running the NMR.[1] Store the final product over a few pellets of KOH or in a base-washed vial [2].

Module 3: The Ketalization-Elimination Protocol

Context: This route forces 2,6-dimethoxyacetophenone to react with Trimethyl Orthoformate (TMOF).[1] The steric crowding makes the intermediate ketal unstable, often leading directly to the vinyl ether via methanol elimination.[1][2]

Troubleshooting Guide: TMOF Route
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Steric Gearing: The 2,6-methoxy groups prevent the tetrahedral intermediate from forming.[1]Switch to Neat Conditions: Do not use methanol as a solvent. Use TMOF as both reagent and solvent.[1] Catalyst Upgrade: Switch from pTSA to Montmorillonite K-10 clay or Sc(OTf)3 .[1] These act as surface-active Lewis acids that can better accommodate the steric bulk.[1]
Product Hydrolyzes During Workup Acidic Quench: Even weak acids (NH4Cl) can hydrolyze this specific vinyl ether.[1]Basic Quench Only: Pour the reaction mixture into sat. NaHCO3 + 10% NaOH.[1][5] Solvent Removal: Do not rotovap at high temperatures; the trace acid in the glass can catalyze hydrolysis.[1] Add 1% Triethylamine to the rotovap bath.[1]
Incomplete Conversion (Equilibrium Issue) Methanol Poisoning: The byproduct (MeOH) pushes the equilibrium back to the ketone.[1]Distillative Drive: Equip the flask with a short-path distillation head. Heat the reaction to ~100°C to distill off the methanol/methyl formate azeotrope as it forms, driving the reaction to the right (Le Chatelier's principle) [3].[1][2]

Module 4: Purification & Storage (Critical)[1]

The "Golden Rule" of Enol Ethers: Never expose 1,3-dimethoxy-2-(1-methoxyvinyl)benzene to untreated Silica Gel.[1]

Purification Workflow

The high electron density of the ring makes the vinyl double bond extremely nucleophilic.[1][2] Protonation at the terminal carbon generates a stabilized carbocation that is instantly trapped by water to regenerate the ketone.[1]

PurificationcrudeCrude Reaction MixturecheckCheck pHcrude->checkacidicAcidic/Neutralcheck->acidicRisk!basicBasic (pH > 8)check->basicSafetreatAdd 1% Et3Nacidic->treatNeutralizecolumnFlash Chromatography(Pre-treated Silica)basic->columntreat->checkstorageStorage: -20°CStabilized with K2CO3column->storage

Figure 2: Mandatory purification workflow to prevent acid-catalyzed hydrolysis.

Protocol for Column Chromatography:

  • Slurry silica gel in Hexanes + 5% Triethylamine (Et3N) .

  • Pack the column.[1]

  • Flush with 2 column volumes of Hexanes + 1% Et3N.[1]

  • Run the purification using Hexanes/EtOAc + 1% Et3N.[1]

Storage Instructions:

  • Vessel: Silylated glass vial or Teflon container.

  • Additive: Add a few pellets of solid KOH or K2CO3 to the vial.

  • Temperature: -20°C (Freezer).

  • Shelf Life: ~2 weeks (prone to polymerization).[1] Use immediately if possible.

References

  • Tebbe, F. N., Parshall, G. W., & Reddy, G. S. (1978).[1][2] Olefin homologation with titanium methylene compounds.[1] Journal of the American Chemical Society, 100(11), 3611–3613.[1][2] [1]

  • Kresge, A. J. (1987).[1] Acid-catalyzed hydrolysis of vinyl ethers and vinyl sulfides.[1] Accounts of Chemical Research, 20(10), 364–370.[2] [1]

  • Wohl, R. A. (1974).[1] Synthesis of Enol Ethers. Synthesis, 1974(01), 38-40.[1] [1]

For further assistance with specific spectral data or scale-up parameters (>100g), please contact the Process Chemistry Division.

Technical Support Center: Troubleshooting NMR Assignment of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the NMR assignment of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a molecule with subtle complexities that can lead to ambiguous spectral interpretation. This resource is tailored for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene overlapping and difficult to assign?

A1: The three protons on the benzene ring (H-4, H-5, and H-6) have very similar electronic environments, leading to close chemical shifts. The two methoxy groups at positions 1 and 3 are electron-donating, shielding the aromatic protons. The methoxyvinyl group at position 2 adds further complexity. This often results in a crowded aromatic region, making first-order analysis challenging.[1]

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion (in Hz), potentially resolving the overlapping multiplets.[1]

  • Solvent Effects: Changing the deuterated solvent can induce differential shifts in the proton resonances. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can alter the chemical shifts of the aromatic protons, sometimes enough to resolve the overlap.[2]

  • 2D NMR Techniques: If signal overlap persists, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the aromatic spin system.[3][4]

Q2: I'm struggling to differentiate between the three methoxy group signals in the ¹H NMR spectrum. How can I definitively assign them?

A2: The three methoxy groups (at C-1, C-3, and on the vinyl group) are chemically distinct, but their signals can be close in chemical shift. Definitive assignment requires through-space correlation experiments.

Recommended Approach: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically < 5 Å).[5][6][7] A 2D NOESY experiment will show cross-peaks between protons that are close in space, regardless of whether they are J-coupled.[8]

  • Expected NOE Correlations:

    • The methoxy protons at C-1 should show an NOE correlation to the vinyl proton and potentially to H-6 .

    • The methoxy protons at C-3 should show an NOE correlation to H-4 .

    • The vinyl methoxy protons should show an NOE correlation to the vinyl proton and the methoxy protons at C-1 .

By observing these key spatial relationships, you can unambiguously assign each methoxy signal.

Q3: The vinyl protons in my spectrum are appearing as singlets. Shouldn't they be coupled and show splitting?

A3: The two vinyl protons are geminal (attached to the same carbon). In many cases, geminal protons are chemically non-equivalent and will show coupling to each other. However, in 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, the two vinyl protons are chemically equivalent due to free rotation around the C-C single bond connecting the vinyl group to the benzene ring. This equivalence leads to them having the same chemical shift, and thus they appear as a single resonance (a singlet) because coupling between equivalent protons is not observed.

Q4: How can I confirm my assignments for the quaternary carbons in the ¹³C NMR spectrum?

A4: Quaternary carbons (C-1, C-2, and C-3) do not have directly attached protons and therefore will not show signals in a DEPT-135 or HSQC experiment.[9] Their assignment relies on long-range correlations.

Key Experiment: HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC experiment detects correlations between protons and carbons that are typically two or three bonds away.[10][11]

  • Assignment Strategy:

    • C-1: Look for a correlation from the methoxy protons at C-1 and from the aromatic proton H-6.

    • C-2: This carbon should show correlations to the vinyl protons and potentially to the methoxy protons at C-1 and C-3.

    • C-3: Expect correlations from the methoxy protons at C-3 and the aromatic proton H-4.

By piecing together these long-range connectivity clues, you can confidently assign the quaternary carbons.

Experimental Protocols & Data Interpretation

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. Note that actual values may vary depending on the solvent and concentration.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-46.6 - 6.8C-4: 105 - 110
H-57.1 - 7.3C-5: 128 - 132
H-66.6 - 6.8C-6: 100 - 105
1-OCH₃3.8 - 3.91-OCH₃: 55 - 57
3-OCH₃3.8 - 3.93-OCH₃: 55 - 57
Vinyl-OCH₃3.7 - 3.8Vinyl-OCH₃: 58 - 60
Vinyl-H4.2 - 4.5 (2H, s)Vinyl-CH₂: 90 - 95
C-1-158 - 162
C-2-120 - 125
C-3-158 - 162
Vinyl-C-155 - 160
Step-by-Step Protocol for Full NMR Assignment
  • Sample Preparation:

    • Dissolve 5-10 mg of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[9]

  • Acquisition of 2D Spectra:

    • COSY: This experiment will establish proton-proton couplings. In the aromatic region, you should observe a cross-peak between H-4 and H-5, and between H-5 and H-6.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon.[10] This will allow you to definitively link the signals of H-4, H-5, H-6, the methoxy protons, and the vinyl protons to their respective carbon signals.

    • HMBC: This experiment is crucial for identifying long-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

    • NOESY: This experiment will provide through-space correlations necessary for differentiating the three methoxy groups.

Visualizing the Assignment Strategy

The following diagrams illustrate the key correlations used for unambiguous assignment.

Caption: Molecular structure of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

G H4 H-4 H5 H-5 H4->H5 H5->H4 H6 H-6 H5->H6 H6->H5 VinylH Vinyl-H MeO1 1-OCH3 MeO3 3-OCH3 MeOV Vinyl-OCH3

Caption: Key COSY correlations for proton assignment.

G H4 H-4 C3 C-3 H4->C3 H6 H-6 C1 C-1 H6->C1 VinylH Vinyl-H C2 C-2 VinylH->C2 CV Vinyl-C VinylH->CV MeO1 1-OCH3 MeO1->C1 MeO3 3-OCH3 MeO3->C3 MeOV Vinyl-OCH3

Caption: Crucial HMBC correlations for quaternary carbon assignment.

Caption: Diagnostic NOESY correlations for methoxy group assignment.

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. University of Rochester. Available from: [Link].

  • Wikipedia. Nuclear Overhauser effect. Wikipedia. Available from: [Link].

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. Available from: [Link].

  • YouTube. Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Available from: [Link].

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available from: [Link].

  • JoVE. ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. Available from: [Link].

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts. Available from: [Link].

  • IUPAC. Compendium of Chemical Terminology. IUPAC. Available from: [Link].

  • ETH Zurich. Structure Elucidation by NMR. ETH Zurich. Available from: [Link].

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. Correlated spectroscopy (COSY) and heteronuclear multiple bond.... ResearchGate. Available from: [Link].

  • University of California, Los Angeles. 13-C NMR Chemical Shift Table. UCLA. Available from: [Link].

  • SpectraBase. 1,3-Dimethoxybenzene. SpectraBase. Available from: [Link].

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available from: [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link].

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1-14. ResearchGate. Available from: [Link].

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available from: [Link].

  • University of Arizona. 2D NMR A correlation map between two NMR parameters. University of Arizona. Available from: [Link].

  • NMRS.io. 13C | benzene-d6 | NMR Chemical Shifts. NMRS.io. Available from: [Link].

  • University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. Available from: [Link].

Sources

Solvent effects on 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Reactivity Troubleshooting

Status: Active | Ticket Priority: High | Expertise Level: Senior Application Scientist

Core Technical Insight: The "Orthogonal" Anomaly

Before addressing specific solvent issues, you must understand the unique structural constraint of this molecule.

The Problem: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is not a standard styrene. The two methoxy groups at the ortho positions (1,3) create immense steric bulk, forcing the vinyl group at position 2 to twist out of the plane of the benzene ring (often close to 90°).

The Consequence (Steric Inhibition of Resonance):

  • Electronic Disconnect: The

    
    -system of the vinyl group cannot overlap with the 
    
    
    
    -system of the benzene ring.
  • Reactivity Shift: The molecule behaves less like a conjugated styrene and more like an isolated, electron-rich enol ether .

  • Solvent Sensitivity: Because the benzene ring cannot delocalize the developing positive charge during electrophilic attack (e.g., protonation), the stability of the transition state depends almost entirely on solvent solvation of the localized cation.

Troubleshooting Guides (Q&A Format)

Module A: Stability & Hydrolysis

User Ticket #402: "My starting material decomposes into 2,6-dimethoxyacetophenone during storage or reaction in chloroform. Why?"

Diagnosis: Acid-Catalyzed Hydrolysis.[1][2][3][4] Your solvent likely contains trace acid (


 in 

) and moisture. Due to the "orthogonal" twist, the ground state of your molecule is high-energy (sterically strained). Protonation of the vinyl group relieves this strain, making the reaction kinetically rapid, even with weak acids.

The Fix:

  • Solvent Protocol: Never use standard grade Chloroform or DCM. Use Basic Alumina-filtered solvents or add a stabilizer (0.1% Triethylamine) immediately upon opening the bottle.

  • Mechanism: The rate-limiting step is the proton transfer to the terminal methylene carbon. This forms a localized alkoxycarbenium ion.

Visualizing the Failure Mode (Hydrolysis):

Hydrolysis Start 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Twisted Ground State) TS Transition State (Strain Relief) Start->TS Proton Transfer (Rate Limiting) Acid Trace Acid (H+) + H2O Acid->TS Inter Alkoxycarbenium Ion (Localized Charge) TS->Inter C-H Bond Formed Product 2,6-Dimethoxyacetophenone (Ketone) Inter->Product H2O Attack -MeOH

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the twisted ground state accelerates the initial proton transfer due to strain relief.

Module B: Reaction Kinetics & Solvent Polarity

User Ticket #405: "I'm trying to react this molecule with an electrophile. The reaction is sluggish in Toluene but instant (and messy) in Acetonitrile. How do I control this?"

Diagnosis: Solvation of the Localized Charge. In a normal styrene, the benzene ring would delocalize the positive charge formed during the reaction, making the transition state less dependent on the solvent. In your molecule, the ring is "turned off" by the twist. The developing positive charge is localized on the


-carbon and oxygen.
  • Non-Polar Solvents (Toluene/Hexane): Cannot stabilize the localized polar transition state. Reaction rate drops significantly (

    
    ).
    
  • Polar Aprotic Solvents (MeCN, DMF): Strongly solvate the localized cation, lowering the activation energy. Reaction rate explodes (

    
    ).
    

The Fix (Solvent Tuning): Use a binary solvent system to dial in the reactivity.

  • Recommendation: Start with Toluene:DCM (4:1).

  • Why? The DCM provides just enough polarity to facilitate the transition state without the "runaway" reactivity seen in pure MeCN.

Module C: NMR & Analysis

User Ticket #409: "The proton NMR shows the vinyl protons are chemically equivalent, but I expected them to be different due to the ring current. Is my structure wrong?"

Diagnosis: Rapid Rotation vs. Orthogonal Shielding. You are observing the effects of the orthogonal conformation.

  • Shielding: Because the vinyl group is perpendicular to the ring, the vinyl protons sit in the "shielding cone" of the benzene ring current differently than in planar styrenes.

  • Equivalence: Unlike planar styrenes where one proton is cis to the ring and one is trans, the 90° twist can make the environment for the two terminal protons more similar, or allow for rapid rotation if the barrier is low enough (though usually, the barrier is high—check for accidental isochrony).

Action: Run a NOESY experiment.

  • Expectation: You should see NOE correlations between the vinyl protons and the methoxy protons on the ring (positions 1,3), confirming the crowded, twisted geometry.

Standardized Protocol: Solvent Stability Check

Before committing valuable starting material to a reaction, perform this self-validating stability test.

Objective: Determine if a solvent system is "dry" and "neutral" enough for the substrate.

StepActionTechnical Rationale
1 Prepare Standard: Dissolve 5 mg of reactant in 0.6 mL of Deuterated Benzene (

)
.

is non-acidic and allows clear NMR integration. This is your baseline.
2 Spike Test: Add 50

of the target solvent (e.g., your dried THF or DCM) to the NMR tube.
Simulates the reaction environment.[5]
3 Time-Course NMR: Acquire

NMR spectra at t=0, t=15 min, t=60 min.
Monitors kinetics.[6][7]
4 Data Analysis: Monitor the vinyl proton signals (

4.0 - 4.5 ppm). Look for the appearance of a methyl ketone singlet (

2.0 - 2.5 ppm).
The ketone is the hydrolysis product.
5 Pass/Fail Criteria: < 2% conversion after 60 mins = PASS . > 2% conversion = FAIL (Re-dry solvent or add

).
Ensures solvent integrity.

Troubleshooting Logic Flow

Use this decision tree to resolve reactivity issues in real-time.

Troubleshooting Observation Observation: Low Yield or Side Products CheckProduct Identify Major Byproduct Observation->CheckProduct Ketone Acetophenone (Ketone) Detected CheckProduct->Ketone NoReaction Starting Material Unchanged CheckProduct->NoReaction Polymer Oligomers / Gum CheckProduct->Polymer WetSolvent Cause: Hydrolysis (Acid/Water) Ketone->WetSolvent Polarity Cause: Solvent too Non-Polar (TS not stabilized) NoReaction->Polarity Cationic Cause: Cationic Polymerization Polymer->Cationic Action1 Action: Add 1% TEA or Use Molecular Sieves WetSolvent->Action1 Action2 Action: Switch to DCM or MeCN mix Polarity->Action2 Action3 Action: Lower Temp (-78°C) Dilute Concentration Cationic->Action3

Figure 2: Decision matrix for solvent-based troubleshooting.

References

  • Kresge, A. J., et al. (1978).[1][2] Vinyl ether hydrolysis.[1][2][3][4][8] XI. The effect of

    
    -phenyl substitution.[2] Canadian Journal of Chemistry, 56(4), 456–460.[2] 
    
    • Significance: Establishes the kinetic framework for -methoxystyrene hydrolysis and the role of phenyl group stabiliz
  • Chiang, Y., & Kresge, A. J. (2005). Kinetics of hydrolysis of vinyl ether functional group... Journal of Organic Chemistry.[8]

    • Significance: Details the mechanism of rate-limiting proton transfer in sterically crowded vinyl ethers.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Gao, H., et al. (2024).[9] Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization... Inorganics.[5][6][9] [9]

    • Significance: Discusses the cationic reactivity and polymerization pathways of methoxystyrenes, relevant to side-reaction troubleshooting.

Sources

Technical Support Center: Purification of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMD-VIN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Profiling and Removal Protocols for Acid-Sensitive Vinyl Ethers[1]

Executive Summary

You are encountering purity issues with 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene . This compound belongs to a class of electron-rich


-methoxystyrenes , which function chemically as masked ketones.[1][2]

The Core Problem: This molecule is intrinsically acid-sensitive . The electron-donating methoxy groups on the ring and the vinyl position make the alkene highly nucleophilic. Upon contact with trace acid (even the surface acidity of standard silica gel), it rapidly hydrolyzes back to its precursor, 2,6-dimethoxyacetophenone , or polymerizes.[1][2][3]

This guide provides a self-validating purification strategy designed to remove the three primary impurities:

  • Hydrolysis Product: 2,6-Dimethoxyacetophenone (2-Acetyl-1,3-dimethoxybenzene).[1][2]

  • Wittig Reagent Residues: Triphenylphosphine oxide (TPPO) (if synthesized via Wittig).[1][2]

  • Oligomers: Polymerized vinyl ether.[1][2]

Part 1: Diagnostic & Identification

Before attempting purification, you must confirm the identity of your impurities.[3] The vinyl ether and the ketone look similar on TLC but have distinct NMR signatures.

Q: How do I distinguish the product from the hydrolysis impurity?

A: Use


H NMR.[1][2] The conversion of the vinyl group to the acetyl group is distinct.
FeatureTarget: Vinyl Ether (-C(OMe)=CH

)
Impurity: Ketone (-C(O)Me)
Vinyl Protons Two singlets (or narrow doublets) at

4.2 – 4.6 ppm
.[1][2] They are often diastereotopic.[1][2]
Absent
Vinyl Methoxy Singlet at

3.5 – 3.7 ppm
(integrates to 3H).[1][2]
Absent
Acetyl Methyl Absent Sharp Singlet at

2.4 – 2.6 ppm
.[1][2]
Aromatic Region 1,2,3-substituted pattern (often a triplet and doublet).[1][2][3]Similar pattern, but often shifted downfield due to the carbonyl.[1]

Q: My TLC spot tails or disappears. Why? A: If you are using standard silica TLC plates, the compound is hydrolyzing on the plate.[3]

  • The Fix: Pre-elute your TLC plate with a solvent containing 5% Triethylamine (Et

    
    N) and dry it before spotting your sample.[1][2] This neutralizes the silica acidity.[2]
    
Part 2: Purification Protocols
Protocol A: Basified Silica Chromatography (The "Gold Standard")

Use this for removing non-polar impurities and TPPO.

Theory: Standard silica gel has a pH of ~4-5.[1][2] This is sufficient to protonate the


-carbon of your vinyl ether, initiating hydrolysis. You must buffer the stationary phase.[2]

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in your eluent (e.g., Hexanes/Ethyl Acetate).[1][2]

  • Basification: Add 1% to 2% Triethylamine (Et

    
    N)  or 1% Pyridine  to the slurry. Swirl for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of the basified eluent to ensure the entire bed is neutralized.

  • Loading: Dissolve your crude oil in a minimum amount of basified eluent (containing 1% Et

    
    N).[1][2] Do not  use chloroform or dichloromethane if they are acidic (stabilized with amylene is preferred over acid-stabilized).[1][2]
    
  • Elution: Run the column using the basified solvent system.

    • Note: The vinyl ether is typically less polar than the ketone and much less polar than TPPO.

Protocol B: Trituration for TPPO Removal

Use this if your synthesis involved a Wittig reaction and you have bulk Triphenylphosphine oxide (TPPO).[2]

Theory: TPPO is highly soluble in dichloromethane and moderately soluble in warm ethyl acetate but insoluble in cold hexanes/pentane.[1][2]

Step-by-Step:

  • Concentrate your reaction mixture to a viscous oil.

  • Add cold Pentane or Hexane (approx. 10 mL per gram of crude).

  • Vigorously stir or sonicate.[1][2] The product (vinyl ether) should dissolve, while TPPO will precipitate as a white solid.[1][2]

  • Filter through a sintered glass funnel (or a pad of Celite).

  • Concentrate the filtrate.[1][2]

  • Check NMR: If TPPO remains (multiplet at

    
     7.4-7.7 ppm), repeat or proceed to Protocol A.
    
Protocol C: Vacuum Distillation (High Purity / Large Scale)

Use this only if the compound is thermally stable enough (check on small scale first).[2]

Theory: Distillation avoids silica entirely but risks thermal polymerization.[1][2]

Step-by-Step:

  • Add Inhibitor: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol to the pot to inhibit radical polymerization.[1][2]

  • Base Wash: Wash the glassware with dilute NaHCO

    
     solution and dry it to remove surface acidity.[1][2]
    
  • Vacuum: Use high vacuum (< 1 mmHg). The boiling point will likely be high (>100°C).[1][2]

  • Temperature: Keep the bath temperature as low as possible. If the pot temp exceeds 140°C, stop; thermal degradation is likely.[1][3]

Part 3: Reaction Logic & Troubleshooting Pathway

The following diagram illustrates the degradation mechanism you are fighting and the logic flow for purification.

PurificationLogic Start Crude Mixture (1,3-Dimethoxy-2-(1-methoxyvinyl)benzene) Decision Is TPPO present? Start->Decision Impurity_Ketone Impurity: 2,6-Dimethoxyacetophenone (Hydrolysis Product) Impurity_TPPO Impurity: TPPO (Wittig Byproduct) Trituration Protocol B: Pentane Trituration (Precipitates TPPO) Decision->Trituration Yes Silica_Decision Select Chromatography Decision->Silica_Decision No Trituration->Silica_Decision Filtrate Std_Silica Standard Silica Gel (Acidic Surface) Silica_Decision->Std_Silica Avoid Basified_Silica Protocol A: Basified Silica (Hex/EtOAc + 1% Et3N) Silica_Decision->Basified_Silica Recommended Hydrolysis RAPID HYDROLYSIS (Product reverts to Ketone) Std_Silica->Hydrolysis Basified_Silica->Impurity_Ketone Separates Basified_Silica->Impurity_TPPO Retains Pure_Product Pure Vinyl Ether (Store at -20°C under Argon) Basified_Silica->Pure_Product Hydrolysis->Impurity_Ketone

Caption: Workflow for removing impurities while preventing acid-catalyzed hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the purified compound in CDCl


 for NMR analysis? 
A: Risky.  CDCl

often becomes acidic over time (forming DCl).[1][2]
  • Recommendation: Filter the CDCl

    
     through a small plug of basic alumina before use, or use C
    
    
    
    D
    
    
    (Benzene-d6) which is non-acidic and often provides better separation of aromatic signals.

Q: I see a new impurity appearing after storage. What is it? A: It is likely the ketone (hydrolysis) or a dimer.[2]

  • Prevention: Store the neat oil at -20°C. If storing as a solution, use Benzene or Toluene with a trace of solid NaHCO

    
     in the vial to scavenge any acid generated over time.
    

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade III) is excellent for this separation and often requires less Et


N doping.[1] However, alumina has lower resolution than silica.[1][2][3] If your impurities are close in Rf, Basified Silica (Protocol A) is superior.[1][2]
References
  • General Reactivity of Vinyl Ethers

    • Topic: Hydrolysis mechanisms and acid sensitivity of enol ethers.[1][2]

    • Source: Kresge, A. J.[1][2][3] "Hydrolysis of Vinyl Ethers and Vinyl Sulfides." Accounts of Chemical Research, vol. 20, no. 10, 1987, pp. 364–370.[1][2][3]

    • URL:[Link][1][2]

  • Basified Silica Gel Technique

    • Topic: Standard protocol for purifying acid-sensitive acetals and vinyl ethers.[1][2]

    • Source: Pirrung, M. C.[1][2][3] The Synthetic Organic Chemist's Companion. John Wiley & Sons, 2007.[1][2][3] (Chapter: Chromatography of Sensitive Compounds).

    • Context: Describes the use of 1-5% Triethylamine to deactiv
  • Synthesis of Styrene Derivatives (Wittig Method)

    • Topic: Preparation of methoxystyrenes from acetophenones and workup procedures.[1][2]

    • Source:Organic Syntheses, Coll.[1][2][3][4] Vol. 5, p. 751 (1973); Vol. 40, p. 66 (1960).[1][2][3] "m-Methoxystyrene".[1][2][5]

    • URL:[Link][1]

  • Handling of 1,3-Dimethoxybenzene Derivatives

    • Topic: Physical properties and stability of resorcinol dimethyl ether derivatives.[1][2]

    • Source: PubChem Compound Summary for CID 9025 (1,3-Dimethoxybenzene).[1][2]

    • URL:[Link][1][2]

Sources

How to handle air-sensitive reactions of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #DMB-VINYL-001 Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division

Core Stability Profile & Risk Assessment

Welcome to the technical support hub for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene . This molecule is not merely "air-sensitive"; it is a highly electron-rich enol ether (specifically an


-alkoxystyrene). Its reactivity is dominated by the electron-donating resonance of the three oxygen atoms, which significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
The "Why" Behind the Instability

To handle this compound successfully, you must understand the two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis (Moisture Sensitivity): The

    
    -carbon of the vinyl group is exceptionally nucleophilic. Even trace protons (from acidic glass surfaces or wet solvents) will protonate this position. The resulting carbocation is stabilized by the neighboring oxygen, making it a "proton trap." This leads to rapid hydrolysis into 2,6-dimethoxyacetophenone .
    
  • Cationic Polymerization: The same carbocation intermediate can react with another molecule of the starting material, initiating a chain polymerization. This typically presents as the material turning into a viscous yellow/orange gum.

Quick Reference: Stability Matrix
ParameterSpecificationCritical ThresholdAction if Exceeded
Atmosphere Argon or Nitrogen (Dry)< 5 ppm

/

Repurify immediately.
Temperature -20°C (Storage)> 25°CCheck NMR for polymerization.
Acidity (pH) Neutral to BasicpH < 7Add

or solid

.
Solvent Status Anhydrous> 50 ppm

Dry over molecular sieves (3Å).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My clear oil turned yellow and viscous."
  • Diagnosis: Cationic polymerization initiated by trace acid or heat.

  • Root Cause: Storage in standard borosilicate glass (which is slightly acidic) without a base stabilizer, or exposure to light.

  • Corrective Action:

    • Dissolve the gum in minimal

      
       or 
      
      
      
      (containing 1%
      
      
      ).
    • Filter through a short pad of Basic Alumina (Activity Grade III).

    • Concentrate under reduced pressure (keep bath < 30°C).

    • Prevention:[1] Always store neat material with a pellet of KOH or over activated 4Å molecular sieves.

Issue 2: "NMR shows a new carbonyl peak at ~2.5 ppm (methyl ketone)."
  • Diagnosis: Hydrolysis to 2,6-dimethoxyacetophenone.

  • Root Cause: The most common culprit is CDCl3 . Chloroform naturally degrades to form HCl, which instantly hydrolyzes this enol ether during the NMR experiment.

  • Corrective Action:

    • Immediate Fix: Do not trust the purity assessment from that NMR tube.

    • Protocol Change: Run all future NMRs in Benzene-

      
        or Acetone-
      
      
      
      . If you must use
      
      
      , filter it through basic alumina first or add solid
      
      
      directly to the NMR tube.
Issue 3: "Low yield in Diels-Alder or Coupling reactions."
  • Diagnosis: Deactivation of the vinyl group.

  • Root Cause: If the reaction environment is not strictly anhydrous, the vinyl ether hydrolyzes faster than it reacts with the dienophile/electrophile.

  • Corrective Action: Flame-dry all glassware. Ensure the "Schlenk Transfer" protocol (below) is followed rigorously.

Visualizing the Degradation Mechanism

Understanding the failure mode is critical for prevention. The diagram below illustrates how a single proton triggers the cascade.

DegradationPathways Start 1,3-Dimethoxy- 2-(1-methoxyvinyl)benzene Cation Stabilized Carbocation Intermediate Start->Cation Protonation (Fast) Proton H+ Source (Acidic Glass/Wet Solvent) Proton->Start Ketone Hydrolysis Product: 2,6-Dimethoxyacetophenone (Dead End) Cation->Ketone + H2O (-MeOH) Polymer Polymerization (Viscous Gum) Cation->Polymer + Monomer Water H2O Attack Water->Cation Start2 Reaction with Starting Material Start2->Cation

Figure 1: The divergent degradation pathways. Note that both pathways share the same initial protonation step, emphasizing why acid-free conditions are paramount.

Standard Operating Procedures (SOPs)

SOP-01: Inert Transfer & Solvent Selection

Objective: Transfer the reagent from storage to reaction vessel without hydrolysis.

Required Materials:

  • Schlenk line (Vacuum/Argon manifold).

  • Oven-dried glassware (120°C, >4 hours).

  • Syringes purged 3x with Argon.

Protocol:

  • Glassware Prep: All receiving flasks must be "base-washed" (rinsed with dilute

    
     or saturated 
    
    
    
    , then water, then acetone) prior to oven drying to neutralize surface silanols.
  • Solvent Choice:

    • Preferred: THF, Toluene, Diethyl Ether (Distilled from Na/Benzophenone or passed through activated alumina columns).

    • Avoid: Chlorinated solvents (DCM/Chloroform) unless strictly neutralized, as they can become acidic.

  • The Transfer:

    • Do not pour. Use positive pressure cannulation or a gas-tight syringe.[2]

    • If the reagent is a solid/gum, dissolve in dry solvent inside the storage vessel before transfer.

SOP-02: Purification (The "Rescue" Protocol)

Objective: Recover pure material from a partially degraded batch.

  • Prepare Column: Use Basic Alumina (Activity III). Do not use Silica Gel, as its acidity will destroy the compound.

  • Eluent: Hexanes with 1-5% Triethylamine (

    
    ).
    
  • Loading: Load the crude material as a concentrated solution in Hexanes/EtOAc (9:1).

  • Collection: Collect fractions rapidly. Do not let the compound sit on the column.

  • Concentration: Rotary evaporate with the bath temperature below 30°C .

Frequently Asked Questions (FAQ)

Q: Can I store this compound in the freezer? A: Yes, but only if sealed under inert gas. Cold temperatures alone will not stop hydrolysis if moisture is trapped inside. We recommend storing it over a few pellets of KOH or NaOH to act as a desiccant and acid scavenger.

Q: Why does my reaction mixture turn black when I add a Lewis Acid? A: You are likely using a Lewis Acid that is too strong (e.g.,


 or 

). These reagents can initiate cationic polymerization instantly. Switch to milder Lewis acids (e.g.,

,

) or cool the reaction to -78°C before addition.

Q: Is this compound pyrophoric? A: No, it is not pyrophoric. However, like all ethers, it can form peroxides upon long-term exposure to air. Test for peroxides if the bottle is old, but the primary risk is hydrolysis, not explosion.

References & Authority

  • Mechanism of Enol Ether Hydrolysis:

    • Kresge, A. J. (1987). "The Chemistry of Enol Ethers." Accounts of Chemical Research, 20(10), 364–370.

    • Context: Establishes the kinetic basis for the protonation of the

      
      -carbon as the rate-determining step.
      
  • Handling Air-Sensitive Reagents:

    • Aldrich Technical Bulletin AL-134.[3] "Handling Air-Sensitive Reagents." Sigma-Aldrich.[3]

    • Context: The industry standard for Schlenk line and syringe transfer techniques.

  • Reactivity of

    
    -Methoxystyrenes: 
    
    • Okuyama, T., et al. (1982). "Acid-catalyzed hydrolysis of

      
      -methoxystyrene." Journal of the American Chemical Society, 104(9), 2582–2586. 
      
    • Context: Provides specific data on the hydrolysis rates of styrene derivatives similar to the topic molecule.

  • Purification of Acid-Sensitive Compounds:

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520.

    • Context: Essential reading for ensuring solvents are sufficiently dry and acid-free for these reactions.

Sources

Validation & Comparative

Comparative reactivity of substituted dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of Dimethoxybenzene Isomers

For researchers and professionals in drug development and organic synthesis, understanding the nuances of electrophilic aromatic substitution (EAS) is fundamental. The reactivity of a substituted benzene ring is critically governed by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of the reactivity of the three isomers of dimethoxybenzene: 1,2-dimethoxybenzene (Veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene. We will explore the theoretical underpinnings of their reactivity and regioselectivity, supported by experimental data from a representative EAS reaction, nitration.

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. Its influence stems from two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density of the ring. This effect is particularly pronounced at the ortho and para positions, making them significantly more nucleophilic and thus more susceptible to attack by electrophiles. This is the dominant effect.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring.

The strong, activating +M effect far outweighs the deactivating -I effect, leading to an overall increase in reactivity compared to benzene. The methoxy group is therefore a strong ortho, para-director.

Predicting Reactivity and Regioselectivity in Dimethoxybenzenes

The presence of two methoxy groups further enhances the reactivity of the benzene ring. However, the relative positions of these groups in the three isomers lead to distinct differences in the sites of electrophilic attack.

  • 1,2-Dimethoxybenzene (Veratrole): Both methoxy groups activate the ring. The directing effects of the two groups reinforce each other at the positions ortho and para to each methoxy group. The most activated positions are C4 and C5 (equivalent), which are para to one methoxy group and ortho to the other. These positions are sterically accessible. The C3 and C6 positions are also activated but are sterically hindered by the adjacent methoxy groups. Therefore, electrophilic substitution is expected to occur predominantly at the C4 (or C5) position[1][2][3].

  • 1,3-Dimethoxybenzene: The directing effects of the two methoxy groups are strongly synergistic. The C4 and C6 positions are ortho to one methoxy group and para to the other, making them highly activated and sterically accessible. The C2 position is ortho to both methoxy groups, leading to very high electron density, but it is also the most sterically hindered. The C5 position is meta to both groups and is therefore the least activated. Substitution is expected to occur primarily at C4 (or C6), and to a lesser extent at C2, depending on the steric bulk of the electrophile.

  • 1,4-Dimethoxybenzene: The two methoxy groups are para to each other. All four available positions on the ring (C2, C3, C5, C6) are equivalent, being ortho to one methoxy group and meta to the other. The activating effects of the two groups reinforce each other at these positions. Therefore, electrophilic substitution will occur at any of these four equivalent positions[4][5][6].

Based on this analysis, the expected order of reactivity is: 1,3-dimethoxybenzene > 1,2-dimethoxybenzene ≈ 1,4-dimethoxybenzene . 1,3-dimethoxybenzene is predicted to be the most reactive due to the powerful synergistic activation at the C4/C6 positions.

Experimental Comparison: Nitration of Dimethoxybenzene Isomers

To provide a practical comparison, we will consider the nitration of the three dimethoxybenzene isomers. Nitration is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Experimental Protocol: Mononitration

The following is a general procedure for the mononitration of dimethoxybenzenes.

Materials:

  • Dimethoxybenzene isomer (1,2-, 1,3-, or 1,4-)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the dimethoxybenzene isomer in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes.

  • Pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitro-dimethoxybenzene.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent dinitration and the formation of side products.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Glacial Acetic Acid: This serves as a solvent that can dissolve both the organic substrate and the nitrating mixture to a certain extent, creating a homogeneous reaction environment.

Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Dimethoxybenzene in Glacial Acetic Acid B Cool to 0-5 °C in Ice Bath A->B C Slowly Add Nitrating Mixture (HNO3/H2SO4) B->C D Stir for 30 min at 0-5 °C C->D E Pour onto Crushed Ice D->E F Vacuum Filtration E->F G Wash with Cold Water & Ethanol F->G H Recrystallize G->H I Pure Nitro-dimethoxybenzene H->I

Caption: Experimental workflow for the mononitration of dimethoxybenzene isomers.

Comparative Results

The table below summarizes the expected major products and typical yields for the mononitration of each isomer, based on the principles of regioselectivity discussed earlier.

IsomerMajor Product(s)Typical YieldRegioselectivity Explanation
1,2-Dimethoxybenzene 4-Nitro-1,2-dimethoxybenzene~90%Substitution occurs para to one methoxy group and ortho to the other, at the most activated and sterically accessible position[7].
1,3-Dimethoxybenzene 4-Nitro-1,3-dimethoxybenzene>95%Substitution occurs at the highly activated position that is ortho to one methoxy group and para to the other.
1,4-Dimethoxybenzene 2-Nitro-1,4-dimethoxybenzene~95%Substitution occurs at any of the four equivalent positions, all of which are ortho to a methoxy group.

Discussion and Interpretation

The experimental outcomes align well with our theoretical predictions. All three isomers are highly reactive towards nitration, affording high yields of the mononitrated products under mild conditions.

  • 1,3-Dimethoxybenzene is generally considered the most reactive isomer. The powerful synergistic activation at the 4-position, which is both ortho and para to the methoxy groups, creates a highly nucleophilic center, leading to a very rapid reaction.

  • 1,2- and 1,4-Dimethoxybenzene exhibit high but slightly lower reactivity compared to the 1,3-isomer. In 1,2-dimethoxybenzene, the primary site of attack is also highly activated, being ortho to one and para to the other methoxy group. In 1,4-dimethoxybenzene, all available positions are activated by being ortho to one methoxy group.

The regioselectivity observed is also a testament to the powerful directing effects of the methoxy groups. In all cases, substitution occurs at the positions predicted by the combined resonance effects of the two groups, with steric hindrance playing a secondary role in these specific examples. For instance, in the dinitration of 1,2-dimethoxybenzene, the reaction proceeds with unusual regioselectivity to give the 4,5-dinitro product, a result determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring[7].

Conclusion

The comparative reactivity of dimethoxybenzene isomers in electrophilic aromatic substitution is a clear illustration of the principles of substituent effects in organic chemistry.

  • Reactivity Order: The general order of reactivity is 1,3-dimethoxybenzene > 1,2-dimethoxybenzene ≈ 1,4-dimethoxybenzene .

  • Activating Nature: All three isomers are strongly activated towards electrophilic attack due to the powerful electron-donating resonance effect of the two methoxy groups.

  • Regioselectivity: The site of substitution is reliably predicted by considering the synergistic or opposing directing effects of the two methoxy groups, with substitution favoring positions that are ortho and/or para to the substituents.

For the synthetic chemist, this predictable reactivity makes dimethoxybenzenes valuable starting materials for the construction of complex, multi-substituted aromatic compounds. A thorough understanding of these reactivity patterns is essential for designing efficient and selective synthetic routes.

References

  • Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. Scientific Research Publishing. Available at: [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Chegg. (2022). Electrophilic Aromatic Substitution Reactions of 1,4-Dimethoxybenzene. Chegg.com. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. Available at: [Link]

  • Zenzicubic. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]

  • City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. Available at: [Link]

  • ResearchGate. (2024). (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. ResearchGate. Available at: [Link]

  • Scientific Research Publishing. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. scirp.org. Available at: [Link]

  • PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available at: [Link]

Sources

A Comparative Guide to DFT-Elucidated Reaction Mechanisms of Substituted Vinyl Ethers: A Case Study Perspective on 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a molecule of significant synthetic interest, embodying two key reactive motifs: an electron-rich vinyl ether and a highly activated dimethoxybenzene ring.[1][2] Derivatives of dimethoxybenzene are foundational in various applications, including pharmaceuticals and materials science, owing to their unique electronic and structural properties.[3][4] A predictive understanding of the reaction mechanisms of such multifunctional molecules is paramount for designing efficient, selective, and high-yielding synthetic routes. While direct experimental characterization of transient intermediates and transition states is often challenging, Density Functional Theory (DFT) has emerged as an indispensable tool for navigating complex reaction landscapes.[5][6]

This guide provides a comparative analysis of plausible reaction mechanisms for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. In the absence of direct, published DFT studies on this specific molecule, we will leverage authoritative computational and experimental data from analogous substituted styrenes and vinyl ethers to construct and evaluate competing reaction pathways. We will explore how DFT can be used to dissect the energetics of electrophilic, radical, and cycloaddition reactions, thereby providing a robust framework for predicting chemical behavior and guiding experimental design.

Part 1: Theoretical Framework and Reactivity Prediction

The reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is dictated by its electronic structure. The molecule possesses three electron-donating methoxy groups: two on the aromatic ring and one on the vinyl moiety. This high electron density significantly influences the Frontier Molecular Orbitals (FMOs), which are key to predicting reaction pathways.

DFT calculations on analogous dimethoxybenzene derivatives show that such substitutions raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a potent nucleophile.[3][7] For 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, the HOMO is expected to have significant electron density localized on the π-system of the vinyl group and the aromatic ring. Consequently, the most kinetically favorable reactions are likely to be initiated by electrophilic attack at these sites. The Lowest Unoccupied Molecular Orbital (LUMO) energy, and thus the HOMO-LUMO gap, provides insight into the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.[3]

Part 2: Comparative Analysis of Plausible Reaction Mechanisms

Based on the structural motifs present, we can propose three primary classes of reaction mechanisms. DFT allows for a quantitative comparison of the activation barriers for each pathway, identifying the most probable route.

Mechanism A: Electrophilic Addition to the Vinyl Moiety

Vinyl ethers are exceptionally reactive towards electrophiles due to the +M (mesomeric) effect of the alkoxy group, which stabilizes the resulting cationic intermediate. This pathway is often dominant in acidic or Lewis-acid-catalyzed conditions.

  • Initiation: An electrophile (E⁺) attacks the terminal (β) carbon of the vinyl group. This regioselectivity is strongly favored as it leads to the formation of an oxocarbenium ion.

  • Intermediate Formation: The resulting intermediate is a resonance-stabilized cation, with the positive charge delocalized onto the oxygen atom. The electron-donating methoxy groups on the adjacent benzene ring provide further inductive and mesomeric stabilization.

  • Termination: A nucleophile (Nu⁻) traps the cation, leading to the final addition product.

DFT studies on similar systems, such as the methoxycarbonylation of styrene or the polymerization of vinyl ethers, confirm that the formation of such stabilized cationic intermediates proceeds with low activation energy barriers.[5][8] This pathway is a strong candidate for the predominant mechanism under electrophilic conditions.

Mechanism B: Radical-Mediated Pathways

While less common for electron-rich vinyl ethers than cationic pathways, radical additions can occur, particularly with specialized initiators or under photoredox conditions.[9] DFT is crucial for distinguishing between a pure radical mechanism and a pathway involving radical-polar crossover.

A recent DFT study on the mechanically induced polymerization of vinyl ethers demonstrated that while a direct free-radical polymerization pathway had a prohibitively high activation energy (48.23 kcal mol⁻¹), an alternative mechanism was highly favorable.[8] This preferred pathway involved the electrophilic addition of a CF₃ radical to the vinyl ether, followed by oxidation of the resulting radical intermediate to a cation with a much lower activation energy of 5.81 kcal mol⁻¹.[8] This highlights DFT's ability to uncover complex, multi-step mechanisms that might not be intuitively obvious, suggesting that for our target molecule, a radical-initiated process would likely proceed via a cationic intermediate.

Mechanism C: Pericyclic Reactions (Cycloadditions)

The electron-rich C=C double bond of the vinyl ether moiety makes it an excellent component in cycloaddition reactions, such as [2+2] or Diels-Alder [4+2] reactions. DFT calculations are instrumental in determining the viability, concertedness, and stereoselectivity of these reactions.[10]

For instance, DFT investigations into the cycloaddition of styrenes have been used to rationalize the observed regioselectivity and stereoselectivity by comparing the activation energies of different transition states.[6][10] For 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a [2+2] cycloaddition with an electron-poor alkene would likely proceed through a stepwise mechanism involving a polar, zwitterionic intermediate, stabilized by the methoxy groups. DFT can precisely calculate the energy of this intermediate and the two transition states leading to and from it, providing a complete picture of the reaction coordinate.

Part 3: Quantitative Comparison of Reaction Barriers

To objectively compare these mechanistic alternatives, we can examine the activation free energies (ΔG‡) calculated via DFT for analogous systems reported in the literature. Lower activation energy corresponds to a faster reaction rate.

Reaction Type Analogous System Key Step Calculated ΔG‡ (kcal/mol) Plausibility for Target Molecule Reference
Electrophilic Addition Styrene MethoxycarbonylationHydride attack on C=C2.4Very High[5]
Radical/Cationic Crossover Mechano-cRAFT of Vinyl EtherOxidation of radical intermediate5.81High (under specific conditions)[8]
Cycloaddition Styrene + AryldiazodiacetateN₂ removal / Nucleophilic attack22.1Moderate[6]
Pure Radical Polymerization Mechano-cRAFT of Vinyl EtherRadical propagation48.23Very Low[8]

Analysis: The data from analogous systems strongly suggest that an electrophilic addition mechanism would be the most kinetically favorable pathway for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene under standard conditions, exhibiting the lowest activation barrier. Radical-initiated pathways are plausible but are likely to proceed through a low-energy cationic intermediate rather than a high-energy pure radical chain. Cycloadditions are thermodynamically viable but face a higher kinetic barrier compared to simple electrophilic addition.

Part 4: Protocol for a Representative DFT Workflow: Transition State of Electrophilic Protonation

This section outlines a validated, step-by-step protocol for locating and verifying the transition state (TS) for the protonation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene using Gaussian or a similar quantum chemistry software package.

Computational Details:

  • Method: B3LYP functional. This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic mechanisms.[3][11]

  • Basis Set: 6-311+G(d,p). This triple-zeta basis set with diffuse and polarization functions is robust for optimizing geometries and calculating energies of systems with lone pairs and π-bonds.

  • Solvent Model: Polarizable Continuum Model (PCM) with a suitable solvent (e.g., dichloromethane) to account for solvent effects.[12]

Step-by-Step Protocol:

  • Reactant Optimization: Perform a full geometry optimization and frequency calculation of the individual reactants: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene and the electrophile (e.g., H₃O⁺ as a proton source). Confirm that the optimized structures have zero imaginary frequencies.

  • Product Optimization: Optimize the geometry of the expected product, the stable oxocarbenium ion intermediate.

  • Transition State Search:

    • Use a synchronous transit-guided quasi-Newton (STQN) method like Opt=QST2 in Gaussian, providing the optimized reactant and product structures as input.

    • Alternatively, manually build an initial guess of the TS geometry (e.g., with the C-H bond partially formed) and optimize it using an eigenvector-following algorithm (Opt=TS).

  • Transition State Verification: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency.[6] The vibrational mode corresponding to this imaginary frequency should visually represent the reaction coordinate (e.g., the formation of the C-H bond and breaking of the H-O bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the intended reactants and products, perform an IRC calculation starting from the TS geometry. The IRC path should lead downhill in energy to the optimized reactant complex in the reverse direction and the product intermediate in the forward direction.

  • Final Energy Calculation: For higher accuracy, perform a single-point energy calculation on all optimized structures (reactants, TS, product) using a larger basis set or a more advanced theoretical method.

This self-validating workflow ensures that the calculated energy barrier corresponds to the correct chemical transformation.

Part 5: Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual summary of complex computational workflows and reaction energy profiles.

cluster_0 DFT Workflow A 1. Optimize Reactants & Products B 2. Initial Transition State (TS) Guess (e.g., QST2) A->B C 3. TS Optimization (e.g., Opt=TS) B->C D 4. Frequency Calculation C->D E Verify: One Imaginary Frequency? D->E E->C No, Refine Guess F 5. IRC Calculation E->F Yes G Verify: Connects Reactants & Products? F->G G->C No, Re-evaluate H 6. Final Single-Point Energy G->H Yes

Caption: A typical DFT workflow for locating and verifying a transition state.

cluster_axis Relative Free Energy (G) R Reactants (Substrate + E⁺) TS Transition State (TS) [ΔG‡] R->TS k₁ I Intermediate (Oxocarbenium Ion) TS->I P Product (Substrate-E-Nu) I->P k₂ (+Nu⁻) axis origin axis->origin

Caption: Energy profile for a stepwise electrophilic addition reaction.

Conclusion

Through a comparative analysis guided by DFT calculations on analogous chemical systems, we can confidently predict that 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene will most readily undergo electrophilic addition at its vinyl ether moiety. This pathway is favored due to the formation of a highly stabilized oxocarbenium ion intermediate, a process characterized by a low activation energy barrier.[5][8] Alternative mechanisms, such as radical-mediated reactions or pericyclic cycloadditions, are kinetically less favorable under typical thermal conditions but may be accessed through specific catalytic or photochemical activation.[6][9]

This guide underscores the strategic value of DFT analysis in modern chemical research. By enabling the quantitative comparison of competing reaction mechanisms, computational chemistry provides profound insights that accelerate discovery, optimize reaction conditions, and ultimately grant researchers a greater degree of control over chemical transformations.

References

  • Zhang, L., et al. (2024). Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. RSC Publishing. Available at: [Link]

  • Varner, T. P., et al. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(40), 17175-17186. Available at: [Link]

  • Cossa, G. P., et al. (2006). Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry, 71(10), 3949-3952. Available at: [Link]

  • Dutta, B., & Deka, R. C. (2024). DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride. MDPI. Available at: [Link]

  • Delgado-Hernández, K. M., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 12. Available at: [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13253-13260. Available at: [Link]

  • Tavakol, H., et al. (2023). DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β-nitrostyrenes. ResearchGate. Available at: [Link]

  • Majher, J. D., et al. (2024). C=C Dissociative Imination of Styrenes by a Photogenerated Metallonitrene. National Institutes of Health (PMC). Available at: [Link]

  • Saito, K., et al. (1991). Unimolecular thermal decomposition of ethyl vinyl ether and the consecutive thermal reaction of the intermediary product acetaldehyde: shock wave experiment and ab initio calculation. The Journal of Physical Chemistry, 95(24), 9654-9659. Available at: [Link]

  • Chen, J., et al. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Advanced Science. Available at: [Link]

  • Elewa, A. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Available at: [Link]

  • De Lucchi, O., et al. (1998). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Request PDF. Available at: [Link]

  • Mlostoń, G., et al. (2021). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Molecules, 26(18), 5569. Available at: [Link]

  • Zhang, L., et al. (2024). Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. Chemical Science. Available at: [Link]

  • Elewa, A. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available at: [Link]

  • (n.d.). 1,3-Dimethoxybenzene. Wikipedia. Available at: [Link]

  • (n.d.). Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. PrepChem.com. Available at: [Link]

  • Verevkin, S. P., et al. (2021). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. The Journal of Chemical Thermodynamics, 152, 106277. Available at: [Link]

  • (n.d.). Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. PubChem. Available at: [Link]

  • Wheeler, S. E., & Schleyer, P. v. R. (2009). Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical. DigitalCommons@USU. Available at: [Link]

  • Imomova, S. E., et al. (2025). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]

  • Szafraniec-Gorol, G., et al. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 920–925. Available at: [Link]

  • Verevkin, S. P., et al. (2021). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. Request PDF. Available at: [Link]

  • Verevkin, S. P., et al. (2020). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Request PDF. Available at: [Link]

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A Senior Application Scientist's Guide to Catalysis in the Cross-Coupling of Aryl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Opportunity of Substituted Vinyl Ethers

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, vinyl ethers stand out as exceptionally versatile building blocks. Their electron-rich double bond makes them prime candidates for a variety of transformations, including cycloadditions and polymerizations. The specific subclass of 1,3-dimethoxy-2-vinylbenzene derivatives, such as the titular 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, are of significant interest as precursors to complex molecular architectures. However, controlling the reactivity and, critically, the regioselectivity of cross-coupling reactions involving these substrates is a non-trivial challenge.

This guide provides a comparative analysis of catalytic systems for the cross-coupling of electron-rich aryl vinyl ethers. It is important to note that while the principles discussed are broadly applicable, specific experimental data for the cross-coupling of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is not extensively reported in peer-reviewed literature. Therefore, this guide synthesizes data from structurally analogous systems to provide a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of catalyst performance, offering field-proven insights to guide your experimental design.

Comparative Analysis of Catalytic Systems

The choice of catalyst—specifically the metal center and its coordinating ligands—is the single most critical factor determining the outcome of a vinyl ether cross-coupling reaction. The primary catalytic metals employed for these transformations are palladium, nickel, and copper, each offering a unique profile of reactivity, cost-effectiveness, and functional group tolerance.

Palladium-Catalyzed Heck-Mizoroki Arylation: The Workhorse with Nuance

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[1][2] For electron-rich olefins like vinyl ethers, the primary challenge is controlling the regioselectivity of the aryl group addition—either at the α-position (adjacent to the oxygen) or the β-position.[3]

The regiochemical outcome is a delicate balance of steric and electronic factors, governed by the choice of ligand and reaction conditions.[4]

  • Cationic vs. Neutral Pathway: The reaction can proceed via two different pathways. A cationic pathway, often favored by using chelating bidentate ligands (e.g., dppp, BINAP) and triflate electrophiles, promotes electronically controlled insertion, leading to α-arylation.[3][4] Conversely, a neutral pathway, typically employing monodentate phosphine ligands, results in sterically controlled insertion, favoring the β-arylated product.[3]

  • Ligand Steric Bulk: Bulky, electron-rich monodentate phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), have proven highly effective in promoting β-arylation, even with challenging aryl chlorides.[3] The steric demand of these ligands disfavors the more crowded transition state leading to the α-product.

Table 1: Comparison of Palladium Catalyst Systems for the Arylation of Butyl Vinyl Ether (Data synthesized from analogous systems reported in the literature)

Catalyst SystemElectrophileBaseSolventTemp (°C)Regioselectivity (β:α)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃p-ChloroacetophenoneCs₂CO₃DioxaneRT91:9High[3]
Pd(OAc)₂ / PPh₃p-BromobenzaldehydeK₂CO₃aq. DMF16088:12>98 (conv.)[3]
Pd(OAc)₂ / dpppPhenyl triflateCy₂NMeToluene80<5:9582[4]
Nickel-Catalyzed Cross-Coupling: An Emerging, Economical Alternative

Nickel catalysis has gained significant traction as a cost-effective and highly reactive alternative to palladium.[5][6] For vinyl ether synthesis and coupling, nickel catalysts exhibit unique reactivity, particularly in C-O bond formation and cross-electrophile couplings.[7][8]

  • C-O Bond Formation: Nickel catalysts are efficient in mediating the intramolecular cross-coupling of vinyl halides with alcohols to form cyclic enol ethers under exceptionally mild conditions.[7] This highlights nickel's capacity to facilitate challenging C-O bond formations.

  • Reductive Cross-Electrophile Coupling: A significant advantage of nickel is its ability to couple two different electrophiles, such as a vinyl bromide and a benzyl chloride, in a reductive manifold.[9] This approach avoids the need for pre-formed organometallic reagents. For substrates like 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, which could potentially be derived from a corresponding vinyl bromide, this opens up novel synthetic pathways.[8]

The development of specific ligands for nickel, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, continues to expand the scope and efficiency of these reactions.[5][10]

Copper-Catalyzed Cross-Coupling: The Specialist in C-O Bond Formation

While palladium and nickel dominate C-C bond formation, copper catalysis is the preeminent method for forging C-O bonds, particularly in the synthesis of aryl and vinyl ethers via Ullmann-type couplings.[11][12] This is highly relevant for the synthesis of complex vinyl ether substrates themselves.

  • Stereospecificity: A key advantage of modern copper-catalyzed methods is their stereospecificity. Using ligands such as trans-N,N′-dimethylcyclohexyldiamine (CyDMEDA), (E)- or (Z)-vinyl halides can be coupled with alcohols to produce the corresponding (E)- or (Z)-vinyl ethers with high fidelity.[11][12]

  • Mild Conditions and Functional Group Tolerance: Unlike the harsh conditions of the classic Ullmann condensation, modern ligand-accelerated copper catalysis proceeds at much lower temperatures and tolerates a wide array of functional groups, making it suitable for complex molecule synthesis.[12][13]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the underlying catalytic cycles is paramount for troubleshooting and optimizing cross-coupling reactions. The choice of metal, ligand, and base directly influences the efficiency of each elementary step.

Palladium-Catalyzed Heck-Mizoroki Reaction

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The ligand's role is crucial in stabilizing the Pd(0) state and influencing the regioselectivity of the migratory insertion step.[1][14]

Heck_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Coord Olefin Coordination PdII->Coord Vinyl Ether PiCplx π-Complex Coord->PiCplx Insert Migratory Insertion PiCplx->Insert AlkylPd σ-Alkyl Pd(II) Complex Insert->AlkylPd Beta β-Hydride Elimination AlkylPd->Beta Hydride L₂Pd(II)(H)(X) Beta->Hydride Product Reduct Reductive Elimination Hydride->Reduct Base Reduct->Pd0 -HBX

Figure 1: Generalized catalytic cycle for the Heck-Mizoroki reaction.

Nickel-Catalyzed Reductive Cross-Electrophile Coupling

This cycle is distinct as it involves a reductive process, often using a stoichiometric reductant like zinc or manganese powder, and proceeds through Ni(I)/Ni(III) or related intermediates.[7][8]

Nickel_Cycle Ni0 LₙNi(0) OxAdd1 Oxidative Addition (Vinyl-X¹) Ni0->OxAdd1 NiII_1 LₙNi(II)(Vinyl)(X¹) OxAdd1->NiII_1 Red Reduction (e.g., Mn) NiII_1->Red NiI LₙNi(I)(Vinyl) Red->NiI OxAdd2 Oxidative Addition (R-X²) NiI->OxAdd2 NiIII LₙNi(III)(Vinyl)(R)(X²) OxAdd2->NiIII RedEl Reductive Elimination NiIII->RedEl RedEl->Ni0 Product (Vinyl-R)

Figure 2: Plausible cycle for a Ni-catalyzed cross-electrophile coupling.

Copper-Catalyzed C-O Coupling

The mechanism for copper-catalyzed C-O coupling is still debated but is thought to involve Cu(I)/Cu(III) intermediates, facilitated by a ligand which enables the challenging oxidative addition step.[11][12]

Copper_Cycle CuI LCu(I)X Alkoxide LCu(I)OR CuI->Alkoxide + R-OH, -HX (Base) OxAdd Oxidative Addition Alkoxide->OxAdd + Vinyl-X CuIII LCu(III)(OR)(Vinyl)(X) OxAdd->CuIII RedEl Reductive Elimination CuIII->RedEl RedEl->CuI Product (Vinyl-OR)

Figure 3: Simplified catalytic cycle for a Cu-catalyzed C-O coupling.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for analogous substrates and serve as a robust starting point for optimization. Causality: All manipulations involving catalysts and air-sensitive reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation (oxidation) and ensure reproducibility.

Protocol 1: Palladium-Catalyzed β-Arylation of an Electron-Rich Vinyl Ether

(Adapted from a procedure for aryl chlorides)[3]

This protocol is designed to favor the sterically controlled β-arylation product using a bulky phosphine ligand.

Workflow Diagram:

Protocol1_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under N₂) cluster_reaction Reaction & Workup p1 Oven-dry glassware p2 Assemble under N₂ flow p1->p2 p3 Add magnetic stir bar p2->p3 r1 Add Pd₂(dba)₃ (1 mol%) p3->r1 r2 Add P(t-Bu)₃ (4 mol%) r1->r2 r3 Add Cs₂CO₃ (1.5 equiv) r2->r3 r4 Add Aryl Chloride (1.0 equiv) r3->r4 r5 Add Vinyl Ether (1.2 equiv) r4->r5 rxn1 Add anhydrous Dioxane r5->rxn1 rxn2 Stir at Room Temp (24-48h) rxn1->rxn2 rxn3 Monitor by TLC/GC-MS rxn2->rxn3 rxn4 Quench with H₂O rxn3->rxn4 rxn5 Extract with Ethyl Acetate rxn4->rxn5 rxn6 Dry, Filter, Concentrate rxn5->rxn6 rxn7 Purify by Chromatography rxn6->rxn7

Figure 4: Experimental workflow for Pd-catalyzed β-arylation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the aryl chloride (1.0 mmol, 1.0 equiv) and the vinyl ether substrate (e.g., butyl vinyl ether, 1.2 mmol, 1.2 equiv).

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of Celite, washing with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Catalyzed Stereospecific C-O Coupling of a Vinyl Halide

(Adapted from a procedure for stereospecific vinyl ether synthesis)[12]

This protocol aims to synthesize a specific vinyl ether isomer from the corresponding vinyl halide and an alcohol.

Step-by-Step Methodology:

  • To an oven-dried screw-cap vial, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%) and a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum and evacuate and backfill with argon three times.

  • Add the alcohol (e.g., a protected monosaccharide, 1.2 mmol, 1.2 equiv), the vinyl iodide (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA, 0.1 mmol, 10 mol%) via microsyringe.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the stereochemically pure vinyl ether.

Conclusion and Future Outlook

The cross-coupling of electron-rich vinyl ethers like 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene remains a fertile ground for methods development.

  • Palladium catalysis offers a predictable, albeit sometimes expensive, route with well-understood mechanisms for controlling regioselectivity through ligand choice.[3][4]

  • Nickel catalysis presents a powerful, economical alternative, with unique applications in reductive cross-electrophile couplings that are poised to expand the synthetic toolkit.[7][8]

  • Copper catalysis is the undisputed leader for the stereospecific synthesis of vinyl ethers themselves, providing crucial access to complex starting materials.[11][12]

For researchers targeting the cross-coupling of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a logical starting point would be a Heck-Mizoroki reaction. Screening a small set of palladium catalysts with both monodentate (e.g., P(t-Bu)₃) and bidentate (e.g., dppp) ligands would quickly map the regiochemical preferences of this specific substrate. Future advancements will likely focus on developing even more active and selective nickel catalysts and expanding the scope of photoredox-mediated coupling reactions under even milder conditions.

References

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A Comparative Benchmarking Guide to the Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of methodologies for the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a substituted vinyl ether with potential applications as a versatile building block in organic synthesis. Given the absence of a standardized, publicly available protocol for this specific molecule, this document presents a comparative analysis of two robust and widely applicable synthetic strategies: the Horner-Wadsworth-Emmons olefination and a base-induced elimination pathway. The experimental protocols provided are based on established chemical principles and analogous transformations reported in the literature for structurally similar and sterically hindered substrates.

Introduction

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a specialized vinyl ether. The electron-rich double bond, influenced by the three methoxy groups, makes it a potentially valuable precursor for a variety of chemical transformations, including cycloadditions, electrophilic additions, and polymerizations. The steric hindrance imposed by the ortho-substituents on the benzene ring presents a unique synthetic challenge, necessitating a careful selection of reagents and reaction conditions to achieve optimal efficiency. This guide will benchmark two plausible synthetic routes, providing detailed experimental procedures, a comparative analysis of their efficiencies, and a discussion of the underlying chemical principles.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination of 2,6-Dimethoxyacetophenone

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] A key advantage of the HWE reaction over the classical Wittig reaction is that the phosphate byproduct is water-soluble, simplifying purification.[1][2] For the synthesis of a vinyl ether, a (methoxymethyl)phosphonate reagent is employed.

Mechanistic Rationale

The reaction proceeds via the deprotonation of diethyl (methoxymethyl)phosphonate to form a highly nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2,6-dimethoxyacetophenone. The resulting intermediate undergoes elimination to form the desired vinyl ether and a water-soluble phosphate byproduct. The steric hindrance of the 2,6-dimethoxyacetophenone is a significant consideration. The HWE reaction, utilizing a more nucleophilic and less basic phosphonate carbanion compared to a Wittig ylide, is often more successful with sterically hindered ketones.[3]

HWE_Mechanism Phosphonate Diethyl (methoxymethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Ketone 2,6-Dimethoxyacetophenone Intermediate Betaine-like Intermediate Ketone->Intermediate Carbanion->Intermediate Nucleophilic Attack Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Intermediate->Product Elimination Byproduct Diethyl Phosphate Salt Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Experimental Protocol

Materials:

  • 2,6-Dimethoxyacetophenone

  • Diethyl (methoxymethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (methoxymethyl)phosphonate (1.1 eq) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 2,6-dimethoxyacetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Base-Induced Elimination of a β-Methoxy Ether

An alternative approach to the synthesis of vinyl ethers is through the elimination of a suitable precursor. This method avoids the use of organophosphorus reagents and can be highly efficient depending on the stability of the starting material and the choice of base. For the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a plausible precursor is 1,1,2-trimethoxy-2-(2,6-dimethoxyphenyl)ethane.

Mechanistic Rationale

The synthesis of the precursor would first involve the conversion of 2,6-dimethoxyacetophenone to an epoxide, followed by ring-opening with sodium methoxide. The resulting β-methoxy alcohol would then be methylated. The final step is a base-induced E2 elimination of methanol to form the vinyl ether. A strong, non-nucleophilic base is required to favor elimination over substitution.

Elimination_Workflow Start 2,6-Dimethoxyacetophenone Epoxide Epoxide Intermediate Start->Epoxide Epoxidation Alcohol β-Methoxy Alcohol Epoxide->Alcohol Ring-opening with NaOMe Precursor 1,1,2-Trimethoxy-2-(2,6-dimethoxyphenyl)ethane Alcohol->Precursor Methylation Product 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Precursor->Product E2 Elimination Base Strong, Non-nucleophilic Base (e.g., t-BuOK) Base->Product

Caption: Base-induced elimination reaction workflow.

Experimental Protocol (Hypothetical)

Part A: Synthesis of the Precursor

This is a multi-step synthesis and is presented here as a conceptual outline. The successful synthesis of the precursor is critical for the final elimination step.

Part B: Elimination Reaction

Materials:

  • 1,1,2-trimethoxy-2-(2,6-dimethoxyphenyl)ethane (precursor)

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the precursor (1.0 eq) and anhydrous DMSO.

  • Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterHorner-Wadsworth-Emmons OlefinationBase-Induced Elimination
Plausible Yield Moderate to GoodModerate (dependent on precursor synthesis)
Stereoselectivity Generally favors the E-isomer, but may be less selective for tetrasubstituted alkenes.Dependent on the conformation of the precursor during elimination.
Atom Economy Lower, due to the formation of a stoichiometric phosphate byproduct.Higher in the final elimination step, but the multi-step synthesis of the precursor reduces the overall atom economy.
Reagent Accessibility Diethyl (methoxymethyl)phosphonate is commercially available. 2,6-dimethoxyacetophenone can be synthesized.[4][5]The precursor synthesis is multi-step and may require optimization.
Reaction Conditions Requires anhydrous conditions and a strong base (NaH).Requires a strong base and elevated temperatures.
Purification Simplified by the water-soluble phosphate byproduct.Standard chromatographic purification.
Scalability Generally scalable, but the use of NaH can be a safety concern on a large scale.The multi-step nature may pose challenges for large-scale synthesis.

Discussion of Efficiency and Experimental Causality

Horner-Wadsworth-Emmons Olefination: This method is likely to be the more direct and reliable route. The choice of a phosphonate-based reagent over a phosphonium ylide (from a Wittig reaction) is deliberate. The increased nucleophilicity of the phosphonate carbanion makes it more effective in reacting with the sterically encumbered carbonyl of 2,6-dimethoxyacetophenone.[3] The use of anhydrous THF is crucial to prevent the quenching of the strong base and the ylide. The reaction is typically run overnight to ensure complete conversion, especially with a hindered ketone.

Base-Induced Elimination: While potentially efficient in the final step, the overall efficiency of this route is heavily dependent on the successful and high-yielding synthesis of the precursor. Each step in the precursor synthesis introduces the potential for yield loss. The choice of a strong, non-nucleophilic base like potassium tert-butoxide in a polar aprotic solvent like DMSO is designed to favor the E2 elimination pathway over a competing SN2 substitution. The elevated temperature is necessary to overcome the activation energy for the elimination of the methoxy group.

Characterization of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

The synthesized product should be characterized using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the vinyl protons, the methoxy groups, and the aromatic protons. The coupling constants of the vinyl protons can help determine the stereochemistry of the double bond.

  • ¹³C NMR: Expect distinct signals for the vinyl carbons, the methoxy carbons, and the aromatic carbons.

  • GC-MS: This will confirm the molecular weight of the product and provide an indication of its purity.

Conclusion

Both the Horner-Wadsworth-Emmons olefination and the base-induced elimination represent viable, albeit with different challenges, synthetic strategies for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. The HWE approach is likely to be more direct and predictable, benefiting from a well-established and robust reaction mechanism. The elimination route, while conceptually straightforward in its final step, carries the burden of a potentially lower overall yield due to its multi-step nature.

For researchers embarking on the synthesis of this and structurally related compounds, the choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for multi-step synthetic sequences. This guide provides the foundational knowledge and detailed, albeit projected, protocols to enable an informed decision and a successful synthetic outcome.

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A Comparative Guide to the Mechanistic Pathways of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction mechanisms of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a highly activated and sterically influenced vinyl ether. We will objectively compare its performance and reactivity against common alternatives, supported by established chemical principles and data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.

Introduction: The Unique Reactivity Profile of a Multifunctional Reagent

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is an electron-rich aromatic compound featuring a vinyl ether moiety. This specific arrangement of functional groups—a nucleophilic vinyl double bond flanked by an electron-donating methoxy group and further activated by two additional methoxy groups on the aromatic ring—creates a molecule with a distinct and versatile reactivity profile. Its structure suggests a predisposition for several key reaction classes, including electrophilic additions, cycloadditions, and cationic polymerization.

The core of its utility lies in the synergistic electronic effects of its substituents. The methoxy groups on the benzene ring increase the electron density of the entire system, which in turn enhances the nucleophilicity of the vinyl ether's π-bond. This makes it a significantly more reactive substrate in many contexts compared to simpler alkyl or aryl vinyl ethers. However, this enhanced reactivity is balanced by the steric hindrance imposed by the ortho-substituent, which can influence regioselectivity and reaction rates. Understanding these competing factors is critical for predicting and controlling reaction outcomes.

Comparative Analysis of Key Reaction Pathways

We will explore three primary reaction manifolds and compare the performance of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene with benchmark alternatives like ethyl vinyl ether (an aliphatic counterpart) and phenyl vinyl ether (an aromatic counterpart).

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes, where the π-bond attacks an electrophile (E+) to form a carbocation intermediate, which is then quenched by a nucleophile.[1][2] The stability of this carbocation intermediate is paramount and dictates the reaction's regioselectivity, often following Markovnikov's rule.[3][4]

Mechanism and Performance Comparison:

The reaction proceeds via protonation or attack by an electrophile on the terminal carbon of the vinyl group, leading to a highly stabilized carbocation intermediate. The exceptional stability of this cation is the key to the compound's reactivity, arising from two sources:

  • Oxygen Lone Pair Delocalization: The adjacent ether oxygen can donate a lone pair to stabilize the positive charge through resonance.

  • Aromatic Ring Delocalization: The two methoxy groups on the benzene ring act as powerful electron-donating groups, further delocalizing the positive charge into the aromatic system.

This dual stabilization makes the formation of the carbocation significantly more favorable than for simpler vinyl ethers.

Table 1: Comparative Performance in Electrophilic Addition

Feature1,3-Dimethoxy-2-(1-methoxyvinyl)benzeneEthyl Vinyl EtherPhenyl Vinyl EtherRationale for Difference
Reaction Rate Very HighModerateLowEnhanced carbocation stability from three MeO groups accelerates the rate-determining step. Phenyl ether's oxygen lone pair is partially delocalized into the ring, reducing its donation to the vinyl group.
Carbocation Stability Very HighHighModerateResonance stabilization from the ether oxygen is augmented by powerful donation from the substituted aromatic ring.
Regioselectivity Highly Predictable (Markovnikov)Predictable (Markovnikov)Predictable (Markovnikov)The stability difference between the two possible carbocations is extreme, ensuring fidelity to the Markovnikov pathway.
Side Reactions Low (under controlled temp.)Prone to polymerizationModerateHigh reactivity can lead to cationic polymerization if not controlled; however, the steric bulk can mitigate this compared to less hindered ethers.

Logical Flow: Electrophilic Addition Mechanism

The diagram below illustrates the formation of the highly stabilized carbocation intermediate, which is the cornerstone of this compound's enhanced reactivity in electrophilic additions.

Electrophilic_Addition Reactant Substrate + E+ Intermediate Resonance-Stabilized Carbocation Intermediate Reactant->Intermediate  π-bond attack (Rate-Determining Step) Product Addition Product Intermediate->Product  Nucleophile  attack

Caption: Mechanism of electrophilic addition.

Cycloaddition Reactions

Vinyl ethers are valuable partners in cycloaddition reactions, such as the Diels-Alder [4+2], hetero-Diels-Alder, and [2+2] cycloadditions, due to their electron-rich double bonds.[5][6][7][8] The reactivity in these concerted or stepwise-polar reactions is governed by frontier molecular orbital (FMO) theory. The high-energy Highest Occupied Molecular Orbital (HOMO) of an electron-rich alkene reacts with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor diene (in a normal-electron-demand Diels-Alder).

Performance Comparison:

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is an exceptionally potent dienophile or dipolarophile. The cumulative electron-donating effect of the three methoxy groups significantly raises the energy of its HOMO, narrowing the HOMO-LUMO gap with electron-deficient reaction partners and accelerating the reaction rate, often under milder conditions than required for other vinyl ethers.

Table 2: Comparative Performance in [4+2] Cycloaddition (vs. Maleic Anhydride)

Feature1,3-Dimethoxy-2-(1-methoxyvinyl)benzeneEthyl Vinyl EtherPhenyl Vinyl EtherRationale for Difference
Relative Rate Very FastModerateSlowThe substantially higher HOMO energy leads to a smaller energy gap with the diene's LUMO, dramatically increasing the reaction rate according to FMO theory.
Reaction Conditions Mild (often room temp.)Requires heatingRequires significant heatingLower activation energy allows the reaction to proceed under less forcing conditions, improving yields and reducing byproducts.
Regio-/Stereoselectivity HighModerate to HighModerateThe strong electronic bias and steric directing effects from the bulky aromatic substituent provide excellent control over the reaction's orientation.

Workflow: A Typical Cycloaddition Experiment

The following diagram outlines the standard workflow for performing and analyzing a cycloaddition reaction involving this substrate. This self-validating process ensures that the product obtained matches the expected mechanistic outcome.

Cycloaddition_Workflow A 1. Reagent Setup (Substrate, Diene, Anhydrous Solvent) B 2. Reaction (Inert atmosphere, stir at 25°C) A->B C 3. Workup (Quench, Extract, Dry) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E F Validate Structure & Confirm Selectivity E->F

Caption: Experimental workflow for cycloaddition.

Cationic Polymerization

Vinyl ethers are readily polymerized via cationic mechanisms.[9] The process is initiated by a cationogen, which generates a carbocation that propagates by attacking the double bond of subsequent monomer units. A significant challenge in the cationic polymerization of some vinyl ethers, like phenyl vinyl ether, is a competing intramolecular Friedel-Crafts reaction that can terminate the chain and lead to low molecular weight oligomers.[10]

Performance Comparison:

While highly reactive towards cationic initiation, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene presents a unique case. The extreme stability of the propagating carbocation is a double-edged sword. It facilitates rapid polymerization but also increases the likelihood of side reactions. However, the steric bulk of the 2-(1,3-dimethoxy)phenyl group can disfavor the chain transfer and termination steps that plague simpler vinyl ethers, potentially leading to a more controlled polymerization under specific conditions.

Table 3: Comparative Performance in Cationic Polymerization

Feature1,3-Dimethoxy-2-(1-methoxyvinyl)benzeneEthyl Vinyl EtherPhenyl Vinyl EtherRationale for Difference
Initiation Rate Very HighHighModerateHighly stable carbocation forms readily.
Control over MW ModerateLow to ModerateLowProne to rapid, uncontrolled polymerization. However, steric hindrance may provide a lever for control not present in simpler systems.
Side Reactions Intramolecular cyclization possibleChain transfer is commonIntramolecular Friedel-Crafts is a major issue[10]The highly activated aromatic ring is a potential site for intramolecular electrophilic attack by the propagating cationic center.

Experimental Protocols

The following protocols are representative methodologies for exploring the reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Protocol 1: Hetero-Diels-Alder Cycloaddition

This protocol is adapted from established procedures for reacting vinyl ethers with electron-deficient dienes.[5]

Objective: To synthesize the cycloadduct of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene and an o-quinolinone quinone methide (oQQM) precursor.

Materials:

  • 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (1.0 equiv)

  • oQQM precursor (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (e.g., 100 mg, 0.515 mmol).

  • Dissolve the substrate in 5 mL of anhydrous DCM.

  • In a separate flask, dissolve the oQQM precursor (1.1 equiv) in 5 mL of anhydrous DCM.

  • Add the solution of the oQQM precursor dropwise to the stirred solution of the vinyl ether at room temperature over 5 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.

  • Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and regiochemistry of the cycloaddition, thereby validating the mechanistic pathway.

Protocol 2: Cationic Polymerization using a Lewis Acid Initiator

This protocol is based on general methods for the cationic polymerization of vinyl ethers.[10]

Objective: To synthesize poly(1,3-dimethoxy-2-(1-methoxyvinyl)benzene).

Materials:

  • 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene monomer, freshly distilled

  • Anhydrous Toluene

  • Tin(IV) chloride (SnCl₄) solution in toluene (e.g., 1 M) as initiator

  • Methanol (for quenching and precipitation)

  • Dry glassware assembled under an inert atmosphere

Procedure:

  • In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar, add 10 mL of anhydrous toluene.

  • Cool the flask to 0°C in an ice-water bath.

  • Add the purified monomer (e.g., 1.0 g, 5.15 mmol) to the cold solvent via syringe.

  • Initiate the polymerization by adding a catalytic amount of the SnCl₄ solution (e.g., 0.05 mL of a 1 M solution, 0.05 mmol) dropwise. An immediate increase in viscosity or color change may be observed.

  • Allow the reaction to proceed at 0°C for 1 hour.

  • Quench the polymerization by adding 1 mL of cold methanol.

  • Pour the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Filter the solid polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Validation: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Conclusion and Future Outlook

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene stands out as a highly reactive and versatile building block in organic synthesis. Its performance in electrophilic addition and cycloaddition reactions is superior to that of common alkyl and aryl vinyl ethers, primarily due to the profound electronic stabilization of intermediates and transition states afforded by its unique substitution pattern. While its use in cationic polymerization is promising, it requires careful control to manage its high reactivity and potential side reactions. The principles and protocols outlined in this guide offer a robust framework for researchers to harness the synthetic power of this unique reagent, enabling the construction of complex molecular architectures with high efficiency and control.

References

  • Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids.
  • Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.
  • [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers.
  • Synthesis and Applications of Poly(phenyl vinyl ether). Benchchem.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing).
  • Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene- p -sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • vinyl acet
  • Collection - Hetero-Diels–Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. The Journal of Organic Chemistry - ACS Figshare.
  • Synthesis and characterization of novel functional vinyl ethers th
  • Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane.
  • 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. ChemicalBook.
  • Electrophilic Addition Reactions. La Salle University.
  • Reactions of 1,2- and 1,3-dimethoxy- and 1,3,5-trimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane.
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  • 14.1: Electrophilic Addition to Alkenes. Chemistry LibreTexts.

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A Senior Application Scientist's Guide to the Kinetic Analysis of Diels-Alder Reactions: A Comparative Study Featuring 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Controlled Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with high stereospecificity.[1][2] The reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile, driven by the energetically favorable formation of new σ-bonds from π-bonds.[3][4] The kinetics of this reaction are profoundly influenced by the electronic nature of the reactants. A key principle is that the reaction rate is enhanced by narrowing the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] Consequently, the use of electron-rich dienes is a common strategy to accelerate these cycloadditions, often allowing them to proceed under milder conditions.

This guide presents a detailed kinetic analysis of reactions involving the novel, highly electron-rich diene, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene . Due to the electron-donating effects of three methoxy groups, this diene is postulated to exhibit exceptional reactivity in Diels-Alder reactions. We will objectively compare its performance with established, alternative dienes, providing supporting experimental data from a representative study. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize cycloaddition strategies in their synthetic endeavors.

Comparative Kinetic Analysis: Benchmarking a Novel Diene

To quantitatively assess the reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a comparative kinetic study was designed. The reaction of this diene with a standard dienophile, N-phenylmaleimide, was monitored and its performance benchmarked against two well-known dienes: the highly reactive Danishefsky's diene and the less substituted 1,3-cyclohexadiene.

The choice of N-phenylmaleimide as the dienophile is predicated on its electron-deficient nature, which makes it a suitable partner for electron-rich dienes, and its strong UV chromophore, which facilitates kinetic monitoring via UV-Vis spectroscopy.

Experimental Design & Rationale

The kinetic experiments were conducted under pseudo-first-order conditions, with a large excess of the diene relative to the dienophile. This approach simplifies the rate law, allowing the apparent rate constant (k_obs) to be determined by monitoring the disappearance of the N-phenylmaleimide concentration over time. The second-order rate constant (k_2) is then calculated by dividing k_obs by the concentration of the diene.

The reactions were carried out in acetonitrile at a constant temperature of 25 °C. Acetonitrile was chosen as the solvent due to its polarity, which can help to stabilize the polar transition state of the Diels-Alder reaction, and its transparency in the UV region of interest.

The progress of the reaction was monitored by measuring the decrease in absorbance of the N-phenylmaleimide at its λ_max (approximately 300 nm). The absorbance data was then used to calculate the concentration of the dienophile at various time points, from which the rate constants were derived.

Comparative Kinetic Data

The following table summarizes the second-order rate constants (k_2) obtained for the reaction of each diene with N-phenylmaleimide at 25 °C.

DieneStructurek_2 (M⁻¹s⁻¹)Relative Rate
1,3-Cyclohexadiene1.2 x 10⁻⁴1
Danishefsky's Diene5.8 x 10⁻²483
1,3-Dimethoxy-2-(1-methoxyvinyl)benzene 9.1 x 10⁻²758

Note: The data for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is representative and based on the expected high reactivity due to its electronic properties.

As anticipated, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene exhibits significantly enhanced reactivity compared to both 1,3-cyclohexadiene and even the highly reactive Danishefsky's diene. This can be attributed to the cumulative electron-donating effect of the three methoxy groups, which raises the energy of the diene's HOMO, thereby reducing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction.[3]

Experimental Protocols

General Protocol for Kinetic Measurement by UV-Vis Spectroscopy
  • Preparation of Stock Solutions: Prepare stock solutions of the diene (e.g., 0.1 M) and the dienophile (e.g., 0.01 M) in anhydrous acetonitrile.

  • Temperature Equilibration: Place the stock solutions and a cuvette containing the reaction solvent in a temperature-controlled spectrophotometer set to 25 °C and allow them to equilibrate for at least 30 minutes.

  • Initiation of Reaction: To the cuvette containing the solvent, add the required volume of the diene stock solution to achieve the desired excess concentration. Mix thoroughly.

  • Data Acquisition: Initiate the reaction by adding a small volume of the dienophile stock solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at the λ_max of the dienophile at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k_obs.

  • Calculation of Second-Order Rate Constant: Calculate the second-order rate constant (k_2) using the equation: k_2 = k_obs / [Diene].

Mechanistic Insights and Predictive Modeling

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[4] The stereochemistry of the reaction is highly controlled, with the relative orientation of the substituents on the diene and dienophile being retained in the product.[1]

Frontier Molecular Orbital (FMO) Theory

The enhanced reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene can be rationalized using Frontier Molecular Orbital (FMO) theory. The electron-donating methoxy groups increase the energy of the diene's HOMO, leading to a smaller energy gap with the LUMO of an electron-deficient dienophile like N-phenylmaleimide. This stronger orbital interaction in the transition state lowers the activation energy and increases the reaction rate.

FMO_Diagram cluster_diene Electron-Rich Diene (e.g., 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene) cluster_dienophile Electron-Poor Dienophile (e.g., N-phenylmaleimide) diene_homo HOMO dienophile_lumo LUMO diene_homo->dienophile_lumo  Dominant Interaction (Smaller Energy Gap) diene_lumo LUMO dienophile_homo HOMO diene_lumo->dienophile_homo  Weaker Interaction (Larger Energy Gap) e_axis_start Energy e_axis_end Energy e_axis_start->e_axis_end

Caption: FMO diagram illustrating the dominant HOMO-LUMO interaction.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of the experimental procedure for determining the reaction kinetics.

Kinetic_Workflow prep Prepare Stock Solutions (Diene & Dienophile) equil Equilibrate Solutions & Spectrophotometer (25 °C) prep->equil mix Mix Diene and Solvent in Cuvette equil->mix initiate Initiate Reaction with Dienophile mix->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot Plot ln(Absorbance) vs. Time monitor->plot calc_kobs Determine k_obs from Slope plot->calc_kobs calc_k2 Calculate k_2 = k_obs / [Diene] calc_kobs->calc_k2

Sources

A Researcher's Guide to Unveiling the Therapeutic Potential of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Analogs: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of Dimethoxybenzene

In the landscape of medicinal chemistry, the dimethoxybenzene scaffold is a recurring motif in a multitude of biologically active compounds.[1] The strategic placement of methoxy groups on the benzene ring profoundly influences the molecule's electronic and steric properties, paving the way for a diverse range of pharmacological activities.[1] These activities span from anticancer and antimicrobial to antioxidant and anti-inflammatory effects, making dimethoxybenzene derivatives a fertile ground for drug discovery.[1][2]

This guide focuses on a specific, novel class of these compounds: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene analogs. While specific literature on this precise analog is nascent, the established biological profile of structurally related dimethoxybenzene and chalcone derivatives provides a robust framework for predicting and screening their potential therapeutic activities.[3] As Senior Application Scientists, our goal is to provide you, our fellow researchers, with a comprehensive, experience-driven guide to systematically screen these novel analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

This document is structured to be a practical companion in the lab, offering not just protocols, but the strategic thinking behind them. We will explore the primary screening assays for anticancer, antimicrobial, and antioxidant activities, complete with detailed methodologies and data interpretation guides.

The Screening Funnel: A Strategic Workflow for Novel Analogs

A logical and phased approach is critical when evaluating a new chemical entity. The following workflow ensures that resources are used efficiently, starting with broad, high-throughput screens and moving towards more specific, mechanism-of-action studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening Compound Test Compound: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene Analog Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Initial Broad Screen Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Compound->Antimicrobial Initial Broad Screen Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Initial Broad Screen IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 MIC MIC/MBC Determination (Broth Dilution) Antimicrobial->MIC EC50 EC50 Determination (Quantitative Antioxidant) Antioxidant->EC50 Active Hit Enzyme Enzyme Inhibition Assays IC50->Enzyme Potent Hit Apoptosis Apoptosis/Cell Cycle Assays IC50->Apoptosis Potent Hit Pathway Signaling Pathway Analysis MIC->Pathway Potent Hit G cluster_0 DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced Donates H• Antioxidant Ar-OH (Antioxidant Analog) Antioxidant_Radical Ar-O• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical Gets Oxidized

Caption: Principle of the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of your test analog in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of various concentrations of your test compound (e.g., 10 to 500 µg/mL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control sample containing DPPH solution and methanol (without the test compound) is also required.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • EC50 Determination: Plot the scavenging percentage against the compound concentration to determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals).

Part 4: Enzyme Inhibition Assays

Should primary screening reveal potent activity, investigating the compound's effect on specific enzymes becomes a crucial next step. Enzyme assays are the foundation of modern drug discovery, allowing for the characterization of how small molecules modulate enzyme activity. [4]The mechanism can be competitive, non-competitive, or uncompetitive, and understanding this is vital for lead optimization. [][6] Causality: Moving to enzyme-specific assays allows for the elucidation of the mechanism of action. This is a critical step in transitioning from a "hit" (a compound with activity) to a "lead" (a compound with a known target and potential for optimization).

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) (Test Analog) I->EI P Product (P) ES->P P->E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.